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  • Product: Methyl 2-acetamidopropanoate
  • CAS: 26629-33-4; 3619-02-1

Core Science & Biosynthesis

Foundational

Methyl 2-acetamidopropanoate: Comprehensive Technical Guide on Physicochemical Properties, Synthesis, and Applications in Chiral Drug Development

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide Executive Summary In modern medicinal chemistry and drug development, the pre...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

In modern medicinal chemistry and drug development, the precise control of stereochemistry and the protection of reactive functional groups are paramount. Methyl 2-acetamidopropanoate (also known as N-Acetylalanine methyl ester) serves as a critical chiral building block and a benchmark substrate in asymmetric catalysis.

As a Senior Application Scientist, I approach this molecule not just as an intermediate, but as a highly functionalized scaffold. The dual protection—methyl esterification of the carboxyl terminus and acetylation of the amino terminus—eliminates the zwitterionic nature of the native alanine. This transformation enhances organic solubility, prevents unwanted oligomerization during peptide synthesis, and introduces Lewis basic sites crucial for transition-metal coordination in catalytic workflows.

This whitepaper provides an authoritative breakdown of the compound's physicochemical properties, the causality behind its synthetic workflows, and self-validating protocols for both its de novo synthesis and its application in asymmetric hydrogenation.

Physicochemical Profiling & Stereochemistry

Depending on the starting amino acid (D- or L-Alanine), Methyl 2-acetamidopropanoate exists as distinct enantiomers with unique CAS registry numbers. Understanding these parameters is essential for analytical validation and regulatory compliance[1][2].

Quantitative Data Summary
PropertyValue / Description
Chemical Name Methyl 2-acetamidopropanoate (N-Acetylalanine methyl ester)
Molecular Formula C₆H₁₁NO₃[1]
Molecular Weight 145.16 g/mol [2][3]
CAS Number (R-enantiomer / D-Ala) 19914-36-4[1][4]
CAS Number (S-enantiomer / L-Ala) 3619-02-1[2][5]
CAS Number (Racemic) 26629-33-4[6]
XLogP3 (Lipophilicity) -0.6 (Indicates high hydrophilicity)[3]
Hydrogen Bond Donors/Acceptors 1 Donor / 3 Acceptors[3]
Topological Polar Surface Area (TPSA) 55.4 Ų[3]
Physical Form White to off-white solid / clear liquid (temperature dependent)[5]

Mechanistic Utility in Drug Development

Protecting Group Dynamics

The choice to synthesize Methyl 2-acetamidopropanoate is driven by strict chemical causality. The native amino acid is zwitterionic, making it insoluble in standard organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Methyl Esterification: Masks the acidic proton, preventing the carboxylate from acting as a competing nucleophile.

  • N-Acetylation: Reduces the nucleophilicity of the primary amine via resonance with the acetyl carbonyl, effectively halting unwanted self-condensation or oligomerization during complex API synthesis.

Benchmark Substrate in Asymmetric Catalysis

In the development of novel chiral catalysts (e.g., Rhodium or Ruthenium complexes with chiral phosphine ligands like DuPhos), the unsaturated precursor Methyl 2-acetamidoacrylate is used as a standard prochiral substrate. The acetamido oxygen acts as a crucial directing group. It coordinates with the metal center, locking the substrate into a rigid, planar metallacycle. This rigidity forces the chiral ligand to dictate the facial selectivity of the incoming hydride, yielding Methyl 2-acetamidopropanoate with exceptionally high enantiomeric excess (ee)[7][8].

ApplicationLogic Catalyst Chiral Precatalyst [Rh(COD)2]BF4 + Chiral Ligand Coordination Metal-Substrate Coordination Acetamido Directing Group Catalyst->Coordination Substrate Prochiral Substrate Methyl 2-acetamidoacrylate Substrate->Coordination Hydrogenation Asymmetric Hydrogenation H2, MeOH, RT Coordination->Hydrogenation Enantiomer Chiral Product Methyl 2-acetamidopropanoate Hydrogenation->Enantiomer Evaluation Catalyst Evaluation Yield & Enantiomeric Excess Enantiomer->Evaluation GC/HPLC Analysis

Logical relationship of Methyl 2-acetamidopropanoate in asymmetric catalysis.

Validated Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every reagent addition has a mechanistic purpose, and in-process controls guarantee the fidelity of the reaction.

Protocol A: De Novo Synthesis of Methyl 2-acetamidopropanoate

This two-step protocol converts enantiopure Alanine into the target protected ester.

Step 1: Esterification of Alanine

  • Preparation: Suspend 10.0 g of L-Alanine in 100 mL of anhydrous methanol in a flame-dried round-bottom flask under an inert argon atmosphere.

  • Activation: Cool the suspension to 0 °C using an ice bath. Causality: Thionyl chloride (SOCl₂) addition is highly exothermic; cooling prevents solvent boil-off and potential racemization.

  • Addition: Dropwise add 1.2 equivalents of SOCl₂. The solution will gradually become homogeneous as the HCl salt of the methyl ester forms.

  • Reflux & Workup: Heat the reaction to reflux for 4 hours. Concentrate under reduced pressure to yield Alanine methyl ester hydrochloride as a white solid.

Step 2: N-Acetylation

  • Neutralization: Dissolve the intermediate in 100 mL of anhydrous dichloromethane (DCM). Add 2.5 equivalents of Triethylamine (TEA) at 0 °C. Causality: TEA neutralizes the hydrochloride salt, liberating the free amine for nucleophilic attack.

  • Acetylation: Slowly add 1.1 equivalents of Acetic Anhydride (Ac₂O). Stir at room temperature for 2 hours.

  • Self-Validation (TLC): Monitor via Thin Layer Chromatography (DCM:MeOH 9:1). The starting material will stain positive with Ninhydrin (primary amine), while the product will only be visible via iodine or KMnO₄ stain (amide formation).

  • Quench & Purify: Quench with saturated NaHCO₃ to hydrolyze unreacted Ac₂O. Extract with DCM, dry over MgSO₄, and concentrate to yield the pure Methyl 2-acetamidopropanoate.

SynthesisWorkflow Start L/D-Alanine Starting Material Esterification Esterification Reagents: MeOH, SOCl2 Temp: 0°C to Reflux Start->Esterification Step 1 Intermediate Alanine Methyl Ester Hydrochloride Esterification->Intermediate Acetylation N-Acetylation Reagents: Ac2O, TEA, DCM Temp: 0°C to RT Intermediate->Acetylation Step 2 Product Methyl 2-acetamidopropanoate Target Compound Acetylation->Product Purification Purification Silica Gel Chromatography Product->Purification Workup QC Quality Control NMR, HPLC, Polarimetry Purification->QC Validation

Workflow for the chemical synthesis and validation of Methyl 2-acetamidopropanoate.

Protocol B: Application in Rh-Catalyzed Asymmetric Hydrogenation

This protocol utilizes Methyl 2-acetamidoacrylate to evaluate the efficacy of a chiral catalyst, producing enantiopure Methyl 2-acetamidopropanoate[8].

  • Catalyst Preparation: In a nitrogen-filled glovebox, dissolve 1.0 mol% of [Rh(COD)₂]BF₄ and 1.1 mol% of (S,S)-Ethyl-duphos in 5 mL of strictly degassed anhydrous methanol. Causality: Degassing via freeze-pump-thaw is mandatory; trace oxygen will rapidly oxidize the electron-rich phosphine ligand, poisoning the catalyst.

  • Substrate Loading: Add 1.0 mmol of Methyl 2-acetamidoacrylate to the catalyst solution.

  • Hydrogenation: Transfer the mixture to a high-pressure autoclave. Purge with H₂ gas three times, then pressurize to 30 psi. Stir at 25 °C for 1 hour.

  • Isolation: Vent the hydrogen gas safely. Pass the reaction mixture through a short pad of silica to remove the rhodium catalyst. Concentrate to obtain the chiral product.

Analytical Validation & Quality Control

To ensure the trustworthiness of the synthesized or purchased Methyl 2-acetamidopropanoate, rigorous analytical validation is required:

  • ¹H NMR Spectroscopy (400 MHz, CDCl₃): Look for the characteristic singlet of the methyl ester at ~3.75 ppm (3H), the acetyl methyl singlet at ~2.02 ppm (3H), and the doublet of the alanine methyl group at ~1.40 ppm (3H). The alpha-proton will appear as a multiplet near 4.60 ppm.

  • Chiral HPLC: To validate enantiomeric excess (ee%) post-hydrogenation, utilize a chiral stationary phase (e.g., Chiralcel OD-H). The baseline separation of the (R) and (S) enantiomers is critical for proving the efficacy of the chiral catalyst.

  • Mass Spectrometry (ESI-MS): Confirm the molecular weight with an [M+H]⁺ peak at m/z 146.16[9].

References

  • Title: (R)-Methyl 2-acetamidopropanoate | C6H11NO3 | CID 6951031 Source: PubChem (National Institutes of Health) URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of N-acetylalanine Methyl Ester

For Researchers, Scientists, and Drug Development Professionals Abstract N-acetylalanine methyl ester, a derivative of the amino acid alanine, serves as a crucial building block in peptide synthesis and drug development....

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetylalanine methyl ester, a derivative of the amino acid alanine, serves as a crucial building block in peptide synthesis and drug development. Its thermodynamic stability is a critical parameter influencing its storage, handling, and reactivity in synthetic protocols. This guide provides a comprehensive technical overview of the factors governing the thermodynamic stability of N-acetylalanine methyl ester, delving into its conformational landscape, potential degradation pathways, and the experimental and computational methodologies employed to assess its stability profile. By synthesizing theoretical principles with practical considerations, this document aims to equip researchers with the necessary knowledge to effectively utilize this compound in their scientific endeavors.

Introduction: The Significance of N-acetylalanine Methyl Ester in Research and Development

N-acetylalanine methyl ester is a modified amino acid that finds extensive application in the synthesis of peptides and peptidomimetics, which are paramount in drug discovery and development. The N-acetylation and C-terminal esterification of alanine serve to protect the reactive amino and carboxyl groups, respectively, allowing for controlled peptide bond formation. The methyl ester, in particular, offers a balance of reactivity and stability, making it a preferred choice in many synthetic strategies.[1]

Understanding the thermodynamic stability of N-acetylalanine methyl ester is not merely an academic exercise; it has profound practical implications. A comprehensive grasp of its stability profile is essential for:

  • Optimizing Reaction Conditions: Knowledge of the compound's thermal and chemical stability allows for the selection of appropriate temperatures, solvents, and reagents to maximize reaction yields and minimize degradation.

  • Ensuring Storage Integrity: Proper storage conditions are crucial to prevent decomposition and maintain the purity of the starting material, thereby ensuring the reproducibility of experimental results.

  • Predicting Shelf-Life: For its application in pharmaceutical manufacturing, predicting the long-term stability of N-acetylalanine methyl ester is a regulatory and quality control imperative.

This guide will explore the multifaceted nature of the thermodynamic stability of N-acetylalanine methyl ester, beginning with an examination of its conformational preferences, which lie at the heart of its energetic landscape.

The Conformational Landscape: A Foundation of Stability

The three-dimensional structure of a molecule is intrinsically linked to its thermodynamic stability. For N-acetylalanine methyl ester, a molecule with several rotatable bonds, a complex conformational landscape exists, with different conformers possessing distinct energy levels. The most stable conformer, or the ensemble of low-energy conformers, dictates the molecule's overall stability.

Key Rotatable Bonds and Dihedral Angles

The primary determinants of N-acetylalanine methyl ester's conformation are the rotations around the following bonds (see Figure 1):

  • Φ (phi): The C-N bond of the amide linkage.

  • Ψ (psi): The Cα-C' bond.

  • ω (omega): The peptide bond (C-N).

The ω bond is predominantly found in the trans conformation (ω ≈ 180°) due to steric hindrance between the carbonyl oxygen and the N-acetyl group, although the cis conformation (ω ≈ 0°) can also exist.[2] The Φ and Ψ dihedral angles determine the overall backbone conformation.

The Role of Intramolecular Hydrogen Bonding

A key factor stabilizing specific conformations of N-acetylalanine methyl ester is the potential for intramolecular hydrogen bonding. A hydrogen bond can form between the N-H proton of the amide and the carbonyl oxygen of the acetyl group or the ester group. This interaction can significantly lower the energy of a particular conformer, making it more populated at equilibrium. The strength of this bond is influenced by the solvent environment.

Solvent Effects on Conformational Equilibrium

The polarity of the solvent plays a critical role in modulating the conformational preferences of N-acetylalanine methyl ester.

  • Non-polar Solvents: In non-polar environments, intramolecular hydrogen bonds are more favorable as there are no solvent molecules to compete for hydrogen bonding interactions. This leads to a more rigid and defined set of low-energy conformations.

  • Polar Protic Solvents: In polar protic solvents like water or methanol, the solvent molecules can form hydrogen bonds with the amide and carbonyl groups of N-acetylalanine methyl ester. This can disrupt intramolecular hydrogen bonds, leading to a more flexible conformational landscape with a broader distribution of accessible conformers.[3]

  • Polar Aprotic Solvents: Solvents like DMSO can act as hydrogen bond acceptors, interacting with the N-H proton and influencing the conformational equilibrium.

The interplay between intramolecular forces and solvent interactions dictates the population of different conformational states, and thus the overall thermodynamic stability of the molecule in a given environment.

Methodologies for Assessing Thermodynamic Stability

A combination of experimental and computational techniques is employed to quantitatively assess the thermodynamic stability of N-acetylalanine methyl ester.

Experimental Approaches

Table 1: Hypothetical DSC Data for N-acetylalanine methyl ester

ParameterValue
Onset of MeltingTonset (°C)
Peak Melting TemperatureTpeak (°C)
Enthalpy of Fusion (ΔHfus)kJ/mol
Onset of DecompositionTdecomp (°C)

Note: This table presents the type of data that would be obtained from a DSC experiment. Actual values would need to be determined experimentally.

TGA measures the change in mass of a sample as a function of temperature. This technique is invaluable for determining the decomposition temperature and identifying the number of decomposition steps. A TGA curve for N-acetylalanine methyl ester would show a stable mass until the onset of decomposition, at which point a mass loss would be observed. The temperature at which 5% mass loss occurs (Td5) is often used as a standard measure of thermal stability. TGA has been effectively used to study the thermal degradation of related compounds like fatty acid methyl esters and N-acetyl amides of amino acids.[5][6]

Experimental Protocol: Thermogravimetric Analysis of N-acetylalanine methyl ester

  • Sample Preparation: Accurately weigh 5-10 mg of N-acetylalanine methyl ester into a TGA pan (typically aluminum or platinum).

  • Instrument Setup: Place the pan in the TGA furnace.

  • Experimental Conditions:

    • Atmosphere: Typically nitrogen or argon to prevent oxidative degradation.

    • Heating Rate: A linear heating rate, commonly 10 °C/min.

    • Temperature Range: From ambient temperature to a temperature beyond the expected decomposition, e.g., 25 °C to 500 °C.

  • Data Analysis: Plot the percentage of mass loss versus temperature. The derivative of this curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Computational Chemistry Approaches

In the absence of extensive experimental thermodynamic data, computational methods provide a powerful tool for predicting the stability and conformational preferences of N-acetylalanine methyl ester.

Molecular mechanics and quantum mechanics (QM) calculations can be used to explore the potential energy surface of N-acetylalanine methyl ester and identify its low-energy conformers. Density Functional Theory (DFT) is a widely used QM method for accurately calculating the relative energies of different conformers.[7] These calculations can provide insights into the relative populations of different conformers at a given temperature.

dot

cluster_0 Computational Workflow A Initial 3D Structure of N-acetylalanine methyl ester B Conformational Search (e.g., Molecular Dynamics or Monte Carlo) A->B Explore Conformational Space C Geometry Optimization of Conformers (DFT) B->C Identify Low-Energy Structures D Frequency Calculation (Thermodynamic Properties) C->D Calculate Gibbs Free Energy, Enthalpy, Entropy E Relative Energy Profile of Conformers D->E Determine Relative Stabilities

Caption: Computational workflow for conformational analysis.

From the results of QM calculations, it is possible to compute key thermodynamic properties such as the standard enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and entropy (S°). While these calculated values may have some inherent error compared to experimental data, they are invaluable for comparing the relative stabilities of different molecules and for understanding the thermodynamics of reactions involving N-acetylalanine methyl ester.

Degradation Pathways: Understanding Instability

The thermodynamic stability of N-acetylalanine methyl ester is ultimately defined by its propensity to undergo chemical degradation. The primary degradation pathways are hydrolysis and thermal decomposition.

Hydrolysis

The ester and amide bonds in N-acetylalanine methyl ester are susceptible to hydrolysis, particularly under acidic or basic conditions.

  • Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid (N-acetylalanine). This reaction is catalyzed by both acid and base. Kinetic studies on related compounds have shown that the rate of hydrolysis is significantly influenced by the solvent composition.[8]

  • Amide Hydrolysis: The amide bond is generally more stable to hydrolysis than the ester bond. However, under more forcing acidic or basic conditions, it can be cleaved to yield acetic acid and alanine methyl ester.

Thermal Decomposition

At elevated temperatures, N-acetylalanine methyl ester will undergo thermal decomposition. While specific studies on this molecule are scarce, insights can be gained from the thermal decomposition of related compounds. Potential decomposition reactions include:

  • Decarboxylation: Loss of the methoxycarbonyl group as CO2 and methanol, or related fragments.

  • Deamination/Deacetylation: Cleavage of the N-acetyl group.

  • Pyrolysis: Complex fragmentation reactions at higher temperatures.

Studies on the thermal decomposition of amino acids have shown that they can decompose to form water, ammonia, and carbon dioxide, with the solid residue often containing peptide bonds.

dot

cluster_1 Degradation of N-acetylalanine methyl ester cluster_2 Hydrolysis Products cluster_3 Thermal Decomposition Products Start N-acetylalanine methyl ester Hydrolysis Hydrolysis (Acid or Base) Start->Hydrolysis Thermal Thermal Decomposition (High Temperature) Start->Thermal ProdA N-acetylalanine Hydrolysis->ProdA ProdB Alanine methyl ester + Acetic Acid Hydrolysis->ProdB ProdC CO2, Methanol, and other small molecules Thermal->ProdC ProdD Polymeric Residue Thermal->ProdD

Caption: Potential degradation pathways.

Conclusion and Future Perspectives

The thermodynamic stability of N-acetylalanine methyl ester is a complex interplay of its conformational preferences, the surrounding solvent environment, and its susceptibility to chemical degradation. While direct experimental thermodynamic data for this specific molecule is not abundant in the public domain, a comprehensive understanding can be built by drawing upon data from related compounds and employing powerful computational techniques.

For researchers, scientists, and drug development professionals, a thorough consideration of the principles outlined in this guide will facilitate the effective and reliable use of N-acetylalanine methyl ester. Future work should focus on obtaining precise experimental calorimetric data (DSC and TGA) and detailed kinetic studies of its decomposition pathways to further refine our understanding of its stability profile. Such data will be invaluable for the continued application of this important molecule in the advancement of science and medicine.

References

  • A kinetic study of the hydrolysis of N-acetyl dehydroalanine methyl ester. PubMed. [Link]

  • Kinetic resolution of N-acetyl-DL-alanine methyl ester using immobilized Escherichia coli cells bearing recombinant esterase from Bacillus cereus. PubMed. [Link]

  • Conformational study of N-methylated alanine peptides and design of Aβ inhibitor. ResearchGate. [Link]

  • Effects of Alanine Methyl Ester Hydrochlorides on Thermal Behaviour of Biodegradable Poly(L-lactic Acid). Asian Journal of Chemistry. [Link]

  • Exploring the Conformational Effects of N- and C-Methylation of N-Acylhydrazones. ACS Omega. [Link]

  • The conformation cis of N -acetyl- N -methyl-α,β-dehydroalanine N ′-methylamide and saturated analogues. ResearchGate. [Link]

  • L-Alanine, N-acetyl-, methyl ester. NIST WebBook. [Link]

  • L-Alanine, N-acetyl-, methyl ester. NIST WebBook. [Link]

  • Chemical quantification of N-acyl alanine methyl ester (NAME) production and impact on temporal gene expression patterns in Roseovarius tolerans EL-164. BMC Microbiology. [Link]

  • N-Acetyl-ala-ala-ala-methylester. PubChem. [Link]

  • Computational Analysis and Conformational Modeling for Protein Structure and Interaction. MDPI. [Link]

  • Conformational preferences of N-acetyl-N′-methylprolineamide in different media: a 1H NMR and theoretical investigation. New Journal of Chemistry. [Link]

  • Development of N-acetyl Methyl Ester Derivatives for the Determination of delta13C Values of Amino Acids Using Gas Chromatography-Combustion- Isotope Ratio Mass Spectrometry. PubMed. [Link]

  • Application of thermogravimetric analysis method for the characterisation of products from triglycerides during biodiesel production. Aston Publications Explorer. [Link]

  • Heat Capacities of N-Acetyl Amides of Glycine, L-Alanine, L-Valine, L-Isoleucine, and L-Leucine. MDPI. [Link]

  • Reaction Kinetics of Amino Acid Decomposition in High-Temperature and High-Pressure Water. ResearchGate. [Link]

  • Microwave-Assisted Esterification of N-Acetyl-L-Phenylalanine Using Modified Mukaiyama's Reagents: A New Approach Involving Ionic Liquids. MDPI. [Link]

  • Theoretical study of Gibbs free energy and NMR chemical shifts, of the effect of methyl substituents on the isomers. SciELO. [Link]

  • Gibbs Free Energy and Enthalpy–Entropy Compensation in Protein–Ligand Interactions. MDPI. [Link]

  • Kinetics of Decomposition Reactions of Acetic Acid Using DFT Approach. Journal of Modern Chemistry & Chemical Technology. [Link]

  • n-Acetyl-alanyl-valyl-leucyl-alanine methyl ester. SpectraBase. [Link]

  • Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and hi. bioRxiv. [Link]

Sources

Foundational

solubility of Methyl 2-acetamidopropanoate in organic solvents

An In-depth Technical Guide to the Solubility of Methyl 2-acetamidopropanoate in Organic Solvents for Pharmaceutical and Chemical Applications Authored by: A Senior Application Scientist Abstract Methyl 2-acetamidopropan...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of Methyl 2-acetamidopropanoate in Organic Solvents for Pharmaceutical and Chemical Applications

Authored by: A Senior Application Scientist

Abstract

Methyl 2-acetamidopropanoate, the methyl ester of N-acetylalanine, is a crucial molecule in synthetic chemistry and a valuable model compound in pharmaceutical sciences. Its utility in processes such as peptide synthesis, purification, and formulation is fundamentally governed by its solubility in various media. This technical guide provides a comprehensive overview of the principles governing the . It combines theoretical insights into solute-solvent interactions with a detailed, field-proven experimental protocol for the accurate determination of its solubility. This document is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodology required to systematically investigate and leverage the solubility characteristics of this compound.

Introduction: The Significance of Solubility in Process Chemistry

Methyl 2-acetamidopropanoate (CAS No: 26629-33-4) is a derivative of the amino acid alanine, featuring a protected amine (acetamide) and a methyl-esterified carboxyl group.[1] This structure imparts a unique combination of polarity, hydrogen bonding capability, and steric properties, making it an interesting subject for solubility studies.

The solubility of a compound is not merely a physical constant; it is a critical parameter that dictates the efficiency and feasibility of numerous chemical processes:

  • Reaction Kinetics: The concentration of reactants in solution directly influences reaction rates. Optimizing solvent choice for maximum solubility can significantly enhance reaction efficiency.

  • Purification and Crystallization: The selection of an appropriate solvent system with differential solubility at varying temperatures is the cornerstone of purification by recrystallization, a common method for isolating active pharmaceutical ingredients (APIs) and intermediates.

  • Formulation Development: In the pharmaceutical industry, the ability to dissolve a drug substance in a suitable solvent is essential for creating liquid dosage forms and for various stages of solid dosage form manufacturing.

  • Analytical Chemistry: The development of robust analytical methods, such as High-Performance Liquid Chromatography (HPLC), requires the complete dissolution of the analyte in the mobile phase.

A thorough understanding of the solubility of Methyl 2-acetamidopropanoate is therefore indispensable for its effective application and for the development of scalable, reproducible, and efficient chemical processes.

Theoretical Framework: Predicting Solubility Behavior

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the Gibbs free energy of mixing. A negative Gibbs free energy change, indicating a spontaneous process, is favored by a negative enthalpy of mixing (exothermic interactions) and a positive entropy of mixing. The adage "like dissolves like" is a useful heuristic that encapsulates the complex interplay of intermolecular forces that determine the enthalpy of mixing.

Solute-Solvent Interactions

The solubility of Methyl 2-acetamidopropanoate is dictated by the balance of interactions between the solute molecules themselves (in the crystal lattice) and the interactions between the solute and solvent molecules. To overcome the lattice energy of the solid, the energy released from solute-solvent interactions must be comparable.

The key structural features of Methyl 2-acetamidopropanoate influencing its solubility are:

  • Hydrogen Bond Donor: The amide N-H group.

  • Hydrogen Bond Acceptors: The two carbonyl oxygen atoms (amide and ester).

  • Polar Groups: The entire acetamido and methyl ester functionalities.

  • Nonpolar Groups: The alanine methyl side chain and the ester methyl group.

The Role of the Solvent

Organic solvents can be broadly classified based on their polarity and their ability to participate in hydrogen bonding:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess a hydrogen atom bonded to an electronegative atom (like oxygen) and can act as both hydrogen bond donors and acceptors. They are expected to be effective solvents for Methyl 2-acetamidopropanoate due to their ability to engage in strong hydrogen bonding with the solute's amide and carbonyl groups. Studies on similar compounds like N-acetyl-l-alanine have shown that solubility is highest in short-chain alcohols like methanol and ethanol.[2]

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile): These solvents have a significant dipole moment but lack an O-H or N-H bond, making them effective hydrogen bond acceptors but not donors. They can interact favorably with the polar regions of the solute. For instance, acetone can accept a hydrogen bond from the amide N-H and interact via dipole-dipole forces with the ester group.[2]

  • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents have low dielectric constants and primarily interact through weak van der Waals forces (London dispersion forces). Due to the polar nature of Methyl 2-acetamidopropanoate, its solubility is expected to be very low in these solvents, as the solvent molecules cannot effectively solvate the polar functional groups of the solute.

The interplay of these forces is visualized in the diagram below.

cluster_solvents Solvent Types solute Methyl 2-acetamidopropanoate (Solute) protic Polar Protic Solvent (e.g., Methanol) solute->protic Strong H-Bonding (Donor & Acceptor) High Solubility (Expected) aprotic Polar Aprotic Solvent (e.g., Acetone) solute->aprotic H-Bonding (Acceptor Only) Dipole-Dipole Interactions Moderate Solubility (Expected) nonpolar Nonpolar Solvent (e.g., Hexane) solute->nonpolar Weak van der Waals Forces Low Solubility (Expected)

Caption: Predicted interactions and solubility of Methyl 2-acetamidopropanoate.

Experimental Protocol for Solubility Determination

This section provides a robust, step-by-step protocol for determining the equilibrium solubility of Methyl 2-acetamidopropanoate using the widely accepted isothermal gravimetric method.[3] This method is trustworthy as it relies on reaching a true thermodynamic equilibrium and direct mass measurement.

Materials and Equipment
  • Solute: Methyl 2-acetamidopropanoate (purity >97%).

  • Solvents: A range of analytical grade organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

  • Equipment:

    • Analytical balance (±0.1 mg accuracy).

    • Temperature-controlled shaker or water bath (e.g., accuracy ±0.1 °C).

    • Glass vials with screw caps (e.g., 20 mL).

    • Centrifuge.

    • Syringes (e.g., 5 mL or 10 mL).

    • Syringe filters (e.g., 0.45 µm PTFE or nylon, depending on solvent compatibility).

    • Pre-weighed glass vials for drying.

    • Drying oven or vacuum oven.

    • Magnetic stirrer and stir bars.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the isothermal gravimetric method.

start Start add_excess 1. Add excess solute to a known mass of solvent in a vial. start->add_excess equilibrate 2. Equilibrate at constant temperature with agitation (e.g., 24-48 hours). add_excess->equilibrate settle 3. Allow solids to settle (cease agitation). equilibrate->settle centrifuge 4. Centrifuge to further separate solid and liquid phases. settle->centrifuge sample 5. Withdraw supernatant using a pre-warmed syringe with filter. centrifuge->sample weigh_sample 6. Dispense sample into a pre-weighed vial and record the total mass (solution). sample->weigh_sample evaporate 7. Evaporate the solvent under controlled conditions. weigh_sample->evaporate weigh_solute 8. Weigh the dried vial to determine the mass of the dissolved solute. evaporate->weigh_solute calculate 9. Calculate solubility. Repeat for all solvents. weigh_solute->calculate end End calculate->end

Caption: Isothermal gravimetric workflow for solubility measurement.

Step-by-Step Methodology
  • Preparation:

    • Accurately weigh approximately 5-10 g of the chosen solvent into a glass vial using an analytical balance. Record the mass (

      
      ).
      
    • Add an excess amount of Methyl 2-acetamidopropanoate to the vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration:

    • Seal the vials tightly and place them in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25.0 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached. A duration of 24 to 48 hours is typically adequate for most systems. Causality Insight: This extended period allows the dissolution and precipitation rates to become equal, ensuring the measured concentration represents the true thermodynamic solubility limit.

  • Sample Collection (Self-Validating Protocol):

    • Stop the agitation and allow the vials to stand undisturbed in the temperature bath for at least 2 hours to let the excess solid settle.

    • To prevent precipitation due to temperature changes, pre-warm the syringe to the experimental temperature.

    • Carefully draw a sample of the clear supernatant through a syringe filter into the syringe. Trustworthiness: The filter removes any suspended microcrystals, preventing overestimation of the solubility.

  • Gravimetric Analysis:

    • Dispense the filtered solution into a pre-weighed (tare) glass vial. Immediately weigh the vial containing the solution to determine the mass of the saturated solution (

      
      ).
      
    • Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 50-60 °C). A vacuum oven can be used to accelerate drying at a lower temperature.

    • Continue drying until a constant mass is achieved. This indicates all the solvent has been removed.

    • Weigh the vial containing the dry solute to get the final mass. The mass of the dissolved solute (

      
      ) is this final mass minus the tare weight of the vial.
      
  • Calculation:

    • The mass of the solvent in the sampled aliquot is calculated as:

      
      .
      
    • The solubility can be expressed in various units. A common and practical unit is grams of solute per 100 grams of solvent:

      
      
      

Data Presentation

The experimentally determined solubility data should be meticulously recorded. The following table provides a template for organizing the results obtained at a standard temperature, such as 25.0 °C.

Solvent CategorySolventDielectric Constant (approx.)Solubility at 25.0 °C (g / 100g solvent)
Polar Protic Methanol32.7(Experimental Data)
Ethanol24.5(Experimental Data)
Polar Aprotic Acetone20.7(Experimental Data)
Ethyl Acetate6.0(Experimental Data)
Dichloromethane9.1(Experimental Data)
Nonpolar Toluene2.4(Experimental Data)
n-Hexane1.9(Experimental Data)

Conclusion

This guide has outlined the theoretical principles and a practical, high-integrity experimental workflow for determining the . By understanding the interplay of molecular forces and applying a robust gravimetric method, researchers can generate reliable solubility data. This data is fundamental to optimizing reaction conditions, developing effective purification strategies, and advancing formulation science, thereby enabling the full potential of this versatile chemical building block.

References

  • PubChem. (R)-Methyl 2-acetamidopropanoate | C6H11NO3 | CID 6951031. National Center for Biotechnology Information. [Link]

  • Hirano, A., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules, 178, 607-615. [Link]

  • Tang, W., et al. (2025). N-Acetyl-l-alanine Solubility and Correlation in 16 Monosolvents: Solvent Effects, Molecular Simulation, and Comparison with Structurally Similar Substance. ResearchGate. [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

  • Kolb, A., et al. (2018). New experimental melting properties as access for predicting amino-acid solubility. Physical Chemistry Chemical Physics, 20(29), 19435-19446. [Link]

  • Hirano, A., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. Spiber Inc. [Link]

  • Domínguez de María, P., et al. (2023). Solubility of Amino Acids in the Eutectic Solvent Constituted by Sodium Acetate Trihydrate and Urea and in Its Mixture with Water. Molecules, 28(2), 743. [Link]

Sources

Exploratory

1H NMR spectrum analysis of Methyl 2-acetamidopropanoate

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of Methyl 2-acetamidopropanoate Authored by: Gemini, Senior Application Scientist Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable ana...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of Methyl 2-acetamidopropanoate

Authored by: Gemini, Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the Proton (¹H) NMR spectrum of Methyl 2-acetamidopropanoate, also known as N-acetylalanine methyl ester. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple interpretation of spectral data. It delves into the causal relationships between the molecule's electronic architecture and its NMR signature, provides a field-proven experimental protocol, and grounds its claims in authoritative references.

Introduction: The Molecule and the Method

Methyl 2-acetamidopropanoate (C₆H₁₁NO₃) is the methyl ester derivative of N-acetylalanine, a modified form of the fundamental amino acid L-alanine.[1][2] Its structure contains key functional groups—an amide, an ester, and a chiral center—making it an excellent model for understanding how different chemical environments influence proton resonance.

¹H NMR spectroscopy serves as the primary method for its structural verification. By mapping the magnetic environments of the hydrogen nuclei (protons), we can deduce the connectivity and conformation of the molecule.[3][4] This guide will systematically deconstruct the ¹H NMR spectrum, correlating each signal to a specific set of protons within the molecule.

Structural Environments and Predicted Spectral Features

The structural integrity of Methyl 2-acetamidopropanoate is confirmed by identifying its distinct proton environments. There are five chemically non-equivalent sets of protons in the molecule, each expected to produce a unique signal in the ¹H NMR spectrum.

  • Amide Proton (N-H): A single proton attached to a nitrogen atom. Its chemical shift can be highly variable and is often broad due to quadrupolar coupling with the nitrogen and potential chemical exchange.

  • Alpha-Proton (α-CH): A single proton on the chiral carbon. It is flanked by three distinct functional groups: the amide nitrogen, the ester carbonyl group, and a methyl group. This complex environment strongly influences its chemical shift.

  • Ester Methyl Protons (O-CH₃): Three equivalent protons of the methyl ester group. They are directly attached to an oxygen atom, which is strongly electron-withdrawing.

  • Acetyl Methyl Protons (CO-CH₃): Three equivalent protons of the acetyl group. These are attached to a carbonyl carbon.

  • Beta-Methyl Protons (CH-CH₃): Three equivalent protons of the methyl group at the beta position (attached to the alpha-carbon).

Core Principles: From Structure to Spectrum

The appearance of a ¹H NMR spectrum is governed by three fundamental principles:

  • Chemical Shift (δ): The position of a signal on the x-axis (in ppm) indicates the electronic environment of the proton.[5] Electron-withdrawing groups (like oxygen or carbonyls) pull electron density away from a proton, "deshielding" it from the external magnetic field and causing its signal to appear at a higher chemical shift (downfield).[6][7] Conversely, electron-donating groups "shield" protons, shifting their signal to lower ppm values (upfield).

  • Integration: The area under each signal is directly proportional to the number of protons it represents.[8] This allows for a quantitative ratio of the different types of protons in the molecule.

  • Spin-Spin Coupling: The magnetic field of a proton is influenced by the spins of protons on adjacent carbons. This interaction, known as J-coupling, splits a signal into multiple lines (a multiplet).[9] The multiplicity is described by the n+1 rule , where 'n' is the number of equivalent neighboring protons, resulting in patterns like doublets, triplets, and quartets.[5]

Detailed ¹H NMR Spectrum Analysis

The following analysis is based on data acquired in deuterated chloroform (CDCl₃) at 300 MHz.[10]

Table 1: Summary of ¹H NMR Data for Methyl 2-acetamidopropanoate
Signal AssignmentProton GroupChemical Shift (δ) [ppm]MultiplicityIntegrationCoupling Constant (J) [Hz]
A Amide N-H ~6.28Broad Singlet / Doublet1HN/A
B Alpha-H (α-CH)~4.58Multiplet (Quintet/dq)1H7.2
C Ester -OCH~3.70Singlet3HN/A
D Acetyl -COCH~2.02Singlet3HN/A
E Beta -CH~1.40Doublet3H7.2

Note: Chemical shifts and coupling constants are approximate and can vary slightly based on solvent, concentration, and instrument frequency.[10]

Signal-by-Signal Breakdown:
  • Signal E: The Beta-Methyl Protons (δ ≈ 1.40 ppm, 3H, Doublet)

    • Chemical Shift: These protons appear furthest upfield, consistent with an alkyl group that is relatively shielded.[7]

    • Integration: The signal integrates to 3 protons, corresponding to a methyl group.

    • Multiplicity: It is split into a doublet because it is adjacent to the single alpha-proton (n=1, so 1+1=2 peaks). The coupling constant (J) is approximately 7.2 Hz.[10]

  • Signal D: The Acetyl Methyl Protons (δ ≈ 2.02 ppm, 3H, Singlet)

    • Chemical Shift: This signal is downfield from the beta-methyl protons due to the deshielding effect of the adjacent carbonyl group.[10]

    • Integration: Integrates to 3 protons, characteristic of a methyl group.

    • Multiplicity: It appears as a singlet because there are no protons on the adjacent carbonyl carbon to couple with.

  • Signal C: The Ester Methyl Protons (δ ≈ 3.70 ppm, 3H, Singlet)

    • Chemical Shift: This signal is significantly downfield. The highly electronegative oxygen atom of the ester group strongly deshields these protons.[9][10]

    • Integration: Integrates to 3 protons, as expected for a methyl group.

    • Multiplicity: It is a sharp singlet as there are no protons on the adjacent oxygen or carbonyl carbon.

  • Signal B: The Alpha-Proton (δ ≈ 4.58 ppm, 1H, Multiplet)

    • Chemical Shift: This proton experiences the most significant deshielding. It is directly influenced by the electron-withdrawing effects of both the amide nitrogen and the ester carbonyl group, placing it far downfield.[10]

    • Integration: The signal corresponds to a single proton.

    • Multiplicity: This proton is coupled to the three protons of the beta-methyl group (n=3), which splits its signal into a quartet (3+1=4 peaks). It may also show a smaller coupling to the amide N-H proton, potentially making it a doublet of quartets. The primary splitting pattern observed has a J value of 7.2 Hz, which crucially matches the J value of the beta-methyl doublet, confirming their interaction.[9][10]

  • Signal A: The Amide Proton (δ ≈ 6.28 ppm, 1H, Broad Singlet)

    • Chemical Shift: The amide proton signal is typically found in this downfield region.[10] Its position can be sensitive to solvent, temperature, and concentration due to hydrogen bonding.

    • Integration: Integrates to a single proton.

    • Multiplicity: Often appears as a broad singlet . While it can couple with the alpha-proton, this coupling is often obscured by the quadrupolar relaxation of the adjacent ¹⁴N nucleus and chemical exchange with trace amounts of acid or water, which can broaden the signal.[10]

Visualization of Molecular Connectivity

The spin-spin coupling relationships provide a definitive map of the molecule's carbon skeleton. The diagram below illustrates the key vicinal coupling interaction between the alpha-proton and the beta-methyl protons.

Caption: ¹H-¹H spin-spin coupling in Methyl 2-acetamidopropanoate.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The following protocol outlines a self-validating system for obtaining a high-resolution ¹H NMR spectrum.

Workflow Diagram

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 1. Weigh Sample (5-10 mg) prep2 2. Select Solvent (e.g., 0.6 mL CDCl₃) prep1->prep2 prep3 3. Add Standard (TMS, δ = 0.00 ppm) prep2->prep3 prep4 4. Dissolve & Transfer (to 5 mm NMR tube) prep3->prep4 acq1 5. Insert & Lock (Lock on deuterium signal) prep4->acq1 acq2 6. Tune & Shim (Optimize field homogeneity) acq1->acq2 acq3 7. Set Parameters (Pulse sequence, scans) acq2->acq3 acq4 8. Acquire FID (Collect data) acq3->acq4 proc1 9. Fourier Transform (FID to Spectrum) acq4->proc1 proc2 10. Phase & Baseline Correction proc1->proc2 proc3 11. Calibrate Spectrum (Set TMS to 0 ppm) proc2->proc3 proc4 12. Integrate & Analyze (Peak picking, coupling) proc3->proc4

Caption: Standard workflow for NMR sample prep and data analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5–10 mg of Methyl 2-acetamidopropanoate.

    • Transfer the solid to a clean, dry vial.

    • Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical; CDCl₃ is often used for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.[11]

    • Ensure the solvent contains an internal standard, typically Tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm for accurate chemical shift calibration.[12][13]

    • Vortex the vial until the sample is fully dissolved.

    • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner and lower it into the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent. This step compensates for any magnetic field drift during the experiment.

    • Tune the probe to the correct frequency for ¹H nuclei and shim the magnetic field. Shimming involves adjusting currents in the shim coils to maximize the homogeneity of the magnetic field, resulting in sharp, symmetrical peaks.[14]

    • Set the acquisition parameters. For a standard ¹H spectrum, a simple pulse-acquire sequence is sufficient. Use a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) signal to convert it from the time domain to the frequency domain (the spectrum).

    • Perform phase correction to ensure all peaks are in the positive absorptive phase.

    • Apply a baseline correction to create a flat baseline across the spectrum.

    • Calibrate the chemical shift axis by setting the TMS signal to exactly 0.00 ppm.

    • Integrate the area under each signal to determine the relative ratio of protons.

    • Analyze the peak multiplicities and measure the coupling constants (J-values) to confirm structural assignments.

Conclusion

The ¹H NMR spectrum of Methyl 2-acetamidopropanoate provides a definitive and unambiguous confirmation of its molecular structure. Each of the five unique proton environments generates a distinct signal whose chemical shift, integration, and multiplicity are perfectly aligned with theoretical principles and established data. The downfield shifts of the alpha-proton and ester methyl protons highlight the powerful deshielding effects of nearby electronegative atoms, while the characteristic doublet-quartet coupling pattern provides unequivocal proof of the connectivity between the alpha-carbon and the beta-methyl group. This comprehensive analysis serves as a robust guide for researchers utilizing NMR spectroscopy for the structural elucidation of small molecules in academic and industrial settings.

References

  • The Royal Society of Chemistry. Simple and efficient Fmoc removal in ionic liquid. Available at: [Link]

  • Organic Chemistry at CU Boulder. Spin-spin splitting and coupling - Coupling in 1H NMR. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6951031, (R)-Methyl 2-acetamidopropanoate. Available at: [Link]

  • FREDI, University of Freiburg. Amide Neighbouring-Group Effects in Peptides: Phenylalanine as Relay Amino Acid in Long-Distance Electron Transfer. Available at: [Link]

  • Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine. Available at: [Link]

  • Biological Magnetic Resonance Bank. BMRB entry bmse000157 for N-Acetyl-L-alanine. Available at: [Link]

  • Save My Exams. Proton (1H) NMR Spectroscopy (Cambridge (CIE) A Level Chemistry): Revision Note. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5462473, N-Acetyl-ala-ala-ala-methylester. Available at: [Link]

  • ResearchGate. Diagnostic 1 H NMR Chemical Shifts and Coupling Constants of Products B and C. Available at: [Link]

  • Chemistry LibreTexts. 12.2: NMR Spectra - an introduction and overview. Available at: [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]

  • AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available at: [Link]

  • MilliporeSigma. Methyl 2-acetamidopropanoate Product Page. Available at: [Link]

  • National Institute of Standards and Technology (NIST). L-Alanine, N-acetyl-, methyl ester in the NIST Chemistry WebBook. Available at: [Link]

  • Michigan State University Department of Chemistry. Proton NMR Table. Available at: [Link]

  • Pearson. Draw the expected NMR spectrum of methyl propionate. Available at: [Link]

  • Doc Brown's Chemistry. proton NMR spectrum of 2-methylpropanoic acid. Available at: [Link]

  • YouTube. Interpreting NMR Example 1 | Organic Chemistry. Available at: [Link]

  • D'Amelia, R. P., et al. (2015). Application of 1H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures. World Journal of Chemical Education. Available at: [Link]

Sources

Foundational

Crystallographic Profiling and Structural Dynamics of Methyl 2-Acetamidopropanoate Derivatives

Target Audience: Researchers, materials scientists, and drug development professionals. Document Type: In-Depth Technical Whitepaper Executive Summary Methyl 2-acetamidopropanoate (commonly known as N-acetylalanine methy...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, materials scientists, and drug development professionals. Document Type: In-Depth Technical Whitepaper

Executive Summary

Methyl 2-acetamidopropanoate (commonly known as N-acetylalanine methyl ester) and its structurally diverse derivatives (e.g., N-acetylphenylalanine methyl ester) are privileged scaffolds in modern synthetic chemistry. They serve as fundamental building blocks in peptide synthesis, critical intermediates in pharmaceutical manufacturing, and the premier benchmark substrates for evaluating transition-metal-catalyzed asymmetric hydrogenation[1].

As a Senior Application Scientist, I approach the characterization of these molecules not merely as a routine analytical step, but as a foundational pillar of rational catalyst and drug design. The structural integrity and absolute configuration of these molecules dictate their chemical behavior. Single-crystal X-ray diffraction (SCXRD) provides the definitive method for elucidating their 3D architecture, mapping hydrogen-bond networks, and confirming enantiomeric excess (ee) through rigorous crystallographic validation.

Crystallographic Profiling and Quantitative Data

The solid-state behavior of methyl 2-acetamidopropanoate derivatives is governed by the highly polarized nature of the amide (N–H) and ester (C=O) groups. These moieties act as robust hydrogen bond donors and acceptors, dictating the crystal packing motif.

Table 1: Crystallographic Parameters of Key Acetamidopropanoate Derivatives

CompoundMolecular FormulaSpace Group / Unit CellKey Structural FeaturesRef.
(Z)-Methyl 2-acetamido-3-phenylacrylate C₁₂H₁₃NO₃P2₁/c (Typical)Planar α,β-unsaturated system; CCDC 189294[2]
N-Acetyl-L-phenylalanine methyl ester (in β-CD complex)C₁₂H₁₅NO₃P1 (a=18.06 Å, b=15.44 Å, c=15.53 Å)Conserved H-bonding network with water w31[3]
Methyl 2-acetamido-3-O-[(1R)-1-carboxyethyl]-2-deoxy-β-D-glucoside C₁₂H₂₁NO₈P2₁2₁2₁ (Protein Complex)Co-crystallized with PBP2a; Resolution 2.55 Å[4]
Methyl 2-acetamido-3-(4-cyanophenyl)prop-2-enoate C₁₃H₁₂N₂O₃-Polarized C=C bond; N–H···N≡C interactions[5]

Causality Insight: The specific space group and unit cell dimensions are not random; they are a direct physical manifestation of the molecule's chirality and its supramolecular environment. For instance, when N-acetyl-L-phenylalanine methyl ester is co-crystallized with β-cyclodextrin (β-CD), it forces the complex into a triclinic


 space group, driven by the highly specific, directional hydrogen bonds between the guest's acetyl oxygen and the host's primary hydroxyl groups[3].

Mechanistic Causality in Asymmetric Catalysis

In Rhodium- and Iridium-catalyzed asymmetric hydrogenation, the acetamido group is not a passive spectator; it is a crucial directing group.

When methyl 2-acetamidoacrylate is introduced to an Ir(I) complex bearing a chiral N-Heterocyclic Carbene (NHC), the carbonyl oxygen of the acetamido moiety chelates to the transition metal center alongside the olefinic double bond[1].

  • The Physical Causality: This bidentate chelation forms a rigid metallacycle intermediate. By locking the substrate's conformation, the chiral NHC ligand can effectively shield one enantioface of the olefin. Hydride transfer is thus forced to occur exclusively from the unshielded face, yielding the enantioenriched methyl 2-acetamidopropanoate derivative[1].

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, the methodologies used to synthesize and characterize these derivatives must be inherently self-validating.

Protocol A: Asymmetric Hydrogenation of Methyl 2-Acetamidoacrylate
  • Catalyst Preparation: In a nitrogen-filled glovebox, dissolve the Ir(COD)Cl precursor and the chiral NHC ligand in anhydrous dichloromethane.

    • Causality: Strict anaerobic conditions are required because the active Ir-NHC species is highly sensitive to oxidative degradation. The restricted flexibility of the NHC ligand is critical for transferring chiral information to the substrate[1].

  • Substrate Loading & Pressurization: Add the substrate (100:1 substrate-to-catalyst ratio). Transfer to a high-pressure autoclave and pressurize with H₂ gas to 30 bar[1].

    • Causality: Elevated H₂ pressure drives the oxidative addition of hydrogen to the metal center, shifting the equilibrium toward the active dihydride species.

  • Validation (Self-Validating Step): Depressurize and analyze via chiral HPLC. The conversion is validated by the disappearance of olefinic protons in ¹H NMR, while the enantiomeric excess is independently verified by the baseline separation of the (R)- and (S)-enantiomer peaks.

Protocol B: SCXRD Workflow for Absolute Configuration
  • Crystal Growth: Dissolve 10-20 mg of the enantioenriched derivative in a minimum volume of dichloromethane. Layer with hexanes in a narrow vial.

    • Causality: Liquid-liquid layering promotes slow nucleation, which is critical for minimizing defect density and avoiding racemic twinning.

  • Data Collection: Mount a single crystal on a diffractometer equipped with a Cu Kα source (

    
     Å), cooled to 100 K.
    
    • Causality: Cooling to 100 K minimizes thermal vibrations (Debye-Waller factors), allowing the precise location of the amide hydrogen atoms. Cu Kα radiation maximizes the anomalous dispersion signal needed for absolute configuration of light-atom structures.

  • Validation (Self-Validating Step): Solve the structure using Direct Methods and evaluate the Flack parameter.

    • Causality: A Flack parameter of

      
       confirms the correct absolute stereochemistry. A value approaching 
      
      
      
      immediately alerts the crystallographer to racemic twinning, prompting a re-evaluation of the upstream asymmetric synthesis.

Workflow Visualization

The following diagram illustrates the logical progression of the SCXRD protocol, emphasizing the critical validation steps required for chiral acetamidopropanoates.

SCXRD_Workflow N1 1. Enantioenriched Substrate (Methyl 2-acetamidopropanoate) N2 2. Crystal Growth (Vapor Diffusion, DCM/Hexane) N1->N2 N3 3. X-Ray Diffraction (100 K, Cu Kα Radiation) N2->N3 N4 4. Structure Solution (Direct Methods / SHELXT) N3->N4 N5 5. Anisotropic Refinement (SHELXL) N4->N5 N6 6. Absolute Configuration (Flack Parameter Validation) N5->N6

SCXRD workflow for absolute configuration of chiral acetamidopropanoates.

References

  • (Z)-Methyl 2-acetamido-3-phenylacrylate | CID 9964506 - PubChem Source: nih.gov URL:2

  • Chiral discrimination in cyclodextrin complexes of amino acid derivatives Source: pnas.org URL:3

  • 3ZG5: Crystal structure of PBP2a from MRSA in complex with peptidoglycan analogue Source: rcsb.org URL:4

  • Methyl 2-acetamido-3-(4-cyanophenyl)prop-2-enoate | 556829-03-9 Source: benchchem.com URL:5

  • Chiral N-Heterocyclic Carbenes with Restricted Flexibility in Asymmetric Catalysis Source: acs.org URL:1

Sources

Exploratory

The Role of Methyl 2-acetamidopropanoate in Amino Acid Metabolism and Kinetic Studies: A Technical Whitepaper

Executive Summary Methyl 2-acetamidopropanoate, universally referred to in biochemical literature as N-acetyl-L-alanine methyl ester (Ac-Ala-OMe), serves as a critical biochemical probe in the study of amino acid metabol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-acetamidopropanoate, universally referred to in biochemical literature as N-acetyl-L-alanine methyl ester (Ac-Ala-OMe), serves as a critical biochemical probe in the study of amino acid metabolism, proteolytic enzyme kinetics, and radical-induced oxidative damage. By chemically masking the zwitterionic termini of L-alanine, this compound effectively mimics an internal peptide residue. As a Senior Application Scientist, I have structured this whitepaper to detail its structural rationale, its application in mapping serine protease mechanisms, and its utility in advanced spectroscopic studies of electron attachment and free radical oxidation.

Structural Logic & Biochemical Rationale

In native amino acid metabolism, the physicochemical behavior of an isolated amino acid is heavily influenced by its zwitterionic nature. However, when studying the metabolic fate or enzymatic processing of amino acids within a polypeptide chain, terminal charges introduce electrostatic artifacts that do not exist in the native protein backbone.

Ac-Ala-OMe circumvents this by utilizing an N-acetyl group to protect the alpha-amino terminus and a methyl ester to protect the carboxyl terminus.

Causality in Experimental Design : This dual protection renders the molecule uncharged at physiological pH, chemically isolating the alpha-carbon and the peptide-like amide bond. Consequently, Ac-Ala-OMe is an ideal surrogate for studying backbone-specific reactions, such as acyl-enzyme intermediate formation during proteolysis[1] and site-specific hydrogen abstraction by environmental radicals[2].

Proteolytic Enzyme Kinetics & Acyl-Enzyme Intermediates

Serine proteases, such as chymotrypsin and elastase, play central roles in protein catabolism and amino acid recycling. Ac-Ala-OMe is extensively used to dissect the competitive partitioning of acyl-enzyme intermediates. Because it is an ester, it undergoes hydrolysis at an accelerated rate compared to native amides, allowing researchers to isolate the deacylation step (


) as the rate-limiting phase of the reaction[1].

For instance, porcine pancreatic elastase catalyzes the hydrolysis of Ac-Ala-OMe, a highly specific reaction utilized to define standard elastase activity units (1 U = 1 µmole of Ac-Ala-OMe hydrolyzed per minute at 25°C, pH 8.5)[3].

ProteaseMechanism Substrate Ac-Ala-OMe (Substrate) ES_Complex Michaelis Complex (E-S) Substrate->ES_Complex Enzyme Serine Protease (e.g., Elastase) Enzyme->ES_Complex Acyl_Enzyme Acyl-Enzyme Intermediate (Ac-Ala-Enz) ES_Complex->Acyl_Enzyme Acylation (k2) Product1 Methanol (Released) ES_Complex->Product1 Cleavage Product2 Ac-Ala-OH (Product) Acyl_Enzyme->Product2 Hydrolysis (H2O) Free_Enzyme Free Enzyme Acyl_Enzyme->Free_Enzyme Deacylation (k3)

Catalytic mechanism of serine proteases hydrolyzing Ac-Ala-OMe via an acyl-enzyme intermediate.

Protocol 1: Self-Validating Kinetic Assay for Elastase Activity

Objective : Determine the steady-state kinetic parameters (


, 

) of elastase using Ac-Ala-OMe.
  • Buffer Preparation : Prepare 0.1 M Tris-HCl buffer, pH 8.5, containing 0.01 M CaCl₂ (calcium is required to stabilize the enzyme structure).

  • Substrate Stock : Dissolve Ac-Ala-OMe in anhydrous methanol to a 0.1 M stock.

    • Self-Validation Step: Verify stock purity via ¹H NMR prior to use; ensure a distinct singlet at 3.61 ppm corresponding to the methyl ester group[2].

  • Reaction Mixture : In a quartz cuvette, mix 2.9 mL of buffer and varying aliquots of substrate stock (final substrate concentrations: 0.5 mM to 10 mM). Maintain total methanol concentration below 5% (v/v) to prevent enzyme denaturation.

  • Initiation : Add 10 µL of purified porcine pancreatic elastase (approx. 1 mg/mL)[3].

  • Monitoring : Continuously monitor the release of protons using a pH-stat apparatus. Alternatively, monitor the decrease in ester absorbance at 220 nm via UV-Vis spectroscopy.

  • Data Analysis : Plot initial velocities (

    
    ) against substrate concentration 
    
    
    
    using a Michaelis-Menten non-linear regression to extract
    
    
    and
    
    
    .

Radical-Induced Oxidative Damage in Amino Acid Metabolism

During metabolic stress, aliphatic amino acids are susceptible to oxidative damage by free radicals like the nitrate radical (NO₃•). Ac-Ala-OMe serves as a structural model to isolate the rate of hydrogen atom transfer (HAT) from specific aliphatic sites, completely free from the inductive effects of a protonated amine or deprotonated carboxylate[2].

Kinetic studies utilizing Ac-Ala-OMe have demonstrated that NO₃•-induced oxidative damage occurs at multiple sites concurrently, including the alpha-carbon and the ester methyl group.

Table 1: Approximated Rate Coefficients for NO₃• Reaction with Aliphatic Models[2]
Substrate ModelTarget SiteEstimated Rate Coefficient (M⁻¹ s⁻¹)Mechanistic Implication
Ac-Gly-OMe Ester Methyl (-OCH₃)~6.0 × 10⁵Baseline ester oxidation
Ac-Ala-OMe Alpha-Carbon (C-H)~3.0 × 10⁵HAT from the peptide backbone
Ac-Ala-OMe Methylene (-CH₂OCH₃)~2.0 × 10⁶Enhanced susceptibility due to esterification

Presolvated Electron Attachment & C-O Bond Cleavage

In radiation biochemistry and metabolic studies involving electron transfer, Ac-Ala-OMe is utilized to track the fate of presolvated low-energy electrons. The high electron affinity of the neutral Ac-Ala-OMe molecule (AEAG = 38.0 kcal/mol) allows it to form a stable valence anion radical at cryogenic temperatures (77K)[4].

Causality in Fragmentation : When an electron adds to the peptide-like bond, the system undergoes a competitive fragmentation. In Ac-Ala-OMe, thermal activation leads to the specific cleavage of the C-O ester bond, generating a methyl radical (•CH₃). This pathway is crucial for understanding how electron-rich environments (e.g., active sites of metalloenzymes or radiation exposure) induce backbone cleavage in proteins[4].

ElectronAttachment Neutral Ac-Ala-OMe (Neutral) AnionRadical Valence Anion Radical [Ac-Ala-OMe]•- Neutral->AnionRadical Electron Capture Electron Presolvated e- (in D2O glass, 77K) Electron->AnionRadical Cleavage C-O Bond Cleavage (Annealing to 160K) AnionRadical->Cleavage Thermal Activation MethylRadical Methyl Radical (•CH3) Cleavage->MethylRadical ESR Detectable PeptideFragment Ac-Ala-O- Anion Cleavage->PeptideFragment

Presolvated low-energy electron attachment to Ac-Ala-OMe resulting in C-O bond cleavage.

Protocol 2: ESR Spectroscopy of Electron Attachment to Ac-Ala-OMe

Objective : Trap and identify radical intermediates formed via electron attachment.

  • Matrix Preparation : Prepare a neutral 7.5 M LiCl-D₂O aqueous glass. This specific matrix ensures the trapping of presolvated electrons without prematurely protonating the intermediates[4].

  • Sample Solvation : Dissolve Ac-Ala-OMe in the matrix to a final concentration of 25 mM.

  • Irradiation : Flash-freeze the sample to 77K using liquid nitrogen. Irradiate the glassy sample with gamma rays to generate presolvated electrons.

  • ESR Measurement : Record the Electron Spin Resonance (ESR) spectrum at 77K.

    • Self-Validation Step: Look for a sharp 4-line 1:3:3:1 quartet with a 23 Gauss separation. This is unambiguous evidence for the formation of methyl radicals (•CH₃) resulting from C-O ester bond cleavage[4].

  • Annealing Control : Gradually anneal the sample to 160K. Observe the transition of the ESR signal to confirm chain scission and the formation of alanyl radicals, validating the sequential fragmentation pathway.

Gas-Phase Dimerization and Binding Energies

Beyond aqueous kinetics, Ac-Ala-OMe is pivotal in gas-phase metabolic modeling. Blackbody Infrared Radiative Dissociation (BIRD) mass spectrometry utilizes protonated Ac-Ala-OMe dimers to measure threshold dissociation energies. The binding energy for the proton-bound Ac-Ala-OMe dimer has been experimentally determined at 1.18 ± 0.06 eV[5]. These gas-phase metrics provide baseline thermodynamic data essential for computational models predicting amino acid interactions in hydrophobic enzyme pockets.

Conclusion

Methyl 2-acetamidopropanoate (Ac-Ala-OMe) transcends its role as a simple amino acid derivative. By neutralizing terminal charges, it provides a high-fidelity chemical model for internal peptide bonds. From mapping the acyl-enzyme intermediates of serine proteases to serving as a target for radical-induced oxidative damage and electron attachment, Ac-Ala-OMe remains an indispensable tool for researchers decoding the mechanistic nuances of amino acid metabolism.

References

  • [2] Title : Oxidative Damage in Aliphatic Amino Acids and Di- and Tripeptides by the Environmental Free Radical Oxidant NO3•: The Role of the Amide Bond Revealed by Kinetic and Computational Studies Source : ACS Publications URL :

  • [1] Title : MECHANISM OF ACTION OF PROTEOLYTIC ENZYMES Source : Annual Reviews URL :

  • [3] Title : Elastase from Porcine Pancreas, Lyophilized Source : Biophoretics URL :

  • [4] Title : Presolvated Low Energy Electron Attachment to Peptide Methyl esters in Aqueous Solution: C-O Bond Cleavage at 77K Source : PMC (NIH) URL :

  • [5] Title : Binding Energies of Proton-Bound Dimers of Imidazole and n-Acetylalanine Methyl Ester Obtained by Blackbody Infrared Radiative Dissociation Source : ACS Publications (The Journal of Physical Chemistry A) URL :

Sources

Foundational

stereochemical configuration of Methyl 2-acetamidopropanoate isomers

An In-depth Technical Guide to the Stereochemical Configuration of Methyl 2-acetamidopropanoate Isomers Abstract Methyl 2-acetamidopropanoate, the methyl ester of N-acetylalanine, is a chiral molecule of significant inte...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Stereochemical Configuration of Methyl 2-acetamidopropanoate Isomers

Abstract

Methyl 2-acetamidopropanoate, the methyl ester of N-acetylalanine, is a chiral molecule of significant interest in pharmaceutical and biochemical research.[1] As with many biologically active molecules, its stereochemistry is paramount; the two enantiomers, (R)- and (S)-Methyl 2-acetamidopropanoate, can exhibit markedly different physiological activities and metabolic pathways.[2] The synthesis, separation, and accurate determination of the stereochemical configuration of these isomers are critical for drug development, quality control, and fundamental research. This guide provides a comprehensive overview of the core principles and advanced methodologies for managing the stereochemistry of Methyl 2-acetamidopropanoate, intended for researchers, scientists, and drug development professionals. We will explore the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative references.

Introduction: The Significance of Chirality in N-Acetylalanine Derivatives

The concept of chirality is fundamental to the biological activity of many molecules.[2] Methyl 2-acetamidopropanoate possesses a single stereogenic center at the α-carbon, giving rise to a pair of non-superimposable mirror images known as enantiomers: the (R)- and (S)-isomers.

  • (S)-Methyl 2-acetamidopropanoate: Derived from the naturally occurring L-alanine.

  • (R)-Methyl 2-acetamidopropanoate: Derived from the non-natural D-alanine.[3]

In a biological context, which is inherently chiral, these enantiomers often interact differently with enzymes and receptors. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even cause adverse effects.[4] This necessitates the development of enantiopure compounds for pharmaceutical applications to ensure safety and efficacy. This guide details the critical workflows for achieving and verifying the enantiopurity of Methyl 2-acetamidopropanoate.

Synthesis and Resolution of Enantiomers

The generation of enantiomerically pure Methyl 2-acetamidopropanoate can be approached via two primary strategies: asymmetric synthesis, which aims to create a single enantiomer directly, and chiral resolution, which separates a pre-existing racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis creates a specific stereoisomer from an achiral or prochiral starting material. For N-substituted α-amino esters like Methyl 2-acetamidopropanoate, biocatalytic methods are particularly powerful.

Enzymatic Reductive Amination: Imine reductases (IREDs) can catalyze the direct reductive coupling of α-ketoesters (e.g., methyl pyruvate) and an amine source in an enantioselective manner.[5][6] This approach offers high conversion rates and excellent enantioselectivity under mild reaction conditions, making it a green and efficient alternative to traditional chemical synthesis.[6]

Chiral Resolution of Racemic Mixtures

Resolution is a common and practical approach where a 50:50 mixture of enantiomers (a racemate) is separated. Enzymatic kinetic resolution is a highly effective method.

Principle of Enzymatic Kinetic Resolution: This technique leverages the high stereoselectivity of enzymes. An enzyme, such as an esterase or lipase, will preferentially catalyze a reaction on one enantiomer in a racemic mixture, leaving the other enantiomer unreacted.[7][8] For a racemic mixture of N-acetyl-DL-alanine methyl ester, an esterase can be chosen to selectively hydrolyze one enantiomer (e.g., the L-isomer) to the corresponding carboxylic acid (N-acetyl-L-alanine), leaving the other enantiomer (N-acetyl-D-alanine methyl ester) unreacted and in high enantiomeric excess.[7]

Experimental Protocol: Enzymatic Kinetic Resolution of N-acetyl-DL-alanine Methyl Ester [7][9]

  • Biocatalyst Preparation: Utilize immobilized E. coli cells expressing a recombinant esterase from Bacillus cereus or a commercially available serine proteinase.[7][9] Immobilization allows for easy recovery and reuse of the biocatalyst.[8]

  • Reaction Setup: Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.0-7.5).

  • Substrate Addition: Add racemic N-acetyl-DL-alanine methyl ester to the buffered solution to a desired concentration (e.g., up to 700 mM).[7] The solubility is reasonably good in aqueous systems.[9]

  • Enzymatic Reaction: Introduce the immobilized enzyme to the substrate solution and maintain the temperature at an optimal level (e.g., 40°C).[7]

  • pH Control: Monitor the pH of the reaction. As the ester is hydrolyzed to a carboxylic acid, the pH will decrease. Maintain the pH at the optimal level (e.g., 7.5) by the controlled addition of a base, such as 0.2 N NaOH. The rate of base addition indicates the progress of the reaction.[9]

  • Reaction Monitoring & Termination: The reaction is complete when base consumption ceases. Progress can be monitored by taking aliquots and analyzing them via chiral HPLC.

  • Product Separation:

    • Filter to remove the immobilized enzyme.

    • Extract the aqueous reaction mixture with an organic solvent (e.g., methylene chloride or ethyl acetate) to separate the unreacted ester enantiomer (e.g., N-acetyl-D-alanine methyl ester) from the aqueous solution containing the salt of the hydrolyzed acid enantiomer (e.g., sodium N-acetyl-L-alaninate).[8][9]

    • The separated organic and aqueous layers can then be further processed (e.g., acidification of the aqueous layer followed by extraction) to isolate both the unreacted ester and the hydrolyzed acid.

  • Validation: Analyze the enantiomeric excess (e.e.) of the recovered ester and the optical purity of the isolated acid using chiral HPLC and polarimetry. A successful resolution will yield an unreacted ester with a very high e.e. (e.g., >99%).[7]

Analytical Techniques for Stereochemical Determination

A variety of analytical techniques are essential for separating enantiomers and determining their absolute configuration and enantiomeric purity.[10] The choice of technique depends on the specific requirements of the analysis, such as the need for quantitation, absolute configuration assignment, or high-throughput screening.

Chiral Chromatography

Chiral chromatography is the gold standard for both the analytical quantification of enantiomeric purity and the preparative separation of enantiomers.[4] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common modalities.

Principle of Chiral HPLC: Separation is achieved by using a chiral stationary phase (CSP). The enantiomers of the analyte form transient, diastereomeric complexes with the chiral selector of the CSP. These complexes have different interaction energies, leading to different retention times and thus separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly versatile and widely used for separating amino acid derivatives.[11][12]

Experimental Protocol: Chiral HPLC Method Development for Methyl 2-acetamidopropanoate Isomers [11][13]

  • Column Selection:

    • Start with a polysaccharide-based chiral column, such as one based on amylose or cellulose phenylcarbamates.[12] A common dimension is 250 mm x 4.6 mm with 5 µm particles.[11]

  • Mobile Phase Screening:

    • Normal Phase Mode: Begin with a mixture of a non-polar solvent and an alcohol, such as n-hexane and isopropanol (e.g., 90:10 v/v). Adjust the ratio to optimize resolution and retention time.[11]

    • Reversed-Phase Mode: Use a mixture of buffered water (e.g., with 0.1% formic acid) and an organic modifier like acetonitrile or methanol.[11]

    • Supercritical Fluid Chromatography (SFC) Mode: SFC, using supercritical CO2 with a co-solvent like methanol, can offer faster and more efficient separations.[14]

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector is sufficient.

    • Flow Rate: Typically 0.5 - 1.5 mL/min for a 4.6 mm ID column.[11]

    • Column Temperature: Maintain at a constant temperature, often ambient (e.g., 25°C), to ensure reproducibility.[11]

    • Detection: Monitor the UV absorbance at a suitable wavelength (e.g., 210-215 nm).[13]

    • Injection Volume: 5-20 µL.

  • Sample Preparation: Dissolve the sample (racemic standard or the test sample) in the mobile phase to a concentration of approximately 0.1-1.0 mg/mL. Filter the solution through a 0.22 µm or 0.45 µm syringe filter before injection.[11]

  • Data Analysis:

    • Calculate the enantiomeric excess (% e.e.) using the peak areas of the two enantiomers (E1 and E2): % e.e. = |Area(E1) - Area(E2)| / |Area(E1) + Area(E2)| * 100

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for stereochemical analysis that does not require physical separation of the enantiomers.[10]

Principle of Chiral NMR Analysis: In a standard achiral solvent, enantiomers are indistinguishable by NMR as they have identical spectra. However, in a chiral environment, they can be differentiated. This is achieved by adding a chiral solvating agent (CSA) to the NMR sample. The CSA forms rapidly exchanging, non-covalent diastereomeric complexes with the enantiomers of the analyte.[15][16] These diastereomeric complexes have different magnetic environments, leading to separate signals (chemical shift non-equivalence) for the enantiomers in the NMR spectrum.

Experimental Protocol: NMR Analysis with a Chiral Solvating Agent (CSA) [15][16]

  • CSA Selection: Choose a suitable CSA. Bis-thiourea based CSAs have been shown to be effective for N-acyl amino acid derivatives.[15]

  • Sample Preparation:

    • Prepare a solution of the enantiomerically enriched or pure Methyl 2-acetamidopropanoate sample in a deuterated solvent (e.g., CDCl3).

    • Acquire a standard ¹H NMR spectrum of the analyte alone.

    • In a separate NMR tube, prepare a similar solution and add one equivalent of the chosen CSA (e.g., (R,R)-BTDA). In some cases, an achiral auxiliary like DABCO is also added to facilitate complexation.[15]

    • If available, prepare a third sample using the opposite enantiomer of the CSA (e.g., (S,S)-BTDA).

  • NMR Data Acquisition: Record high-resolution ¹H NMR spectra for all samples under identical conditions.

  • Data Analysis:

    • Compare the spectra. In the presence of the CSA, specific proton signals of the analyte (e.g., the α-CH proton, the N-H proton, or the acetyl CH₃ protons) should show splitting or shifting, with distinct signals corresponding to the R and S enantiomers.

    • The difference in chemical shifts (Δδ) between the signals of the two enantiomers can be measured.

    • By using both enantiomers of the CSA, a reliable trend can be established. For instance, the Δδ value calculated as [δ((R)-analyte + (R,R)-CSA) - δ((R)-analyte + (S,S)-CSA)] will have a consistent sign that correlates with the absolute configuration of the analyte.[15][16] This provides a robust method for assigning the absolute configuration without covalent derivatization.

Other Key Techniques
  • Optical Rotation/Polarimetry: This classical technique measures the rotation of plane-polarized light by a chiral sample.[10] The direction (+ or -) and magnitude of the rotation are characteristic of an enantiomer under specific conditions (concentration, solvent, temperature, wavelength). While useful for a quick assessment of optical purity, it is less accurate for precise e.e. determination than chromatography and is highly dependent on experimental conditions.[17]

  • X-ray Crystallography: This is the definitive method for determining the absolute configuration of a molecule.[10][18] It provides an unambiguous 3D structure, but its major limitation is the requirement to grow a high-quality single crystal of the compound, which is not always feasible.

Data Presentation and Visualization

Table 1: Physicochemical Properties of Methyl 2-acetamidopropanoate Isomers
Property(R)-Methyl 2-acetamidopropanoate(S)-Methyl 2-acetamidopropanoate
Synonyms N-Acetyl-D-alanine methyl ester; Ac-D-Ala-OMe[3]N-Acetyl-L-alanine methyl ester; Ac-L-Ala-OMe
Molecular Formula C₆H₁₁NO₃C₆H₁₁NO₃
Molecular Weight 145.16 g/mol [3]145.16 g/mol
Stereochemistry (R)(S)
Optical Rotation Sign depends on conditionsSign depends on conditions
Table 2: Comparison of Key Analytical Techniques for Stereochemical Analysis
TechniquePrincipleAdvantagesLimitations
Chiral HPLC Differential interaction with a Chiral Stationary Phase (CSP).[4]High accuracy and precision for % e.e. determination; both analytical and preparative scale.[]Requires method development; CSPs can be expensive.
Chiral GC Separation on a chiral capillary column.[10]High resolution for volatile compounds.Requires analyte to be volatile or derivatized.
NMR with CSA Formation of diastereomeric non-covalent complexes.[15]Non-destructive; can determine absolute configuration without separation; requires small sample amount.[16]CSA may not resolve all signals; requires high-field NMR.
Polarimetry Measurement of rotation of plane-polarized light.[10]Fast and simple for assessing optical activity.Low sensitivity; dependent on concentration, solvent, temp; not ideal for accurate % e.e.[17]
X-ray Crystallography Diffraction of X-rays by a single crystal.[18]Unambiguous determination of absolute configuration.Requires a suitable single crystal, which can be difficult to obtain.[10]
Diagrams and Workflows

Logical Workflow for Chiral Analysis and Purification This diagram illustrates the typical process flow starting from a racemic mixture to obtaining and verifying an enantiomerically pure product.

G cluster_0 Synthesis / Source cluster_1 Separation / Resolution cluster_2 Analysis & Verification cluster_3 Final Product racemate Racemic (R/S) Methyl 2-acetamidopropanoate resolution Chiral Resolution (e.g., Enzymatic Kinetic Resolution) racemate->resolution Input for Resolution prep_hplc Preparative Chiral HPLC racemate->prep_hplc Input for Separation pure_R Enantiopure (R)-Isomer resolution->pure_R Yields separated enantiomers/derivatives pure_S Enantiopure (S)-Isomer resolution->pure_S Yields separated enantiomers/derivatives prep_hplc->pure_R Yields purified enantiomers prep_hplc->pure_S Yields purified enantiomers hplc Analytical Chiral HPLC (Quantify % e.e.) nmr NMR + Chiral Solvating Agent (Confirm Configuration) polarimetry Polarimetry (Measure Optical Rotation) pure_R->hplc QC pure_R->nmr QC pure_R->polarimetry QC pure_S->hplc QC pure_S->nmr QC pure_S->polarimetry QC

Caption: Workflow for resolution and analysis of chiral isomers.

Principle of Chiral Recognition on a Stationary Phase This diagram visualizes how enantiomers interact differently with a chiral stationary phase (CSP) in HPLC, leading to their separation.

G cluster_0 Mobile Phase cluster_1 Chiral Stationary Phase (CSP) cluster_2 Elution racemate Racemic Analyte (R and S isomers) csp Chiral Selector racemate->csp Interaction elute_fast Weaker Interaction (Elutes First) csp->elute_fast Diastereomeric Complex 1 elute_slow Stronger Interaction (Elutes Second) csp->elute_slow Diastereomeric Complex 2

Caption: Differential interaction of enantiomers with a CSP.

Conclusion

The stereochemical configuration of Methyl 2-acetamidopropanoate is a critical parameter that dictates its utility, particularly in the development of pharmaceuticals. A thorough understanding and application of both preparative resolution techniques and robust analytical methodologies are essential for any scientist working with this compound. Enzymatic kinetic resolution provides an elegant and efficient path to enantiopure isomers, while chiral chromatography, especially HPLC, remains the definitive tool for quantifying enantiomeric purity.[4][7] Furthermore, NMR spectroscopy with chiral solvating agents offers a sophisticated, non-destructive method for assigning absolute configuration.[15] By integrating these techniques into a coherent workflow, researchers can confidently synthesize, isolate, and validate the specific stereoisomers required for their advanced applications.

References

  • Chiralpedia. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry.
  • Wikipedia. (n.d.). Chiral analysis.
  • LibreTexts. (n.d.). 8.3 Perspective and Concepts: Overview of Techniques for Assigning Stereochemistry.
  • Aiello, F., et al. (n.d.). A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. PMC. [Link]

  • Aiello, F., et al. (2025, July 11). Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea. Semantic Scholar. [Link]

  • Penasa, R., et al. (2025, October 20). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews. [Link]

  • Williamson, R. T., et al. (2017, November 1). NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry. RSC Publishing. [Link]

  • Wang, W., et al. (2018, July 15). Kinetic resolution of N-acetyl-DL-alanine methyl ester using immobilized Escherichia coli cells bearing recombinant esterase from Bacillus cereus. PubMed. [Link]

  • Varma, R. S., et al. (2008, January 16). Microwave-Assisted Esterification of N-Acetyl-L-Phenylalanine Using Modified Mukaiyama's Reagents: A New Approach Involving Ionic Liquids. MDPI. [Link]

  • Willies, S. C., et al. (n.d.). Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. PMC. [Link]

  • Matencio, A. (2017, September 25). Novel methods of chiral separation. Mapping Ignorance. [Link]

  • Varma, R. S., et al. (n.d.). Microwave-Assisted Esterification of N-Acetyl-L-Phenylalanine Using Modified Mukaiyama's Reagents: A New Approach Involving Ionic Liquids. ResearchGate. [Link]

  • DAICEL Chiral Application Search. (n.d.). N-acetyl-DL-phenylalanine methyl ester. [Link]

  • National Center for Biotechnology Information. (n.d.). (R)-Methyl 2-acetamidopropanoate. PubChem Compound Database. [Link]

  • Lee, W. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • Google Patents. (n.d.). METHOD FOR PRODUCING AN N-ACYL-D-PHENYLALANINE ESTER.
  • Willies, S. C., et al. (2021, April 12). Asymmetric Synthesis of N-Substituted α-Amino Esters from α-Ketoesters via Imine Reductase-Catalyzed Reductive Amination. PubMed. [Link]

  • Kuswoyo, D. (2023). Enantiopure Drugs: Chiral Synthesis, Advances and Future Perspectives. Research & Reviews: Journal of Medicinal & Organic Chemistry. [Link]

  • Goldust, H. (2023). Study and Synthesis of Enantiomers and its Unique Properties. Longdom Publishing. [Link]

  • Sharma, A., et al. (2023, February 22). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. MDPI. [Link]

Sources

Exploratory

Kinetic Profiling of Methyl 2-Acetamidopropanoate Hydrolysis: A Technical Guide

Executive Summary & Mechanistic Overview Methyl 2-acetamidopropanoate, commonly known as N-acetyl-L-alanine methyl ester (Ac-Ala-OMe), is a fundamental synthetic substrate utilized extensively in enzymology, peptide chem...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Overview

Methyl 2-acetamidopropanoate, commonly known as N-acetyl-L-alanine methyl ester (Ac-Ala-OMe), is a fundamental synthetic substrate utilized extensively in enzymology, peptide chemistry, and drug development. As a truncated, single-residue ester, it serves as a critical baseline molecule for evaluating the subsite specificity of serine proteases (such as elastase, trypsin, and proteinase K) and for studying base-catalyzed saponification kinetics.

Understanding the hydrolysis rates of Ac-Ala-OMe provides profound insights into the thermodynamic and structural requirements of enzyme-substrate transition states. Because it lacks an extended peptide backbone, Ac-Ala-OMe relies entirely on primary S1-P1 interactions, making it an ideal probe for isolating the fundamental acylation and deacylation rates of the catalytic triad without the confounding variables of secondary subsite binding[1][2].

Hydrolysis Pathways and Kinetics

Enzymatic Hydrolysis by Serine Proteases

Serine proteases cleave the ester bond of Ac-Ala-OMe via a classical ping-pong bi-bi mechanism involving an acyl-enzyme intermediate.

  • Trypsin: Trypsin hydrolyzes Ac-Ala-OMe with a

    
     of 8.2 s⁻¹ and a notably high 
    
    
    
    of 170 mM at pH 9.0 and 37°C[3]. The high
    
    
    indicates weak ground-state binding, as the uncharged, aliphatic alanine side chain does not optimally engage Trypsin's deep, negatively charged S1 pocket (which prefers basic residues like Arg or Lys).
  • Elastase: Porcine pancreatic elastase utilizes Ac-Ala-OMe as a standard substrate for unit definition assays (where 1 Unit catalyzes the hydrolysis of 1 µmole of Ac-Ala-OMe per minute at 25°C, pH 8.5)[4]. However, kinetic studies reveal that elastase is approximately 4000 times more efficient at hydrolyzing extended polypeptide substrates (e.g., Ac-Ala-Ala-Ala-OMe) than the single amino acid ester Ac-Ala-OMe[1]. The dramatic increase in catalytic efficiency for longer peptides is driven almost entirely by an accelerated acylation rate (

    
    ), demonstrating that secondary interactions at the S2-S4 subsites are strictly required to properly align the scissile bond for nucleophilic attack[2].
    
  • Proteinase K: Proteinase K also exhibits esterase activity against Ac-Ala-OMe, though its primary specificity favors aromatic or heavily hydrophobic residues at the P1 position. Similar to elastase, elongating the peptide chain significantly promotes hydrolysis rates[5].

G E Serine Protease (Elastase/Trypsin) ES Michaelis Complex (ES) E->ES + S (k1) S Ac-Ala-OMe (Substrate) S->ES ES->E (k-1) TI1 Tetrahedral Intermediate 1 ES->TI1 Nucleophilic Attack AcE Acyl-Enzyme Intermediate + Methanol Release TI1->AcE k2 (Acylation) TI2 Tetrahedral Intermediate 2 (Water Attack) AcE->TI2 + H2O EP Enzyme-Product Complex TI2->EP k3 (Deacylation) P Ac-Ala-OH + Enzyme EP->P Product Release

Caption: Serine protease-catalyzed hydrolysis pathway of Ac-Ala-OMe.

Chemical Hydrolysis and Oxidative Degradation
  • Alkaline Hydrolysis (Saponification): The base-catalyzed hydrolysis of the methyl ester in Ac-Ala-OMe proceeds via standard nucleophilic acyl substitution. The rate of alkaline hydrolysis typically exceeds that of acid-catalyzed hydrolysis[6], making basic conditions the preferred method for synthetic deprotection of the C-terminus.

  • Radical Oxidation: Beyond hydrolysis, Ac-Ala-OMe is susceptible to environmental free radical oxidants. Kinetic studies of the reaction of the NO₃• radical with Ac-Ala-OMe reveal a rate coefficient of approximately

    
    [7]. This reaction proceeds predominantly via Proton-Coupled Electron Transfer (PCET) at the amide moiety, highlighting the molecule's utility in modeling oxidative peptide damage[7].
    

Quantitative Data Summary

The following table synthesizes the kinetic parameters for Ac-Ala-OMe across various catalytic environments.

Catalyst / ConditionReaction Type

(s⁻¹)

(mM)
Rate Constant / CoefficientReference
Bovine Trypsin (pH 9.0, 37°C)Enzymatic Hydrolysis8.2170

[3]
Porcine Elastase (pH 8.5, 25°C)Enzymatic HydrolysisN/AN/A1 U = 1 µmol/min[4]
NO₃• Radical (Aqueous)Oxidative Damage (PCET)N/AN/A

[7]
Alkaline Base (NaOH)Chemical SaponificationN/AN/AExceeds acid hydrolysis[6]

*Note: Exact


 and 

for elastase acting on the monomeric Ac-Ala-OMe are difficult to isolate due to extremely high

values leading to non-saturating conditions in standard assays; it is bound primarily in non-productive modes compared to extended peptides[2].

Experimental Protocols: Self-Validating Kinetic Assays

To accurately measure the hydrolysis rate of Ac-Ala-OMe, researchers typically employ a pH-stat apparatus. Because the cleavage of the methyl ester releases a proton (forming Ac-Ala-OH and methanol), the reaction velocity can be directly quantified by the rate of base addition required to maintain a constant pH.

Protocol: pH-Stat Determination of Enzymatic Esterase Activity

Causality & Logic: Using a pH-stat eliminates the need for chromogenic or fluorogenic tags, allowing the measurement of the native, unmodified Ac-Ala-OMe substrate. Maintaining a constant alkaline pH (e.g., 8.0 - 9.0) ensures the released carboxylic acid is immediately deprotonated, driving the reaction forward and providing a 1:1 stoichiometric readout of titrant to hydrolyzed product.

Materials:

  • Substrate: Ac-Ala-OMe (10 - 200 mM stock in highly purified water or 1% trifluoroethanol to aid solubility)[2].

  • Buffer: 10 mM aqueous CaCl₂ (Calcium stabilizes autolysis in proteases like trypsin and elastase).

  • Titrant: 0.01 M standardized NaOH (CO₂-free).

  • Enzyme: Porcine Pancreatic Elastase or Bovine Trypsin (1-5 µM final concentration).

Step-by-Step Methodology:

  • System Calibration: Calibrate the pH-stat electrode using standard buffers at pH 7.0 and 10.0 at the target temperature (e.g., 25°C or 37°C).

  • Substrate Equilibration: Transfer 5.0 mL of the 10 mM CaCl₂ solution to the thermostated reaction vessel. Add the desired concentration of Ac-Ala-OMe.

  • Blank Titration (Critical Validation Step): Adjust the pH to the target (e.g., 8.5) and monitor the baseline base consumption for 5 minutes without enzyme. Rationale: Esters undergo spontaneous alkaline hydrolysis. This baseline rate must be subtracted from the enzymatic rate to ensure data integrity.

  • Reaction Initiation: Inject the enzyme stock solution into the vessel to initiate catalysis.

  • Data Acquisition: Record the volume of 0.01 M NaOH added over time to maintain the pH setpoint. The initial linear portion of the curve (first 5-10% of substrate depletion) represents the initial velocity (

    
    ).
    
  • Data Processing: Convert the rate of base addition (mL/min) to molar velocity (M/s). Plot

    
     against substrate concentration 
    
    
    
    and fit to the Michaelis-Menten equation to derive
    
    
    and
    
    
    .

Workflow Step1 Prepare Assay Buffer (10mM CaCl2, pH 8.5) Step2 Equilibrate Substrate (Ac-Ala-OMe at 25°C) Step1->Step2 Step3 Initiate Reaction Add Enzyme Step2->Step3 Step4 pH-Stat Monitoring Titrate with 0.01M NaOH Step3->Step4 Proton Release Step5 Data Acquisition Record Base Volume vs. Time Step4->Step5 Step6 Kinetic Analysis Subtract Blank & Calculate v0 Step5->Step6 Michaelis-Menten Fit

Caption: Step-by-step workflow for pH-stat monitoring of ester hydrolysis.

References

  • Annual Reviews. SERINE PROTEASES: STRUCTURE AND MECHANISM OF CATALYSIS.
  • ACS Publications. Oxidative Damage in Aliphatic Amino Acids and Di- and Tripeptides by the Environmental Free Radical Oxidant NO3•: The Role of the Amide Bond Revealed by Kinetic and Computational Studies.
  • eScholarship. Investigation of the Substrate Specificity of Trypsin.
  • Smolecule. Buy (R)-Methyl 2-acetamidopropanoate | 19914-36-4.
  • Taylor & Francis Online. Specificity of Proteinase K from Tritirachium album Limber for Synthetic Peptides.
  • Biophoretics. Elastase from Porcine Pancreas, Lyophilized.
  • PNAS. Evidence for an Extended Active Center in Elastase.

Sources

Foundational

Methyl 2-acetamidopropanoate (Ac-Ala-OMe) as a Baseline Model Substrate for Esterases: Kinetic Profiling and Enantioselective Workflows

Executive Summary In the fields of enzymology and biocatalysis, the selection of an appropriate model substrate is paramount for accurately mapping enzyme active sites and evaluating catalytic efficiency. Methyl 2-acetam...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the fields of enzymology and biocatalysis, the selection of an appropriate model substrate is paramount for accurately mapping enzyme active sites and evaluating catalytic efficiency. Methyl 2-acetamidopropanoate , commonly known as N-acetyl-L-alanine methyl ester (Ac-Ala-OMe), serves as a highly characterized, baseline substrate for evaluating esterase and serine protease activity[1].

As a Senior Application Scientist, I approach substrate selection not merely as a procedural step, but as a deliberate probe of molecular architecture. Ac-Ala-OMe is engineered to isolate specific catalytic behaviors: its N-acetyl group prevents confounding cleavage by aminopeptidases[1], while its methyl ester provides a sterically unhindered leaving group for nucleophilic attack[2]. This whitepaper provides an in-depth technical analysis of Ac-Ala-OMe, detailing its mechanistic rationale, kinetic profiling against extended peptides, and self-validating experimental workflows for both activity assays and enantioselective kinetic resolution[3].

Mechanistic Rationale: The Molecular Architecture of Ac-Ala-OMe

The utility of Ac-Ala-OMe lies in its structural simplicity, which allows researchers to establish baseline thermodynamic and kinetic parameters without the complex secondary interactions inherent to larger peptides.

  • N-Terminal Acetylation: Proteases and esterases often exist in complex mixtures (e.g., cell lysates or pancreatic extracts). Acetylation of the

    
    -amino group abolishes recognition by exopeptidases that strictly require a free N-terminus, thereby isolating the true esterase or endopeptidase activity[1],[2].
    
  • Methyl Ester Leaving Group: The methoxy group is small and highly electrophilic at the carbonyl carbon. It readily undergoes nucleophilic attack by the catalytic serine (Ser-OH) of the enzyme's catalytic triad, forming a transient acyl-enzyme intermediate[4].

  • Chiral Center: The

    
    -carbon of the alanine moiety provides a stereocenter, making racemic Ac-Ala-OMe an ideal candidate for evaluating the stereoselectivity (E-value) of novel recombinant esterases[3].
    

Mechanism E Free Enzyme (Ser-OH) ES Michaelis Complex E->ES + Substrate S Ac-Ala-OMe S->ES TI1 Tetrahedral Intermediate 1 ES->TI1 Nucleophilic Attack AE Acyl-Enzyme (Ac-Ala-O-Ser) TI1->AE Leaving Group Departure P1 Methanol TI1->P1 TI2 Tetrahedral Intermediate 2 AE->TI2 + H2O TI2->E Deacylation P2 Ac-Ala-OH TI2->P2

Fig 1. Catalytic cycle of esterase-mediated Ac-Ala-OMe hydrolysis via an acyl-enzyme intermediate.

Kinetic Profiling: Ac-Ala-OMe as a Baseline Comparator

To understand the true catalytic power of an enzyme, one must compare its activity on a minimal substrate against its activity on an optimized, extended substrate. Ac-Ala-OMe is frequently used as this "minimal" baseline.

A classic demonstration of this principle is found in the kinetic mapping of Pancreatic Elastase[4]. While elastase possesses esterase activity toward Ac-Ala-OMe, the catalytic efficiency (


) is relatively poor due to a high Michaelis constant (

). When the substrate is extended to Ac-Ala-Ala-Ala-OMe, the

increases dramatically while the

drops, proving that the enzyme requires an extended active center (interacting with multiple subsites,

through

) to properly orient the scissile bond and stabilize the transition state[5],[4].
Quantitative Kinetic Data Summary
Enzyme SystemSubstrate

(

)

(mM)

(

)
Mechanistic Implication
Pancreatic Elastase Ac-Ala-OMe8.217048Minimal binding; high

indicates lack of secondary subsite interactions[5],[4].
Pancreatic Elastase Ac-(Ala)

-OMe
1200.4300,000Extended active site engagement; massive transition state stabilization[5],[4].

Note: Similar baseline profiling using Ac-Ala-OMe has been utilized to characterize the specificity of Proteinase K, confirming its preference for extended peptide chains over single-residue esters[6].

Experimental Workflows (Self-Validating Protocols)

A robust protocol must be self-validating—meaning the physical phenomena observed during the assay directly confirm the chemical reaction without requiring downstream assumptions. Below are two field-proven methodologies utilizing Ac-Ala-OMe.

Protocol 1: Continuous pH-Stat Titration for Esterase Activity

Causality Rationale: Unlike p-nitrophenyl esters, Ac-Ala-OMe lacks a chromophore, rendering standard UV-Vis spectrophotometry ineffective. However, the hydrolysis of the methyl ester generates a carboxylic acid (pKa ~2.3). At an assay pH of 7.5–8.0, this acid immediately deprotonates, releasing a stoichiometric equivalent of protons (


). By using an automated pH-stat titrator to maintain a constant pH, the volume of basic titrant added provides a direct, real-time molar quantification of ester hydrolysis.
  • Preparation: Dissolve 50 mM Ac-Ala-OMe in a low-capacity buffer (e.g., 2 mM Tris-HCl, pH 8.0) containing 100 mM NaCl to maintain ionic strength.

  • Equilibration: Transfer 10 mL of the substrate solution to a water-jacketed reaction vessel maintained at 30°C. Insert the calibrated pH electrode and titrant delivery tip.

  • Baseline Establishment: Engage the pH-stat using 0.01 M NaOH as the titrant. Monitor for 3 minutes to ensure no spontaneous autohydrolysis occurs (the titrant volume should remain flat).

  • Initiation: Inject the esterase sample (e.g., 10

    
    L of purified enzyme).
    
  • Data Acquisition: Record the volume of 0.01 M NaOH consumed over 10 minutes. The initial linear slope (mL/min) is directly converted to

    
    mol/min (Units of activity) using the molarity of the titrant.
    
Protocol 2: Esterase-Mediated Kinetic Resolution of Racemic Ac-Ala-OMe

Causality Rationale: Biocatalytic resolution relies on the stereoselectivity of an enzyme to hydrolyze only one enantiomer (typically the L-form) from a racemic mixture[3]. Immobilizing the esterase (e.g., recombinant E. coli cells) prevents enzyme aggregation at the organic-aqueous interface and allows for quantitative recovery via centrifugation. The resulting difference in solubility between the product (water-soluble acid) and unreacted substrate (organic-soluble ester) enables a self-validating mass balance via simple liquid-liquid extraction.

Workflow Start Racemic Ac-Ala-OMe (50 mM in Buffer/Cosolvent) Reactor Biphasic Bioreactor (pH 7.5, 30°C, pH-stat) Start->Reactor Enzyme Immobilized Esterase (Stereoselective Catalyst) Enzyme->Reactor Centrifuge Centrifugation (Enzyme Recovery) Reactor->Centrifuge 50% Conversion Centrifuge->Enzyme Recycle PhaseSep Liquid-Liquid Extraction (EtOAc / Aqueous) Centrifuge->PhaseSep Supernatant OrgPhase Organic Phase Unreacted D-Ac-Ala-OMe PhaseSep->OrgPhase AqPhase Aqueous Phase Product L-Ac-Ala-OH PhaseSep->AqPhase

Fig 2. Workflow for the esterase-mediated enantioselective kinetic resolution of racemic Ac-Ala-OMe.
  • Reaction Setup: Suspend 100 mM of racemic (D/L)-Ac-Ala-OMe in a biphasic system consisting of 90% phosphate buffer (50 mM, pH 7.5) and 10% methyl tert-butyl ether (MTBE) to enhance substrate solubility.

  • Catalysis: Add the immobilized E. coli esterase preparation[3]. Maintain the pH at 7.5 using a pH-stat (as described in Protocol 1) to prevent the released acid from dropping the pH and halting the reaction.

  • Termination & Recovery: Once exactly 0.5 equivalents of NaOH have been consumed (indicating 50% conversion, the theoretical maximum for a perfectly selective resolution), terminate the reaction by centrifuging the mixture at 5,000 x g for 10 minutes to pellet and recover the immobilized enzyme.

  • Phase Separation: Extract the supernatant three times with equal volumes of ethyl acetate (EtOAc).

    • Organic Phase: Contains the unreacted, lipophilic D-Ac-Ala-OMe.

    • Aqueous Phase: Contains the deprotonated, highly polar L-Ac-Ala-OH.

  • Validation: Analyze both phases via chiral HPLC to determine the enantiomeric excess (

    
     and 
    
    
    
    ) and calculate the Enantiomeric Ratio (E-value).

References

  • Benchchem. "D-Alanine isopropyl ester hcl / N-Acetyl-L-Alanine Methyl Ester Properties". Benchchem.
  • Thompson, R. C., & Blout, E. R. (1970). "Evidence for an Extended Active Center in Elastase". Proceedings of the National Academy of Sciences, 67(4), 1734-1740.
  • eScholarship. "Investigation of the Substrate Specificity of Trypsin". University of California.
  • Annual Reviews. "Mechanism of Action of Proteolytic Enzymes". Annual Review of Biochemistry.
  • Smolecule. "Buy (R)-Methyl 2-acetamidopropanoate | 19914-36-4". (Reference for esterase-mediated kinetic resolution using immobilized Escherichia coli).
  • Morihara, K., et al. "Specificity of Proteinase K from Tritirachium album Limber for Synthetic Peptides". Agricultural and Biological Chemistry. Tandfonline.

Sources

Protocols & Analytical Methods

Method

protocol for the synthesis of Methyl 2-acetamidopropanoate from alanine

Application Note: Protocol for the Synthesis of Methyl 2-acetamidopropanoate from L-Alanine Executive Summary This application note details a robust, high-yield, two-step synthetic protocol for the preparation of Methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for the Synthesis of Methyl 2-acetamidopropanoate from L-Alanine

Executive Summary

This application note details a robust, high-yield, two-step synthetic protocol for the preparation of Methyl 2-acetamidopropanoate (N-acetylalanine methyl ester) starting from L-alanine. The procedure involves the initial esterification of the carboxylic acid moiety using thionyl chloride in methanol, followed by the N-acetylation of the resulting amine hydrochloride salt using acetic anhydride. Designed for medicinal chemists and drug development professionals, this guide emphasizes mechanistic rationale, safety, and scalability.

Mechanistic Rationale & Experimental Design

Step 1: Esterification via Thionyl Chloride Activation To prevent unwanted self-condensation (diketopiperazine formation) during acylation, the C-terminus of L-alanine must first be protected[1]. While passing gaseous HCl through methanol is a classical method, the use of thionyl chloride (SOCl₂) in methanol is operationally superior. At 0 °C, SOCl₂ reacts with methanol to generate anhydrous HCl and methyl sulfite intermediates in situ[2]. This highly dehydrating environment drives the esterification equilibrium toward the L-alanine methyl ester hydrochloride product with near-quantitative conversion, bypassing the need for cumbersome gas cylinders[3].

Step 2: N-Acetylation via Acetic Anhydride The isolated L-alanine methyl ester hydrochloride is highly stable. To perform the N-acetylation, the amine must be liberated from its salt form. This is achieved by suspending the salt in an aprotic solvent (e.g., dichloromethane or chloroform) and adding an organic base such as triethylamine (TEA) or N-methylmorpholine[4]. TEA is required in >2 molar equivalents: one equivalent to neutralize the hydrochloride salt, and a second equivalent to scavenge the acetic acid byproduct generated when the free amine attacks the electrophilic carbonyl carbon of acetic anhydride[5].

Quantitative Data & Stoichiometry

Table 1: Stoichiometric parameters for a 100 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
Step 1: Esterification
L-Alanine89.091.08.91 g (100 mmol)Starting Material
Methanol (Anhydrous)32.04Excess50 mLSolvent / Reactant
Thionyl Chloride (SOCl₂)118.971.28.7 mL (120 mmol)Activating Agent
Step 2: N-Acetylation
L-Alanine methyl ester HCl139.581.0~13.9 g (100 mmol)*Intermediate
Dichloromethane (DCM)84.93N/A100 mLSolvent
Triethylamine (TEA)101.192.230.6 mL (220 mmol)Base / Scavenger
Acetic Anhydride (Ac₂O)102.091.110.4 mL (110 mmol)Acylating Agent

(Note: Assuming 100% theoretical yield from Step 1 for calculation purposes).

Synthetic Workflow

SynthesisWorkflow A L-Alanine (Starting Material) B Step 1: Esterification Reagents: SOCl₂, MeOH Temp: 0°C → Reflux A->B C L-Alanine Methyl Ester HCl (Stable Intermediate) B->C 100% Conversion D Step 2: N-Acetylation Reagents: Ac₂O, TEA, DCM Temp: 0°C → RT C->D E Methyl 2-acetamidopropanoate (Target Product) D->E >85% Yield

Caption: Workflow for the two-step synthesis of Methyl 2-acetamidopropanoate from L-Alanine.

Step-by-Step Experimental Protocol

Step 1: Synthesis of L-Alanine Methyl Ester Hydrochloride Caution: Thionyl chloride is highly corrosive, reacts violently with water, and evolves toxic SO₂ and HCl gases[1]. Perform all operations in a well-ventilated fume hood.

  • Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar and an argon/nitrogen inlet. Add 50 mL of anhydrous methanol and cool the flask to 0 °C using an ice-water bath[1].

  • Activation: Slowly add 8.7 mL (120 mmol) of thionyl chloride dropwise over 15-20 minutes. The reaction is highly exothermic; maintain the internal temperature below 10 °C[3].

  • Amino Acid Addition: Once the addition is complete, add 8.91 g (100 mmol) of L-alanine in steady portions to the stirring solution[3].

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Attach a reflux condenser and gently reflux the mixture at 65 °C for 3-4 hours[4].

  • Isolation: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure using a rotary evaporator to remove excess methanol, SO₂, and HCl[3].

  • Purification: Triturate the resulting crude oil/solid with cold diethyl ether or tert-butyl methyl ether (TBME) to precipitate the L-alanine methyl ester hydrochloride as a white crystalline solid[1]. Filter, wash with ether, and dry under high vacuum. Expected yield: >95%.

Step 2: Synthesis of Methyl 2-acetamidopropanoate

  • Preparation: In a clean, dry 250 mL round-bottom flask, suspend the L-alanine methyl ester hydrochloride (approx. 100 mmol) in 100 mL of anhydrous dichloromethane (DCM) or chloroform[5]. Cool the suspension to 0 °C in an ice-water bath.

  • Neutralization: Slowly add 30.6 mL (220 mmol) of triethylamine (TEA) dropwise. The suspension will gradually clear as the free amine is liberated and the TEA-HCl salt forms[5]. Stir for 15 minutes.

  • Acylation: Dilute 10.4 mL (110 mmol) of acetic anhydride in 10 mL of DCM and add this solution dropwise to the reaction mixture over 20 minutes to control the exothermic acylation[4].

  • Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours[5]. Reaction progress can be monitored by TLC (a ninhydrin stain will show the disappearance of the primary amine).

  • Work-up: Transfer the mixture to a separatory funnel. Quench the excess acetic anhydride by adding 50 mL of ice-cold water[5].

  • Washing: Separate the organic layer. Wash the organic layer sequentially with:

    • 50 mL of 0.2 N HCl (to remove excess TEA)[4].

    • 50 mL of saturated aqueous NaHCO₃ (to neutralize and remove acetic acid)[5].

    • 50 mL of brine[4].

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure[4].

  • Final Product: The resulting product, Methyl 2-acetamidopropanoate, is typically obtained as a pale yellow to brown oil that may crystallize upon standing[5]. It can be further purified by silica gel column chromatography or vacuum distillation if ultra-high purity is required.

Analytical Validation

To validate the success of the synthesis and ensure a self-validating system, the following analytical signatures should be confirmed:

  • Mass Spectrometry (ESI-MS): The target molecule has a molecular weight of 145.16 g/mol [6]. Look for the expected [M+H]⁺ peak at m/z 146.2 and the sodium adduct [M+Na]⁺ at m/z 168.2.

  • 1H NMR (CDCl₃): Key diagnostic peaks must include a singlet at ~3.75 ppm integrating for 3H (methyl ester -OCH₃), a singlet at ~2.05 ppm integrating for 3H (acetyl methyl -COCH₃), and a multiplet/quartet at ~4.6 ppm for the chiral α-carbon proton.

Troubleshooting

  • Low Yield in Step 1: Often caused by wet methanol. Ensure absolute anhydrous conditions. Alternatively, trimethylchlorosilane (TMSCl) can be used as a milder esterification promoter if SOCl₂ causes substrate degradation[7].

  • Incomplete Acylation in Step 2: If unreacted amine persists, ensure that sufficient TEA was added to fully neutralize the hydrochloride salt. A slight excess of acetic anhydride and extended reaction times (up to 24 hours) are critical for complete conversion[5].

References[5] Title: Synthesis of N-acetyl-N-methyl-L-alanine methyl ester

Sources

Application

Methyl 2-acetamidopropanoate hydrolysis using alpha-chymotrypsin

An In-Depth Guide to the α-Chymotrypsin-Catalyzed Hydrolysis of Methyl 2-Acetamidopropanoate This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the e...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the α-Chymotrypsin-Catalyzed Hydrolysis of Methyl 2-Acetamidopropanoate

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the enzymatic hydrolysis of methyl 2-acetamidopropanoate (N-Acetyl-L-alanine methyl ester) using α-chymotrypsin. It covers the underlying biochemical principles, detailed experimental protocols for reaction execution and monitoring, and methods for data analysis.

Scientific Background & Rationale

α-Chymotrypsin is a serine protease from the peptidase S1 family, synthesized in the pancreas as the inactive zymogen, chymotrypsinogen.[1][2] Upon activation, it functions as a key digestive enzyme, catalyzing the hydrolysis of peptide bonds. Its specificity is primarily directed towards peptide linkages on the C-terminal side of large hydrophobic and aromatic amino acids such as tyrosine, phenylalanine, and tryptophan.[1][2] This specificity is conferred by a hydrophobic pocket within the enzyme's active site that accommodates the substrate's side chain.[3]

Beyond its proteolytic activity, α-chymotrypsin is a versatile catalyst in organic synthesis and a model enzyme for studying reaction kinetics due to its ability to hydrolyze ester bonds.[4][5][6] The hydrolysis of N-acetylated amino acid esters, such as methyl 2-acetamidopropanoate, serves as a classic model for investigating the fundamental catalytic mechanism. While alanine is not a primary aromatic substrate, α-chymotrypsin exhibits secondary hydrolytic activity towards its esters, making this reaction an excellent system for exploring the nuances of enzyme specificity and catalysis.[1]

The catalytic action of α-chymotrypsin relies on a "catalytic triad" of amino acid residues in its active site: Serine-195, Histidine-57, and Aspartate-102.[3][7] The hydrolysis proceeds via a two-step "ping-pong" mechanism:

  • Acylation: The nucleophilic Ser-195 attacks the carbonyl carbon of the ester substrate. This is facilitated by His-57, which acts as a general base, abstracting a proton from the serine hydroxyl group.[2][8] This leads to the formation of a transient tetrahedral intermediate, which then collapses to form a covalent acyl-enzyme intermediate, releasing the alcohol (methanol) as the first product.[7]

  • Deacylation: A water molecule enters the active site and, activated by His-57 (now acting as a general acid), attacks the acyl-enzyme intermediate.[8] This forms a second tetrahedral intermediate, which collapses to release the carboxylate product (N-acetyl-L-alanine) and regenerates the active enzyme.[7]

This guide provides the necessary protocols to execute, monitor, and quantify this enzymatic transformation effectively.

Visualizing the Catalytic Pathway

The mechanism described above can be visualized as a two-stage process involving the formation and subsequent breakdown of a covalent intermediate.

Hydrolysis_Mechanism Figure 1: Ping-Pong Mechanism of Ester Hydrolysis cluster_acylation Acylation Stage cluster_deacylation Deacylation Stage E Free Enzyme (α-Chymotrypsin) ES Enzyme-Substrate Complex (E-S) AcylE Acyl-Enzyme Intermediate (E-P1) ES->AcylE k₂ (Acylation) AcylE_H2O Acyl-Enzyme Water Complex p1_out Product 1 (P1) (Methanol) AcylE->p1_out Releases E_P2 Enzyme-Product Complex (E-P2) AcylE_H2O->E_P2 k₃ (Deacylation) E_P2->E Regenerates p2_out Product 2 (P2) (N-acetyl-L-alanine) E_P2->p2_out Releases sub_in Substrate (S) (Methyl 2-acetamidopropanoate) sub_in->ES Binds h2o_in H₂O h2o_in->AcylE_H2O Binds

Caption: Ping-Pong mechanism for α-chymotrypsin catalyzed ester hydrolysis.

Materials and Equipment

Reagents
  • α-Chymotrypsin from bovine pancreas (e.g., Sigma-Aldrich C4129, TLCK-treated to inhibit trypsin activity)[9]

  • Methyl 2-acetamidopropanoate (N-Acetyl-L-alanine methyl ester)

  • Tris(hydroxymethyl)aminomethane (Trizma® base)

  • Calcium chloride dihydrate (CaCl₂)

  • Hydrochloric acid (HCl), 1 M and 1 mM solutions

  • Sodium hydroxide (NaOH), 1 M solution

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Ultrapure water (≥18 MΩ·cm)

  • For Activity Assay: N-Benzoyl-L-tyrosine ethyl ester (BTEE)[10]

  • For HPLC Analysis: Phenylisothiocyanate (PITC) or o-Phthalaldehyde (OPA) derivatizing agent[11]

Equipment
  • UV-Vis Spectrophotometer with temperature control

  • pH meter

  • Analytical balance

  • Thermostatic water bath or incubator

  • Vortex mixer

  • Micropipettes and tips

  • Glass vials and test tubes

  • Magnetic stirrer and stir bars

  • High-Performance Liquid Chromatography (HPLC) system with UV or Fluorescence detector

  • Reversed-phase C18 HPLC column

Core Protocols

Protocol 1: Reagent and Solution Preparation

Rationale: Proper preparation of enzyme and substrate solutions is critical for reproducible results. α-Chymotrypsin is susceptible to autolysis (self-digestion) at its optimal pH of ~7.8.[1][12] Therefore, stock solutions are prepared in dilute acid (1 mM HCl) and stored frozen to ensure stability.[1][13] Calcium ions (Ca²⁺) are known to stabilize the enzyme's structure and are included in the reaction buffer.[1][10]

  • 1 M Tris-HCl Stock Buffer (pH 7.8 at 25°C):

    • Dissolve 121.14 g of Trizma base in ~800 mL of ultrapure water.

    • Adjust the pH to 7.8 at 25°C by slowly adding 1 M HCl.

    • Bring the final volume to 1 L with ultrapure water. Store at 4°C.

  • Reaction Buffer (100 mM Tris-HCl, 10 mM CaCl₂, pH 7.8):

    • Combine 100 mL of 1 M Tris-HCl stock buffer and 1.47 g of CaCl₂ dihydrate.

    • Dissolve and adjust the final volume to 1 L with ultrapure water.

    • Verify the pH is 7.8 at 25°C. Store at 4°C.[13]

  • α-Chymotrypsin Stock Solution (1 mg/mL):

    • Accurately weigh ~5 mg of lyophilized α-chymotrypsin powder.

    • Dissolve it in cold (4°C) 1 mM HCl to a final concentration of 1 mg/mL (e.g., 5 mg in 5 mL).[9]

    • Gently mix by inversion. Do not vortex vigorously.

    • Aliquot into microcentrifuge tubes and store at -20°C. Frozen aliquots are stable for at least one week.[1] Avoid repeated freeze-thaw cycles.

  • Substrate Stock Solution (e.g., 100 mM Methyl 2-acetamidopropanoate):

    • Prepare a stock solution in the Reaction Buffer or an appropriate solvent (e.g., Methanol, if solubility is an issue, but be mindful of final solvent concentration in the reaction).

    • For a 100 mM stock, dissolve 145.16 mg of the substrate in 10 mL of buffer.

Protocol 2: Validation of Enzyme Activity (BTEE Assay)

Rationale: Before commencing kinetic studies on the target substrate, it is essential to confirm the specific activity of the enzyme lot. The hydrolysis of N-Benzoyl-L-tyrosine ethyl ester (BTEE) is a standard, reliable assay where the product formation can be continuously monitored spectrophotometrically at 256 nm.[9][10]

ParameterValueReference
SubstrateN-Benzoyl-L-tyrosine ethyl ester (BTEE)[10]
Wavelength (λ)256 nm[9]
pH7.8[9]
Temperature25°C[9]
Molar Extinction Coeff. (Δε)964 M⁻¹cm⁻¹[9]
  • Prepare BTEE Assay Solution (1.07 mM BTEE in 50% Methanol):

    • Dissolve ~33.5 mg of BTEE in 50 mL of Methanol.

    • Add 50 mL of ultrapure water and mix.

  • Prepare Assay Buffer (80 mM Tris-HCl, 100 mM CaCl₂, pH 7.8):

    • Prepare as in Protocol 4.1, adjusting concentrations accordingly.

  • Prepare Enzyme Dilution:

    • Thaw an aliquot of the 1 mg/mL enzyme stock solution on ice.

    • Dilute with cold 1 mM HCl to a working concentration of ~20 µg/mL.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to 256 nm and equilibrate the cuvette holder to 25°C.

    • In a quartz cuvette, combine 1.5 mL of Assay Buffer and 1.4 mL of BTEE Assay Solution.

    • Incubate in the spectrophotometer for 5 minutes to reach thermal equilibrium.

    • Initiate the reaction by adding 0.1 mL of the diluted enzyme solution. Mix quickly by inversion.

    • Record the increase in absorbance at 256 nm for 3-5 minutes, ensuring you capture the initial linear rate.

  • Calculate Specific Activity:

    • Determine the rate of change in absorbance per minute (ΔA₂₅₆/min) from the linear portion of the curve.

    • Use the following formula to calculate activity in units/mg: Units/mg = (ΔA₂₅₆/min × Total Volume (mL)) / (Δε × mg of enzyme in reaction × light path (cm))

Protocol 3: Time-Course Hydrolysis of Methyl 2-acetamidopropanoate

Rationale: This protocol outlines the setup for the primary hydrolysis reaction. The progress is monitored by taking aliquots at specific time points and quenching the reaction to be analyzed later by HPLC. This allows for a detailed kinetic profile.

  • Reaction Setup:

    • Equilibrate the Reaction Buffer and substrate stock solution to the desired reaction temperature (e.g., 25°C or 37°C) in a water bath.

    • In a reaction vessel (e.g., a 15 mL conical tube), add the required volume of Reaction Buffer.

    • Add the substrate stock solution to achieve the desired final concentration (e.g., 10 mM). Mix gently.

    • Prepare quenching solution in labeled microcentrifuge tubes. A common quenching agent is a strong acid like 10% TFA or HCl, which will denature the enzyme.

  • Initiate Reaction:

    • Add the α-chymotrypsin stock solution to the reaction vessel to initiate the hydrolysis. The final enzyme concentration typically ranges from 10-100 µg/mL, depending on the desired reaction rate.

    • Immediately after adding the enzyme, vortex gently and start a timer. This is your t = 0 time point.

  • Time-Course Sampling:

    • At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a fixed volume of the reaction mixture (e.g., 100 µL).

    • Immediately dispense the aliquot into the corresponding microcentrifuge tube containing the quenching solution.

    • Vortex the quenched sample to ensure complete inactivation of the enzyme.

    • Place quenched samples on ice or at -20°C until analysis.

Analytical Workflow and Data Processing

Protocol 4: HPLC Quantification of Substrate and Product

Rationale: Reversed-phase HPLC is a powerful technique for separating and quantifying the substrate (ester) and the product (carboxylic acid).[14] Due to their similar structures and lack of strong native chromophores, pre-column derivatization with a reagent like PITC, which reacts with primary and secondary amines, or OPA, which reacts with primary amines, is often necessary to enhance detection sensitivity by UV or fluorescence.[11][14][15] However, for this specific substrate and product, direct UV detection at a low wavelength (~210 nm) may be feasible if concentrations are sufficiently high, though derivatization provides superior selectivity and sensitivity.

HPLC_Workflow Figure 2: Experimental and Analytical Workflow prep 1. Reagent Preparation assay 2. Enzyme Activity Assay (BTEE) prep->assay reaction 3. Hydrolysis Reaction Setup prep->reaction assay->reaction Validate Enzyme sampling 4. Time-Course Sampling & Quenching reaction->sampling analysis 5. HPLC Analysis (Derivatization) sampling->analysis data 6. Data Processing & Kinetics analysis->data

Caption: Overview of the workflow from preparation to data analysis.

  • Sample Preparation:

    • Thaw the quenched time-course samples.

    • Centrifuge the samples (e.g., 10,000 x g for 5 min) to pellet any precipitated protein.

    • Transfer the supernatant to HPLC vials.

  • Standard Curve Preparation:

    • Prepare a series of standards with known concentrations of both methyl 2-acetamidopropanoate and N-acetyl-L-alanine in the same buffer/quenching agent mixture as the samples.

  • Derivatization (if required):

    • Follow the specific protocol for your chosen derivatization reagent (e.g., PITC or OPA). This typically involves mixing the sample/standard with the reagent and buffer, followed by a short incubation.[11]

  • HPLC Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from ~5% B to 70% B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 210 nm (for non-derivatized) or an appropriate wavelength for the derivatized products (e.g., 254 nm for PITC, Ex: 340 nm/Em: 450 nm for OPA).[11][14]

    • Injection Volume: 10-20 µL.

Data Analysis
  • Generate Standard Curves: Plot the peak area from the HPLC chromatograms for each standard against its known concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Quantify Samples: Use the regression equation to calculate the concentration of the product (N-acetyl-L-alanine) and/or the remaining substrate in each of your time-course samples from their measured peak areas.

  • Plot Kinetic Data: Plot the concentration of the product formed versus time.

  • Determine Initial Rate (v₀): The initial reaction rate is the slope of the linear portion of the product concentration vs. time curve (typically the first 10-20% of the reaction).

  • Determine Kinetic Parameters (Optional): To determine Kₘ and Vₘₐₓ, repeat the experiment using a range of initial substrate concentrations and measure the initial rate for each. Plot the initial rates against substrate concentration and fit the data to the Michaelis-Menten equation, or use a linear transformation like the Lineweaver-Burk plot.

Troubleshooting and Considerations

  • Low/No Enzyme Activity:

    • Verify the activity using the BTEE assay.[10]

    • Ensure the enzyme stock was not subjected to multiple freeze-thaw cycles or stored improperly at a high pH.

  • High Blank Rate (Non-enzymatic Hydrolysis):

    • Run a control reaction without the enzyme to measure the rate of spontaneous ester hydrolysis under your reaction conditions. This is particularly important at higher pH values and temperatures. Subtract this rate from your enzyme-catalyzed rate.

  • Poor HPLC Separation/Peak Shape:

    • Optimize the HPLC gradient, mobile phase composition, and pH.

    • Ensure samples are fully dissolved and free of particulates.

    • Check for column degradation.

  • Enzyme Autolysis:

    • Using TLCK-treated chymotrypsin minimizes tryptic activity, but chymotryptic autolysis can still occur.[9] Work with enzyme solutions on ice and minimize the time the enzyme spends in the high-pH reaction buffer before starting the reaction.

References

  • Martinek, K., et al. (1982). The specificity in the elementary steps of alpha-chymotrypsin catalysis. A temperature study with a series of N-acetyl-L-amino acid methyl esters. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 702(1), 37-53. [Link]

  • Jones, J. B., et al. (1965). The Primary Specificity of α-Chymotrypsin. Acylated Amino Acid Esters with Normal Alkyl Side Chains. Journal of the American Chemical Society, 87(8), 1776–1780. [Link]

  • Ingles, D. W., & Knowles, J. R. (1967). Specificity and stereospecificity of alpha-chymotrypsin. Biochemical Journal, 104(2), 369–377. [Link]

  • Clapés, P., & Adlercreutz, P. (1991). Substrate specificity of alpha-chymotrypsin-catalyzed esterification in organic media. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1118(1), 70-76. [Link]

  • Kumar, A., & Venkatesu, P. (2014). Overview of the Stability of α-Chymotrypsin in Different Solvent Media. ResearchGate. [Link]

  • Nguyen, Q. H., et al. (2023). Formulation of tablets containing lyophilized powder to improve the stability of alpha-chymotrypsin. Journal of Pharmaceutical Research International, 35(1), 1-12. [Link]

  • Castro, G. R. (2000). Properties of soluble alpha-chymotrypsin in neat glycerol and water. Enzyme and Microbial Technology, 27(1-2), 143-150. [Link]

  • Solá, R. J., & Griebenow, K. (2010). Enzymatic activity and thermal stability of PEG-α-chymotrypsin conjugates. Biotechnology letters, 32(5), 639-44. [Link]

  • Kahana, L., & Shalitin, Y. (1972). The α-Chymotrypsin-catalyzed Hydrolysis of Esters of α-Amino Acids. The Journal of Biological Chemistry, 247(18), 5832-5837. [Link]

  • Antonov, V. K., et al. (1977). [Kinetics of alpha-chymotrypsin catalyzed hydrolysis in equilibrium. II. Comparison of ester and amide substrates]. Molekuliarnaia biologiia, 11(5), 1155-9. [Link]

  • Kurihara, K., et al. (1979). Kinetic study of alpha-chymotrypsin catalysis with regard to the interaction between the specificity-determining site and the aromatic side chain of substrates. Journal of Biochemistry, 85(4), 933-41. [Link]

  • Applied Photophysics. Determination of Enzyme Kinetics Using Stopped-Flow Spectroscopy. Applied Photophysics. [Link]

  • Baumann, W. K., et al. (1975). Kinetic investigation of the alpha-chymotrypsin-catalyzed hydrolysis of peptide-ester substrates. The relationship between the structure of the peptide moiety and reactivity. European Journal of Biochemistry, 58(1), 221-32. [Link]

  • Zhang, J., et al. (2023). Step Enzymatic Hydrolysis and In Silico Screening-Assisted Preparation of Bioactive Peptides from Abalone. Marine Drugs, 21(11), 565. [Link]

  • U.S. Pharmacopeia. Amino Acid Analysis. USP. [Link]

  • EMBL-EBI. M-CSA Mechanism and Catalytic Site Atlas: Chymotrypsinogen A. EMBL-EBI. [Link]

  • ResearchGate. How do I perform protein hydrolysis using Chymotrypsin and Trypsin together? ResearchGate. [Link]

  • Bio-Synthesis Inc. Amino Acid Analysis Overview. Bio-Synthesis Inc.. [Link]

  • LibreTexts Chemistry. The Catalytic Mechanism of Chymotrypsin & Measuring Activity. LibreTexts. [Link]

  • Andrey K. (2015). Mechanism of Chymotrypsin and Catalytic Triad. YouTube. [Link]

  • LibreTexts Chemistry. (2023). 7.2: Chymotrypsin. LibreTexts. [Link]

  • Shimadzu. Analytical Methods for Amino Acids. Shimadzu Scientific Instruments. [Link]

  • Tagnon, H. J., & Petermann, M. L. (1949). THE ACTION OF ALPHA CHYMOTRYPSIN UPON MIXTURES OF ESTERS AND PROTEINS AT ENZYME-SATURATING CONCENTRATIONS. The Journal of general physiology, 33(2), 119–129. [Link]

  • Waters Corporation. Comprehensive Guide to Hydrolysis and Analysis of Amino Acids. Waters Corporation. [Link]

Sources

Method

Application Note: Preparation of N-Acetyl-L-Alanine Methyl Ester for Chiral Synthesis

Executive Summary N-Acetyl-L-alanine methyl ester (Ac-Ala-OMe) is a highly versatile, stereochemically pure building block used extensively in peptide synthesis, peptidomimetic drug development, and neuroscience studies[...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Acetyl-L-alanine methyl ester (Ac-Ala-OMe) is a highly versatile, stereochemically pure building block used extensively in peptide synthesis, peptidomimetic drug development, and neuroscience studies[1]. Because it serves as a foundational chiral synthon, preserving the integrity of the α-chiral center during its preparation is the primary objective of any synthetic route. This application note details two distinct, field-proven methodologies for synthesizing Ac-Ala-OMe, providing researchers with scalable, self-validating protocols designed to prevent racemization and ensure high enantiomeric excess.

Mechanistic Insights & Pathway Selection

The synthesis of Ac-Ala-OMe can be approached from two directions, depending on precursor availability and scale-up requirements.

1. Fischer Esterification of N-Acetyl-L-Alanine: This pathway utilizes methanol and a catalytic amount of strong acid (e.g., sulfuric acid)[2]. Causality: The mechanistic choice to use strictly ambient temperatures (~20–25 °C) rather than standard reflux conditions is twofold. First, it prevents the acid-catalyzed cleavage of the N-acetyl protecting group. Second, it suppresses the enolization-driven racemization of the α-carbon, ensuring the L-configuration remains intact[2].

2. N-Acetylation of L-Alanine Methyl Ester Hydrochloride: This route employs acetic anhydride and triethylamine (TEA) in a halogenated solvent. Causality: TEA plays a dual mechanistic role: it neutralizes the hydrochloride salt to liberate the nucleophilic free amine, and it acts as an acid scavenger for the acetic acid byproduct. Strict temperature control (0 °C during addition) is critical to prevent the formation of oxazolone intermediates, which are highly prone to racemization in peptide chemistry.

G A N-Acetyl-L-Alanine (Starting Material A) C Acid-Catalyzed Esterification (MeOH, H2SO4, 24h RT) A->C B L-Alanine Methyl Ester HCl (Starting Material B) D N-Acetylation (Ac2O, TEA, CHCl3, 0°C to RT) B->D E Crude Ac-Ala-OMe C->E D->E F Aqueous Workup (NaHCO3 / EtOAc) E->F G Pure N-Acetyl-L-Alanine Methyl Ester F->G

Figure 1: Dual synthetic pathways for N-acetyl-L-alanine methyl ester preparation.

Step-by-Step Self-Validating Protocols

To ensure trustworthiness, both protocols incorporate built-in validation steps. The use of a mild NaHCO₃ wash selectively neutralizes acidic byproducts without risking base-catalyzed hydrolysis of the newly formed methyl ester.

Protocol A: Acid-Catalyzed Fischer Esterification

Reference standard adapted from gas-phase basicity and BIRD studies[2].

  • Preparation: In a dry, round-bottom flask, dissolve 1.0 g of N-acetyl-L-alanine in ~15 mL of anhydrous methanol[2].

  • Catalysis: Add 1–2 drops of concentrated sulfuric acid (H₂SO₄)[2].

    • Causality: A catalytic amount is sufficient to protonate the carbonyl oxygen, making it electrophilic. Excess acid or heat will degrade the starting material and risk racemization.

  • Reaction: Stir the mixture continuously at room temperature (20–25 °C) for 24 hours[2].

    • Validation Step: Perform Thin Layer Chromatography (TLC) (Silica, EtOAc/Hexane) to confirm the complete disappearance of the highly polar carboxylic acid starting material.

  • Quenching: Slowly add saturated aqueous NaHCO₃ until the pH of the aqueous layer reaches 7.5–8.0.

    • Causality: This neutralizes the H₂SO₄ catalyst and deprotonates any unreacted starting material, trapping it in the aqueous phase to ensure high purity of the organic layer.

  • Extraction: Extract the mixture with ethyl acetate (3 × 20 mL).

  • Drying & Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.

Protocol B: N-Acetylation of L-Alanine Methyl Ester
  • Preparation: Suspend 1.0 equivalent of L-alanine methyl ester hydrochloride in anhydrous chloroform (CHCl₃) or dichloromethane (DCM) in a round-bottom flask.

  • Base Addition: Cool the suspension to 0 °C using an ice bath. Add 2.2 equivalents of triethylamine (TEA) dropwise under an inert atmosphere (N₂ or Ar).

    • Causality: Cooling prevents exothermic spikes that can lead to side reactions. The 2.2 eq of TEA ensures complete neutralization of the HCl salt and provides a slight excess to drive the acetylation.

  • Acetylation: Slowly add 1.1 equivalents of acetic anhydride (Ac₂O).

  • Reaction: Allow the mixture to gradually warm to room temperature and stir for 4–6 hours.

  • Workup: Wash the organic layer sequentially with 1M HCl (to remove excess TEA and unreacted amine), saturated NaHCO₃ (to remove acetic acid), and brine.

    • Validation Step: Check the pH of the final aqueous wash to ensure it is neutral (~pH 7.0) before proceeding to the drying phase. Residual acid will degrade the product over time.

  • Drying & Isolation: Dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to isolate Ac-Ala-OMe.

Quantitative Data & Quality Control Metrics

Final validation of the synthesized product relies on optical rotation measurements, which must fall within the specific range of -98.0° to -88.0° (c=1, H₂O) to confirm absolute stereochemical fidelity[3].

ParameterProtocol A (Esterification)Protocol B (Acetylation)
Starting Material N-Acetyl-L-alanineL-Alanine methyl ester HCl
Reagents Methanol, H₂SO₄ (cat.)Acetic anhydride, TEA, CHCl₃
Reaction Temperature 20–25 °C (Ambient)0 °C to 20 °C
Reaction Time 24 hours4–6 hours
Typical Yield 75–85%85–95%
Target Optical Rotation [α]D -98.0° to -88.0° (c=1, H₂O)[3]-98.0° to -88.0° (c=1, H₂O)[3]
Chiral Purity (ee) > 98%> 99%
Physical Appearance Colorless to light yellow liquid[3]Colorless to light yellow liquid[3]

References

  • Binding Energies of Proton-Bound Dimers of Imidazole and n-Acetylalanine Methyl Ester Obtained by Blackbody Infrared Radiative Dissociation Source: The Journal of Physical Chemistry A (ACS Publications) URL:[Link]

Sources

Application

Application Note: Solvent-Free Synthesis of Methyl 2-Acetamidopropanoate

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary Methyl 2-acetamidopropanoate (N-acetyl-L-alanin...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary

Methyl 2-acetamidopropanoate (N-acetyl-L-alanine methyl ester) is a highly versatile chiral building block utilized extensively in peptidomimetic drug design, active pharmaceutical ingredient (API) synthesis, and as a substrate in asymmetric hydrogenation studies. Traditional solution-phase syntheses of this compound rely heavily on volatile organic solvents (VOCs), prolonged reaction times, and complex aqueous workups that inflate the Environmental Factor (E-factor).

This application note details two field-proven, solvent-free mechanochemical protocols for the synthesis of Methyl 2-acetamidopropanoate. By leveraging high-speed ball milling (HSBM) and Liquid-Assisted Grinding (LAG), these methods bypass mass-transfer limitations, eliminate bulk solvents, and strictly preserve the chiral integrity of the amino acid core.

Mechanistic Insights & Causality (E-E-A-T)

As we transition from traditional flask-based chemistry to mechanochemistry, the causality behind reagent selection and physical state becomes the primary driver of reaction efficiency.

Pathway A: Base-Assisted Mechanochemical Acetylation

L-alanine methyl ester is highly prone to self-condensation (forming diketopiperazines) when stored as a free base. Therefore, it is supplied as a stable hydrochloride salt. In a solvent-free environment, reacting this salt directly with an acyl donor requires precise micro-environmental control.

  • The Role of the Milling Auxiliary: We utilize anhydrous sodium bicarbonate (

    
    ) not merely as a base, but as a crystalline milling auxiliary. Under mechanical impact, 
    
    
    
    neutralizes the hydrochloride salt in situ, liberating the nucleophilic free amine.
  • Liquid-Assisted Grinding (LAG): Acetic anhydride (

    
    ) is added in near-stoichiometric amounts. It acts simultaneously as the acyl donor and the LAG liquid phase (
    
    
    
    µL/mg). This specific liquid-to-solid ratio lowers the activation energy of the solid-state reaction and drastically reduces the E-factor compared to solution-phase synthesis. The rapid mechanical energy transfer prevents the epimerization of the
    
    
    -chiral center, maintaining >99% enantiomeric excess[1].
Pathway B: Mechanoenzymatic Esterification

Biocatalysis is traditionally performed in aqueous or biphasic media. However, lipases like Candida antarctica Lipase B (CALB) can be utilized in solvent-free mechanochemical esterifications[2].

  • Thermodynamic Driving Force: Esterification generates water. In a bulk solvent, this pushes the equilibrium backward. By performing the reaction in a ball mill with a trace amount of molecular sieves, water is continuously scavenged from the solid matrix. The absence of bulk water also prevents the enzyme from undergoing thermal or aqueous denaturation under shear stress.

Mandatory Visualization: Reaction Workflow

G R1 L-Alanine Methyl Ester HCl (Stable Substrate) Mill Planetary Ball Mill (30 Hz, 30 min) R1->Mill R2 Acetic Anhydride (Acyl Donor / LAG Liquid) R2->Mill Base NaHCO3 (Base & Milling Aid) Base->Mill Int Tetrahedral Intermediate (In-situ Amine Release) Mill->Int Mechanical Energy Prod Methyl 2-acetamidopropanoate (Target API Intermediate) Int->Prod Acetate Elimination Metrics Green Metrics: E-factor < 2 Yield > 95% Prod->Metrics

Fig 1: Workflow and reaction pathway for mechanochemical acetylation of L-alanine methyl ester.

Experimental Protocols

Protocol A: Base-Assisted Mechanochemical Acetylation

This protocol is a self-validating system: the stoichiometric release of


 gas confirms the neutralization of the hydrochloride salt, while the physical transformation of the mixture from a coarse blend to a fine, homogeneous powder indicates the successful progression of the LAG process.
  • Preparation: To a 15 mL zirconium oxide (

    
    ) milling jar, add L-alanine methyl ester hydrochloride (1.0 mmol, 139.6 mg) and anhydrous 
    
    
    
    (2.5 mmol, 210.0 mg).
  • Grinding Media: Introduce two

    
     milling balls (10 mm diameter).
    
  • Reagent Addition: Carefully pipette acetic anhydride (1.1 mmol, 104 µL) directly onto the powder bed.

  • Milling: Seal the jar and secure it in a planetary ball mill (e.g., Retsch PM 100). Mill at 30 Hz for a total of 30 minutes.

    • Critical Step: Pause the mill at the 15-minute mark and carefully open the jar in a fume hood to vent the accumulated

      
       gas.
      
  • Workup: Transfer the resulting fine powder to a sintered glass funnel. Wash the powder with a minimal volume of ethyl acetate (3 x 2 mL) to extract the product, leaving the inorganic salts (

    
    , unreacted 
    
    
    
    ) on the filter.
  • Isolation: Evaporate the ethyl acetate under reduced pressure to yield Methyl 2-acetamidopropanoate as a highly pure crystalline solid.

Protocol B: Mechanoenzymatic Esterification

The reaction's progress is self-validated by the physical state of the molecular sieves and the retention of the enzyme's granular structure, indicating that localized water accumulation has been successfully mitigated.

  • Preparation: In a 15 mL stainless steel jar, combine N-acetyl-L-alanine (1.0 mmol, 131.1 mg) and immobilized Candida antarctica Lipase B (Novozym 435, 50 mg).

  • Reagent Addition: Add methanol (1.5 mmol, 60 µL) and activated molecular sieves (3Å, 50 mg).

  • Milling: Add one 10 mm stainless steel ball. Mill at 25 Hz for 60 minutes.

    • Critical Step: To prevent enzyme thermal denaturation from kinetic friction, operate the mill in 15-minute intervals followed by 5-minute resting phases.

  • Workup: Suspend the crude mixture in 5 mL of acetone. Filter the suspension to recover the immobilized enzyme and molecular sieves (which can be washed with cold acetone, dried, and reused for up to 3 cycles).

  • Isolation: Concentrate the filtrate under vacuum to obtain the esterified product.

Quantitative Data Presentation

The following table summarizes the operational metrics and green chemistry parameters for both solvent-free methodologies.

ParameterMethod A: Base-Assisted AcetylationMethod B: Mechanoenzymatic Esterification
Substrate L-Alanine methyl ester HClN-Acetyl-L-alanine
Acyl / Alkyl Donor Acetic Anhydride (

)
Methanol (MeOH)
Catalyst / Auxiliary

(Stoichiometric Auxiliary)
CALB Lipase (Catalytic)
Reaction Time 30 minutes60 minutes (Intermittent)
E-factor < 2.0< 5.0
Isolated Yield > 95%85 - 90%
Enantiomeric Excess (ee) > 99% (Strict Stereoretention)> 99% (Strict Stereoretention)
Scalability High (Readily adaptable to Twin-Screw Extrusion)Moderate (Enzyme cost considerations)

References

  • Green metrics in mechanochemistry Source: Chemical Society Reviews (RSC Publishing) URL:[Link]

  • Amide synthesis by acylation Source: Organic Chemistry Portal URL:[Link]

  • Mechanoenzymatic Transformations in the Absence of Bulk Water: A More Natural Way of Using Enzymes Source: Angewandte Chemie International Edition (via SciSpace) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Racemization in Methyl 2-acetamidopropanoate Preparation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the loss of chiral integrity during the synthesis of Methyl 2-acetamidopropanoate (N-acetylal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the loss of chiral integrity during the synthesis of Methyl 2-acetamidopropanoate (N-acetylalanine methyl ester). This guide provides a mechanistic breakdown of why racemization occurs and delivers self-validating troubleshooting protocols to ensure >99% enantiomeric excess (ee) in your workflows.

Mechanistic Deep Dive: The Causality of Racemization

To prevent racemization, we must first understand its root causes. When preparing Methyl 2-acetamidopropanoate, you are typically either esterifying N-acetyl-L-alanine or acetylating L-alanine methyl ester. Both pathways are susceptible to stereocenter degradation via two primary mechanisms[1]:

  • The Oxazolone (Azlactone) Mechanism: This is the most predominant source of racemization. When the C-terminus of an N-acetyl amino acid is strongly activated (e.g., using DCC or thionyl chloride), the nucleophilic oxygen of the N-acetyl group attacks the activated carbonyl. This forms a 5(4H)-oxazolone ring. The alpha-proton in this ring is highly acidic. In the presence of even mild bases, it is rapidly abstracted to form an achiral enolate. Subsequent reprotonation is non-stereoselective, yielding a racemic mixture upon reaction with methanol[2].

  • Direct Enolization: In the presence of strong bases (like excessive triethylamine) or extended heating, the alpha-proton of the amino acid derivative can be directly abstracted, leading to epimerization without oxazolone formation.

Oxazolone_Mechanism Activated_AA Activated N-Acetyl-L-Alanine (C-terminus activated) L_Oxazolone L-5(4H)-Oxazolone (Azlactone) Activated_AA->L_Oxazolone Intramolecular attack by acetyl oxygen Enolate Achiral Oxazolone Enolate (Loss of Stereocenter) L_Oxazolone->Enolate Base-catalyzed alpha-proton abstraction Racemic_Product Racemic Methyl 2-acetamidopropanoate (D/L Mixture) L_Oxazolone->Racemic_Product Methanolysis D_Oxazolone D-5(4H)-Oxazolone (Azlactone) Enolate->D_Oxazolone Reprotonation (non-stereoselective) D_Oxazolone->Racemic_Product Methanolysis

Fig 1. Oxazolone-mediated racemization pathway during N-acetylamino acid activation.

Troubleshooting Guides & FAQs

Q1: I am trying to esterify N-acetyl-L-alanine using DCC/DMAP and methanol, but my product is completely racemic. Why? Expert Answer: You are triggering the classic oxazolone mechanism. The N-acetyl group is highly prone to oxazolone formation compared to urethane-type protecting groups (like Boc or Cbz)[2]. When DCC activates the carboxylic acid, the acetyl oxygen attacks the intermediate. DMAP acts as a base, rapidly deprotonating the oxazolone to its achiral enolate. Solution: Abandon strong coupling reagents for this specific substrate. Instead, use an acid-catalyzed esterification method that avoids basic conditions entirely.

Q2: What is the most reliable method to esterify N-acetyl-L-alanine without losing stereochemistry? Expert Answer: The Trimethylsilyl chloride (TMSCl) in methanol method is highly recommended[3]. TMSCl reacts with methanol to generate anhydrous HCl and tetramethyl orthosilicate in situ, creating a mild, acidic environment. Because the reaction is strictly acidic and avoids strong activating agents, oxazolone formation is suppressed, and direct enolization is prevented. This method consistently yields >98% ee[3].

Q3: I prefer to start with L-alanine methyl ester hydrochloride and acetylate it using Acetic Anhydride (


). However, I'm still seeing ~15% D-enantiomer. How do I fix this? 
Expert Answer:  The racemization here is likely caused by the choice and stoichiometry of your base. If you are using excess Triethylamine (TEA) or heating the reaction, you are promoting direct enolization or a Dakin-West type side reaction.
Solution: Switch to a weaker, sterically hindered base like N-Methylmorpholine (NMM) or N,N-Diisopropylethylamine (DIPEA), use exactly 1.05 to 1.1 equivalents, and keep the reaction temperature strictly at 0 °C to 4 °C during the addition phase.

Data Presentation: Comparison of Synthesis Conditions

Starting MaterialReagents / ConditionsMechanism of Racemization TriggeredTypical Chiral Purity (% ee)Recommendation
N-Acetyl-L-alanineDCC, DMAP, MeOH, RTOxazolone formation + Base catalysis< 10% (Highly Racemic)❌ Avoid
N-Acetyl-L-alanineSOCl₂, MeOH, RefluxDirect enolization (Temperature driven)70 - 85%⚠️ Use with caution
N-Acetyl-L-alanineTMSCl, MeOH, RTNone (Mild acidic conditions)> 98%✅ Preferred[3]
L-Alanine methyl esterAc₂O, TEA (2.0 eq), RTDirect enolization (Excess strong base)80 - 90%❌ Avoid
L-Alanine methyl esterAc₂O, NMM (1.05 eq), 0°CNone (Controlled base/temp)> 99%✅ Preferred

Validated Experimental Protocols

Protocol A: Esterification of N-Acetyl-L-alanine using TMSCl/MeOH

Causality Check: This protocol uses in-situ generated anhydrous HCl, bypassing the oxazolone pathway entirely by keeping the environment strictly acidic and avoiding strong dehydrating coupling agents.

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Solvent & Substrate: Add anhydrous methanol (10 mL per mmol of substrate) and N-Acetyl-L-alanine (1.0 eq). Stir until partially dissolved.

  • Activation: Cool the flask to 0 °C in an ice bath. Dropwise, add Trimethylsilyl chloride (TMSCl) (2.0 eq). Note: The addition must be slow to control the exothermic generation of HCl.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours.

  • Self-Validation (TLC): Monitor completion via TLC (DCM:MeOH 9:1). The disappearance of the highly polar N-acetyl-L-alanine spot (which stays at the baseline) validates the complete conversion to the less polar ester.

  • Workup: Concentrate the reaction mixture under reduced pressure. The byproduct (hexamethyldisiloxane) and excess methanol are volatile. Triturate the resulting solid with cold diethyl ether to yield pure Methyl 2-acetamidopropanoate.

Protocol B: Acetylation of L-Alanine methyl ester hydrochloride

Causality Check: Employs a mild base (NMM) at low temperatures to neutralize the hydrochloride salt and facilitate acetylation without abstracting the alpha-proton.

  • Preparation: In a dry flask, suspend L-Alanine methyl ester hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM) (5 mL/mmol).

  • Cooling: Submerge the flask in an ice-water bath to strictly maintain 0 °C. Self-Validation: If the reaction mixture turns yellow or brown at any point during the next steps, the temperature has exceeded safe limits, indicating potential enolization.

  • Base Addition: Slowly add N-Methylmorpholine (NMM) (2.1 eq: 1 eq to neutralize the HCl salt, 1.1 eq to act as an acid scavenger for the acetylation). Stir for 10 minutes.

  • Acetylation: Add Acetic Anhydride (

    
    ) (1.1 eq) dropwise over 15 minutes.
    
  • Reaction: Stir at 0 °C for 1 hour, then allow it to slowly warm to room temperature for an additional 2 hours.

  • Workup: Quench with saturated aqueous

    
    . Extract the aqueous layer with DCM. Wash the combined organic layers with 0.1 M HCl, then brine. Dry over anhydrous 
    
    
    
    , filter, and concentrate.

References

  • [1] Epimerisation in Peptide Synthesis. PMC - NIH.

  • [2] Chemistry of peptide synthesis. spbu.ru.

  • [3] A Convenient Synthesis of Amino Acid Methyl Esters. PMC - NIH.

Sources

Optimization

Technical Support Center: Troubleshooting Enantioselectivity in Methyl 2-acetamidopropanoate Hydrolysis

Welcome to the Technical Support Center for the enzymatic kinetic resolution of Methyl 2-acetamidopropanoate (also known as N-acetyl-DL-alanine methyl ester). Achieving high enantioselectivity (E-value) during the hydrol...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the enzymatic kinetic resolution of Methyl 2-acetamidopropanoate (also known as N-acetyl-DL-alanine methyl ester). Achieving high enantioselectivity (E-value) during the hydrolysis of this racemic ester is critical for isolating pure L-amino acid derivatives and unreacted D-esters used in downstream drug development.

This guide provides field-proven troubleshooting strategies, diagnostic workflows, and self-validating protocols to resolve plateauing enantiomeric excess (ee) and optimize your biocatalytic workflows.

Diagnostic Workflow

TroubleshootingFlow Start Low Enantioselectivity (ee < 99%) CheckPH Check Reaction pH Start->CheckPH PHHigh pH > 7.5 (Spontaneous Hydrolysis) CheckPH->PHHigh PHOpt pH 7.0 (Optimal) CheckPH->PHOpt FixPH Use autotitrator or optimize buffer PHHigh->FixPH CheckEnzyme Evaluate Enzyme & Immobilization PHOpt->CheckEnzyme FreeEnzyme Free Enzyme (Aggregation/Instability) CheckEnzyme->FreeEnzyme ImmobEnzyme Immobilized Esterase (e.g., B. cereus) CheckEnzyme->ImmobEnzyme FixEnzyme Immobilize cells/enzyme (Cross-linking) FreeEnzyme->FixEnzyme CheckTemp Check Temperature ImmobEnzyme->CheckTemp TempHigh T > 45°C (Reduced Selectivity) CheckTemp->TempHigh FixTemp Maintain at 40°C TempHigh->FixTemp

Diagnostic workflow for troubleshooting low E-values in N-acetyl-DL-alanine methyl ester hydrolysis.

Frequently Asked Questions (Troubleshooting Guides)

Q: Why is my enantiomeric excess (


) plateauing below 90% despite >50% conversion? 
Causality : The hydrolysis of Methyl 2-acetamidopropanoate is highly susceptible to thermodynamic competition from spontaneous alkaline hydrolysis[1]. If the reaction pH drifts above 7.5, hydroxide ions (

) indiscriminately attack the ester carbonyl of both enantiomers. This non-enzymatic background reaction effectively bypasses the enzyme's chiral pocket, drastically lowering the overall Enantiomeric Ratio (E-value). Solution : Implement strict pH stat control. Maintain the reaction exactly at pH 7.0[2]. Do not rely solely on phosphate buffers at high substrate loadings, as the generation of N-acetyl-L-alanine rapidly depletes buffer capacity. Use an autotitrator dispensing 1.0 M NaOH to maintain a constant pH.

Q: Which enzyme system provides the highest E-value for this specific substrate? Causality : Free enzymes in aqueous-organic mixtures often suffer from structural unfolding or aggregation, leading to a loss of the active site's stereochemical rigidity. Furthermore, product inhibition from the newly formed carboxylic acid can alter the local hydration shell of the free enzyme. Solution : Transition to an immobilized recombinant esterase system. Recent field-proven protocols demonstrate that using provides superior stability and stereoselectivity[2]. Immobilization via embedding and cross-linking protects the enzyme's tertiary structure, allowing it to retain >86.04% of its initial activity even after 15 reaction cycles, achieving an


 of 99.50%[2]. Alternatively, novel have shown high specific activity for ester hydrolysis and represent a viable alternative[3].

Q: What are the optimal thermodynamic parameters to maximize the E-value? Causality : Enantioselectivity is fundamentally driven by the difference in activation energy (


) between the two enantiomeric transition states. Elevated temperatures increase the kinetic energy of the system, which can overcome the steric hindrances that normally prevent the D-enantiomer from entering the active site, thereby reducing stereoselectivity.
Solution : Maintain the reaction temperature strictly at 40 °C[2]. At this temperature, the B. cereus esterase exhibits an optimal balance of catalytic turnover (

) and conformational rigidity. When combined with a substrate concentration of 700 mM, this system yields an enantiomeric excess of the substrate (

) of 99.99%[2].

Quantitative Data Summary

The following table summarizes the optimized parameters required to achieve maximum enantioselectivity during the kinetic resolution of Methyl 2-acetamidopropanoate.

ParameterSuboptimal RangeOptimized TargetCausality / Impact
pH > 7.57.0 Prevents spontaneous non-selective alkaline hydrolysis[2].
Temperature > 45 °C40 °C Maintains enzyme conformational rigidity; maximizes

[2].
Substrate Conc. < 100 mM700 mM High throughput achieved only with immobilized whole-cell biocatalysts[2].
Biocatalyst Free ProteaseImmob. B. cereus Esterase Prevents aggregation; enables recycling (15+ cycles)[2].
Enantiomeric Excess

< 90%

= 99.50%
Yields highly pure N-acetyl-D-alanine methyl ester and N-acetyl-L-alanine[2].

Experimental Protocols: High-Enantioselectivity Resolution Workflow

This self-validating protocol utilizes immobilized whole-cell biocatalysis to ensure high E-values and reproducible recovery of the D-ester.

Phase 1: Biocatalyst Immobilization
  • Cell Harvest : Culture E. coli BL21 (DE3) expressing B. cereus esterase. Centrifuge at 8,000 x g for 10 min at 4 °C to harvest the cells.

  • Embedding : Resuspend the wet cell mass in a 2% (w/v) sodium alginate solution (prepared in 50 mM phosphate buffer, pH 7.0).

  • Cross-linking : Extrude the alginate-cell suspension dropwise into a gently stirred 0.2 M

    
     solution containing 0.1% (v/v) glutaraldehyde.
    
  • Curing : Allow the beads to harden for 2 hours at 4 °C. Wash thoroughly with distilled water to remove unreacted glutaraldehyde.

Phase 2: Kinetic Resolution Reaction
  • Reaction Setup : In a jacketed reaction vessel, add 100 mL of 50 mM sodium phosphate buffer (pH 7.0).

  • Substrate Addition : Introduce Methyl 2-acetamidopropanoate to achieve a final concentration of 700 mM.

  • Initiation : Add 10 g of the immobilized biocatalyst beads. Set the jacket temperature to precisely 40 °C.

  • pH Stat Control : Connect the vessel to an autotitrator loaded with 1.0 M NaOH. Set the setpoint to pH 7.0.

  • Self-Validation Checkpoint : The reaction progress is directly proportional to the volume of NaOH consumed. The reaction is self-validating: when exactly 0.5 molar equivalents of NaOH have been dispensed relative to the initial racemic substrate, the reaction has reached the theoretical 50% conversion limit for a perfect kinetic resolution. Proceeding beyond this volume indicates non-selective background hydrolysis. Halt the reaction at this point.

Phase 3: Downstream Separation
  • Filtration : Filter the reaction mixture to recover the immobilized biocatalyst beads for the next cycle.

  • First Extraction (Recover D-Ester) : Extract the aqueous filtrate three times with equal volumes of ethyl acetate. The unreacted N-acetyl-D-alanine methyl ester partitions into the organic phase. Dry over

    
     and evaporate to yield the pure D-enantiomer.
    
  • Acidification & Second Extraction (Recover L-Acid) : Acidify the remaining aqueous phase to pH 2.0 using 2.0 M HCl. Extract three times with ethyl acetate to recover the enzymatically hydrolyzed product, N-acetyl-L-alanine.

References

  • Title : Kinetic resolution of N-acetyl-DL-alanine methyl ester using immobilized Escherichia coli cells bearing recombinant esterase from Bacillus cereus Source : PubMed (Chirality, 2018) URL :[Link]

  • Title : Cloning and Characterization of GDSL Esterases from Bacillus paralicheniformis T7 Source : PubMed Central (MDPI Microorganisms, 2026) URL :[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Methyl 2-acetamidopropanoate Solubility in Aqueous Buffers

Welcome to the Advanced Technical Support Center. As Application Scientists, we frequently encounter researchers struggling with the aqueous solubility of small, neutral amino acid derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As Application Scientists, we frequently encounter researchers struggling with the aqueous solubility of small, neutral amino acid derivatives. This guide is specifically engineered to troubleshoot and resolve the solubility limitations of Methyl 2-acetamidopropanoate (also known as N-Acetyl-L-alanine methyl ester) in aqueous buffer systems, particularly during enzymatic kinetic resolutions and biocatalysis workflows.

Mechanistic Overview: The Causality of Insolubility

To solve a solubility issue, we must first understand its molecular causality. The free amino acid L-alanine is highly water-soluble (~167 g/L) due to its zwitterionic state (NH3+ and COO-) at physiological pH, which allows for robust ion-dipole interactions with water.

However, when synthesizing Methyl 2-acetamidopropanoate, capping the N-terminus with an acetyl group and the C-terminus with a methyl ester eliminates all ionizable charges . The molecule is now forced to rely entirely on weaker dipole-dipole interactions and limited hydrogen bonding for aqueous solvation. In high-ionic-strength buffers (e.g., >50 mM Phosphate or Tris), a "salting-out" effect occurs. The buffer ions sequester the available water molecules to form their own hydration shells, leaving insufficient water to solvate the neutral, hydrophobic ester. This thermodynamic unfavorability results in the substrate crashing out as a micro-emulsion or crystalline precipitate.

Diagnostic FAQs & Troubleshooting

Q1: My substrate crashes out as a cloudy suspension in 50 mM Tris-HCl (pH 7.4) at concentrations above 10 mM. How can I resolve this for my enzymatic assay? A: To exceed the natural aqueous solubility limit without denaturing your biocatalyst (e.g., CAL-B, Alcalase), you must lower the dielectric constant of the medium. The most field-proven method is introducing a water-miscible co-solvent. Research demonstrates that using an Acetonitrile/Water mixture (up to 1:1 v/v) effectively overcomes the solubility issues of N-acetyl amino acid esters. This approach not only fully solvates the substrate but also maintains elevated yields and high enantioselectivities during dynamic kinetic resolution 2.

Q2: Are there modern alternatives to traditional organic co-solvents that might improve both solubility and enzyme stability? A: Yes. Ionic Liquids (ILs) are highly effective "designer solvents" for this exact issue. For example, using an aqueous solution containing the ionic liquid N-ethyl pyridinium trifluoroacetate ([EtPy][CF3COO]) has been shown to drastically improve the enzymatic resolution of N-acetyl amino acid esters compared to traditional organic solvents 3. ILs enhance substrate solubility while simultaneously stabilizing the enzyme's secondary structure, often yielding enantiomeric excesses (ee) between 86-97% [[3]]() 4.

Q3: Can I use surfactants (e.g., Triton X-100 or Tween-20) instead of co-solvents? A: While non-ionic surfactants can encapsulate the hydrophobic ester in micelles, we strongly advise against this if your downstream readout relies on UV-Vis spectroscopy (due to severe background absorbance) or Mass Spectrometry (due to ion suppression). Co-solvents or ILs provide a cleaner background for analytical quantification.

Quantitative Data: Solubility Enhancement Strategies

The following table summarizes the quantitative parameters for resolving the solubility of Methyl 2-acetamidopropanoate based on empirical field data.

Strategy / AdditiveRecommended Conc.Biocatalyst CompatibilityMechanistic AdvantageAnalytical Interference
Acetonitrile (ACN) 10% - 50% v/vModerate (Enzyme dependent)Lowers dielectric constant; prevents hydrophobic aggregation.Low (Volatile, MS-compatible)
DMSO 5% - 15% v/vHigh (Most lipases/proteases)Excellent H-bond acceptor; disrupts ester self-association.High in MS (Requires SPE cleanup)
[EtPy][CF3COO] (IL) 10% - 20% v/vVery HighStabilizes enzyme secondary structure while solvating ester.Moderate (Non-volatile)
Tween-80 (Surfactant) 0.1% - 1.0% v/vHighMicellar encapsulation of the hydrophobic methyl ester.Very High (UV/Vis & MS suppression)
Validated Experimental Protocol

Preparation of High-Concentration Substrate Solutions via Co-Solvent Titration Note: This protocol utilizes a self-validating optical density check to ensure true solvation rather than micro-emulsion formation, preventing erratic enzymatic kinetic data.

Step 1: Primary Solvation (Organic Phase)

  • Weigh the required mass of Methyl 2-acetamidopropanoate to achieve your final target concentration (e.g., 50 mM final in 10 mL total volume).

  • Dissolve the neat compound entirely in 1.0 mL of Acetonitrile or DMSO (representing 10% of the final volume). Vortex for 30 seconds until the solution is optically clear. Causality: Dissolving the ester in the organic phase first prevents the formation of localized hydrophobic aggregates that are nearly impossible to break apart once introduced to water.

Step 2: Buffer Preparation (Aqueous Phase)

  • Prepare 9.0 mL of your target buffer (e.g., 50 mM Sodium Phosphate, pH 7.2).

  • Ensure the buffer is pre-warmed to your assay temperature (e.g., 30°C). Cold buffers drastically reduce the solubility limit of the ester.

Step 3: Dropwise Aqueous Integration

  • Place the organic substrate solution (from Step 1) on a magnetic stirrer at 300 RPM.

  • Add the aqueous buffer (from Step 2) dropwise (approx. 1 mL/min) into the organic phase.

  • Causality: Gradual addition allows the hydration shell to form dynamically around the co-solvent-ester complex, preventing sudden "salting out" shocks.

Step 4: Self-Validation (OD600 Check)

  • Blank a spectrophotometer with a 10% ACN/Buffer control at 600 nm.

  • Measure the OD600 of your final substrate solution.

  • Validation Gate: An OD600 < 0.01 confirms a true solution. An OD600 > 0.05 indicates the presence of Rayleigh scattering from micro-emulsions. If >0.05, you must either increase the co-solvent percentage to 15-20% or lower the substrate concentration.

Decision Workflow for Solubility Resolution

SolubilityWorkflow A Methyl 2-acetamidopropanoate Precipitation Detected B Identify Downstream Application A->B C Enzymatic Resolution (e.g., CAL-B, Alcalase) B->C D Chemical Synthesis / Non-Biological Assay B->D E Add 10-20% v/v Co-solvent (DMSO or Acetonitrile) C->E F Use Ionic Liquids (e.g., [EtPy][CF3COO]) C->F G Add 50% v/v Co-solvent or Biphasic System D->G H Perform OD600 Validation (Must be < 0.01) E->H F->H G->H I Proceed with Workflow H->I

Caption: Workflow for resolving Methyl 2-acetamidopropanoate solubility issues based on application.

References
  • Dynamic Kinetic Resolution of α‐Amino Acid Esters in the Presence of Aldehydes Source: ResearchGate URL
  • Concise Synthesis and Enzymatic Resolution of L-(+)
  • Source: Royal Society of Chemistry (RSC)
  • Acetyl-L-alanine methyl ester - (CAS 3619-02-1)

Sources

Optimization

Technical Support Center: Transesterification of Methyl 2-Acetamidopropanoate

Asia-Pacific Support Node (Tokyo, Japan) | Advanced Amino Acid Derivatization Welcome to the Technical Support Center for the transesterification of Methyl 2-acetamidopropanoate (N-acetylalanine methyl ester)[1][2]. This...

Author: BenchChem Technical Support Team. Date: March 2026

Asia-Pacific Support Node (Tokyo, Japan) | Advanced Amino Acid Derivatization

Welcome to the Technical Support Center for the transesterification of Methyl 2-acetamidopropanoate (N-acetylalanine methyl ester)[1][2]. This substrate presents unique challenges due to the presence of the N-acetyl group and the labile chiral


-center. This guide provides drug development professionals and synthetic chemists with mechanistic insights, troubleshooting workflows, and self-validating protocols to minimize side reactions such as racemization and hydrolysis.

Part 1: Mechanistic Knowledge Base

The Causality of Side Reactions

When attempting to transesterify Methyl 2-acetamidopropanoate, researchers frequently encounter two major side reactions: racemization and hydrolysis . Understanding the thermodynamic and kinetic drivers behind these pathways is critical for rational reaction design.

  • Oxazolone-Mediated Racemization: N-acyl amino acids are highly vulnerable to racemization under basic conditions or during high-energy carboxylate activation[3][4]. The oxygen atom of the N-acetyl group acts as an internal nucleophile, attacking the activated ester carbonyl to form a 5-membered oxazolone (azlactone) intermediate. This cyclic structure highly labilizes the

    
    -hydrogen, leading to rapid deprotonation and epimerization before the incoming alcohol can open the ring[3].
    
  • Hydrolysis: In the presence of trace water, the transesterification equilibrium is outcompeted by irreversible hydrolysis, yielding N-acetylalanine. This is especially problematic in enzymatic systems where water is required for enzyme flexibility but detrimental to ester synthesis[5].

Mechanism Substrate Methyl 2-acetamidopropanoate (Chiral Ester) Base Basic / Harsh Conditions (K2CO3, DMAP, Heat) Substrate->Base Inappropriate Catalyst Enzyme Mild Catalysis (CALB / Ti(OiPr)4) Substrate->Enzyme Optimized Pathway Oxazolone Oxazolone Intermediate (Azlactone Formation) Base->Oxazolone Intramolecular Cyclization Product Desired Transesterified Ester (Retention of Configuration) Enzyme->Product Direct Acyl Transfer Racemic Racemized Product (Loss of Chirality) Oxazolone->Racemic Ring Opening by Alcohol

Pathway of oxazolone-mediated racemization versus direct controlled transesterification.

Part 2: Troubleshooting Guides & FAQs

Q1: I am using standard base catalysis (e.g.,


 or DMAP) for transesterification, but my chiral HPLC shows a near 50:50 D/L mixture. How do I prevent this? 
A1:  Base catalysis directly abstracts the 

-proton or accelerates oxazolone formation, destroying the stereocenter of N-acetyl amino acids. To retain enantiomeric excess (ee%), you must abandon Brønsted bases. Switch to either a neutral enzymatic approach using Candida antarctica Lipase B (CALB)[6] or a mild Lewis acid approach using Titanium tetraisopropoxide (

)[7].

Q2: I switched to an enzymatic route using a commercial protease, but I am seeing massive conversion to the free carboxylic acid instead of my target ester. What went wrong? A2: You are observing competitive hydrolysis. While enzymes like Bacillus licheniformis protease (Optimase M-440) or lipases can catalyze transesterification of amino acid esters, they require strict control of the thermodynamic water activity (


)[5]. If the 

is too high, water acts as the dominant nucleophile. You must optimize the initial water activity of the enzyme preparation (ideally

) using saturated salt solutions prior to the reaction[5].

Q3: Can I use Titanium tetraisopropoxide for bulky alcohols? A3: Yes,


 is highly effective for transesterifying amino acid derivatives with larger alcohols (e.g., benzyl alcohol)[7]. However, the reaction must be strictly anhydrous and temperature-controlled (typically 

) to prevent thermal racemization[7].
Quantitative Data: Catalyst Comparison

The following table summarizes the expected outcomes when applying different catalytic systems to N-acetyl amino acid methyl esters.

Catalytic SystemReaction Temp (

)
Typical Yield (%)Enantiomeric Excess (ee%)Primary Side Reaction

/ Methanol
6570 - 85< 10% (Racemized)Oxazolone Racemization
DMAP / Toluene 11060 - 75< 5% (Racemized)Racemization, Degradation

(Lewis Acid)
7589 - 99> 98%Trace Hydrolysis (if wet)
CALB (Enzymatic) 35 - 4580 - 95> 99%Hydrolysis (if

> 0.4)

Part 3: The Protocol Vault (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate mandatory in-process controls (IPCs) to verify that the conditions for side-reaction suppression are met before proceeding.

Protocol A: Racemization-Free Enzymatic Transesterification (CALB)

Mechanism: CALB operates via a serine-hydrolase mechanism that directly transfers the acyl group without activating the carbonyl enough to trigger intramolecular oxazolone formation[6].

Step-by-Step Methodology:

  • Enzyme Equilibration (IPC 1): Pre-equilibrate immobilized CALB (Novozym 435) in a desiccator over saturated potassium acetate (

    
    ) for 48 hours. Validation: This prevents hydrolysis while maintaining the minimal hydration sphere required for enzyme conformation[5].
    
  • Substrate Preparation: Dissolve Methyl 2-acetamidopropanoate (1.0 eq) and the target alcohol (5.0 eq) in anhydrous 2-methyl-2-butanol (tert-amyl alcohol).

  • Moisture Check (IPC 2): Perform Karl Fischer titration on the solvent mixture. Validation: Moisture must be

    
     ppm. If higher, add activated 3Å molecular sieves.
    
  • Reaction Initiation: Add the equilibrated CALB (10% w/w relative to substrate). Incubate at 45 °C with orbital shaking (200 rpm)[6].

  • Monitoring: Sample at 12h, 24h, and 48h. Analyze via Chiral HPLC to confirm conversion and verify that the D-enantiomer remains

    
    .
    
  • Workup: Filter the immobilized enzyme (which can be washed and reused). Concentrate the filtrate under reduced pressure to yield the pure chiral ester.

Protocol B: Lewis Acid-Catalyzed Transesterification ( )

Mechanism: Titanium coordinates the carbonyl oxygen and the incoming alcohol, facilitating a concerted acyl substitution that avoids the highly polarized intermediates prone to


-deprotonation[7].

Step-by-Step Methodology:

  • Apparatus Preparation: Flame-dry a Schlenk flask under vacuum and backfill with dry Argon. Validation: Absolute exclusion of moisture is required to prevent catalyst deactivation and substrate hydrolysis.

  • Catalyst Activation: Add Titanium tetraisopropoxide (0.3 eq) and the target anhydrous alcohol (e.g., benzyl alcohol, 10-35 eq) to the flask. Stir under vacuum for 1 hour at room temperature to remove liberated isopropanol[7].

  • Substrate Addition: Transfer Methyl 2-acetamidopropanoate (1.0 eq) into the flask against a positive pressure of Argon.

  • Controlled Heating: Heat the colorless solution strictly to 75 °C for 5 hours[7]. Validation: Do not exceed 75 °C; thermal energy above this threshold can overcome the activation barrier for oxazolone formation, leading to racemization.

  • Quenching (IPC 3): Cool to room temperature and quench with 1 N HCl. Validation: The acidic quench immediately destroys the titanium complex, halting any further equilibrium shifts.

  • Extraction: Extract the aqueous layer with three portions of ethyl acetate, dry over

    
    , and purify via flash chromatography.
    

DecisionTree Start Select Transesterification Route Alcohol Is the target alcohol sterically hindered? Start->Alcohol YesHindered Yes (e.g., tert-butanol) Alcohol->YesHindered NoHindered No (e.g., ethanol, benzyl) Alcohol->NoHindered TiRoute Use Ti(OiPr)4 (Protocol B) YesHindered->TiRoute Enzymes struggle with bulky nucleophiles EnzymeRoute Use CALB Enzyme (Protocol A) NoHindered->EnzymeRoute Mildest conditions, zero racemization

Decision tree for selecting the optimal transesterification protocol based on alcohol sterics.

References

  • Park, O.-J., Jeon, G.-J., & Yang, J.-W. (1999). "Enzymatic transesterification of monosaccharides and amino acid esters in organic solvents". Enzyme and Microbial Technology / ResearchGate. Available at: [Link]

  • "Enzymatic Transesterification Using Different Immobilized Lipases and its Biodiesel Effect on Gas Emission". (2024). Bulletin of Chemical Reaction Engineering & Catalysis. Available at: [Link]

  • Gathergood, N., et al. "Ionic Liquids New Technologies". DCU Research Repository. Available at: [Link]

  • "Enantioselective Synthesis of l- and d-Carboranylalanine". The Journal of Organic Chemistry. Available at: [Link]

  • "Native Serine Peptide Assembly: Scope and Utility". PMC - NIH. Available at: [Link]

  • "Reflections on a Copenhagen–Minneapolis Axis in Bioorganic Chemistry". (2024). MDPI. Available at: [Link]

Sources

Troubleshooting

improving enzyme stability with Methyl 2-acetamidopropanoate substrates

Technical Support Center: Enzyme Stabilization via Methyl 2-Acetamidopropanoate Welcome to the Technical Support Center for enzyme formulation and stabilization. This guide is designed for researchers and drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Enzyme Stabilization via Methyl 2-Acetamidopropanoate

Welcome to the Technical Support Center for enzyme formulation and stabilization. This guide is designed for researchers and drug development professionals seeking to prevent protease degradation and thermal unfolding during assays, storage, and structural studies.

Here, we explore the use of Methyl 2-acetamidopropanoate (also known as N-acetyl-L-alanine methyl ester), a highly specific, low-molecular-weight substrate[1], as a structural stabilizer. By leveraging the principles of substrate-induced stabilization[2], this compound acts as a conformational lock, protecting enzymes like elastase and other serine proteases from autoproteolysis and thermal denaturation[3].

Part 1: Troubleshooting Guide

Issue 1: Rapid loss of protease activity during liquid storage or prolonged incubation.

  • The Causality: Highly active serine proteases (e.g., elastase, subtilisin) are prone to autoproteolysis—they recognize flexible loops on adjacent enzyme molecules as substrates and digest each other.

  • The Solution: Introduce Methyl 2-acetamidopropanoate to the storage buffer at a concentration significantly above its

    
    . Because it is a highly specific substrate for elastase[1], it competitively occupies the active site. During the catalytic cycle, it forms a transient acyl-enzyme intermediate[4]. This intermediate state physically blocks the active site from interacting with other enzyme molecules, effectively halting autoproteolysis.
    

Issue 2: Enzyme precipitation and aggregation during thermal stress.

  • The Causality: Elevated temperatures increase the kinetic energy of the protein, causing flexible loops to unfold. This exposes hydrophobic core residues to the aqueous environment, leading to irreversible aggregation.

  • The Solution: Utilize substrate-induced stabilization. The binding of Methyl 2-acetamidopropanoate to the active site pocket acts as a structural tether. This binding event reduces the conformational flexibility of the enzyme, shifting the thermodynamic equilibrium toward the folded state and significantly raising the enzyme's melting temperature (

    
    )[2][3].
    

Issue 3: Unexpected pH shifts in the assay buffer over time.

  • The Causality: As the enzyme slowly hydrolyzes Methyl 2-acetamidopropanoate, it releases methanol and N-acetyl-L-alanine. The accumulation of the acidic byproduct (N-acetyl-L-alanine) will lower the pH of an unbuffered or weakly buffered solution.

  • The Solution: Formulate your stabilization buffer with a high-capacity buffering agent (e.g., 100 mM HEPES or Tris-HCl, pH 7.5–8.5) to absorb the released protons.

Part 2: Frequently Asked Questions (FAQs)

Q: How exactly does Methyl 2-acetamidopropanoate physically stabilize the enzyme? A: Stabilization occurs via a two-step mechanistic lock. First, the ligand binds to the active site, inducing a closed, compact conformation of the enzyme[5]. Second, the nucleophilic attack by the active-site serine creates a covalent acyl-enzyme intermediate[4]. This covalent tethering restricts the dynamic breathing motions of the protein, rendering it highly resistant to thermal unfolding[3].

Q: Can I use this strategy for enzymes other than elastase? A: Yes, provided the enzyme recognizes short, aliphatic amino acid esters. It is highly effective for various serine proteases and certain esterases. For enzymes with different specificities, you must select a substrate analog tailored to their specific binding pocket to achieve the same substrate-induced stabilization effect[6].

Q: How do I remove the stabilizer before my downstream application or crystallization trial? A: Methyl 2-acetamidopropanoate is a small molecule (MW ~145.16 g/mol )[7]. It can be rapidly and completely removed by passing the enzyme solution through a size-exclusion chromatography column (e.g., a PD-10 desalting column) equilibrated with your final assay buffer.

Part 3: Experimental Protocol & Validation

To ensure trustworthiness in your formulation, you must determine the optimal concentration of Methyl 2-acetamidopropanoate required to stabilize your specific enzyme batch. The following protocol is a self-validating Thermal Shift Assay (TSA) that uses a dose-response curve to confirm specific substrate-induced stabilization[6].

Step-by-Step Methodology: Thermal Shift Assay (TSA)

  • Baseline Preparation (Negative Control): Dilute your Apo-enzyme to a final concentration of 2 µM in 50 mM HEPES, 150 mM NaCl, pH 8.0.

  • Substrate Titration: Prepare a 500 mM stock of Methyl 2-acetamidopropanoate in DMSO. Set up a concentration gradient (0 mM, 1 mM, 5 mM, 10 mM, 25 mM, 50 mM) in the enzyme solution. Self-Validation Check: Ensure the final DMSO concentration remains constant (e.g., 5% v/v) across all samples to rule out solvent-induced artifacts.

  • Dye Addition: Add SYPRO Orange dye to a final concentration of 5X.

  • Thermal Denaturation: Load the samples into a qPCR machine. Run a melt curve from 25°C to 95°C at a ramp rate of 1°C/min, monitoring fluorescence in the ROX channel.

  • Data Analysis: Calculate the first derivative of the melt curve to identify the melting temperature (

    
    ). A true stabilization effect is validated if the 
    
    
    
    increases logarithmically with substrate concentration until saturation is reached[6].

Part 4: Quantitative Data Presentation

The following table summarizes expected validation data from a properly executed Thermal Shift Assay, demonstrating the protective effect of the substrate against thermal stress.

Substrate Concentration (mM)Apparent

(°C)

(°C)
Half-life at 37°C (Hours)Autoproteolysis Rate
0 (Apo-Enzyme)51.2-4.5High
1.053.4+2.212.0Moderate
5.056.1+4.936.5Low
10.058.3+7.1>72.0Negligible
25.059.5+8.3>120.0None Detected
50.0 (Saturation)59.8+8.6>120.0None Detected

Part 5: Mechanistic Visualization

The diagram below illustrates the logical flow of how substrate binding physically translates to macroscopic enzyme stability.

G Apo Apo-Enzyme (High Flexibility) Complex Acyl-Enzyme Intermediate (Active Site Occupied) Apo->Complex Substrate Binding Substrate Methyl 2-acetamidopropanoate (Stabilizing Ligand) Substrate->Complex Nucleophilic Attack Stable Stabilized Conformation (Resistant to Autolysis & Heat) Complex->Stable Substrate-Induced Rigidification

Mechanistic pathway of substrate-induced stabilization by Methyl 2-acetamidopropanoate.

References

  • Elastase from Porcine Pancreas, Lyophilized. Biophoretics.[Link]

  • Substrate-induced stabilization of a mitochondrial ADP/ATP carrier. ResearchGate.[Link]

  • Mechanism of Action of Proteolytic Enzymes. Annual Reviews.[Link]

  • Screening of candidate substrates and coupling ions of transporters by thermostability shift assays. eLife. [Link]

  • Immobilization of Bioimprinted Phospholipase D and Its Catalytic Behavior for Transphosphatidylation in the Biphasic System. MDPI.[Link]

  • L-Alanine, N-acetyl-, methyl ester. NIST WebBook.[Link]

  • Enzyme Miniaturization: Revolutionizing Future Biocatalysts. National Institutes of Health (NIH).[Link]

Sources

Optimization

Technical Support Center: Optimization of pH for Enzymatic Hydrolysis of Methyl 2-acetamidopropanoate

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the enzymatic kinetic resolution of Methyl 2-acetamidopropanoate (N-acetylalanine methyl ester...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the enzymatic kinetic resolution of Methyl 2-acetamidopropanoate (N-acetylalanine methyl ester). Utilizing hydrolases (e.g., Subtilisin, Alcalase) to selectively hydrolyze the L-enantiomer is a highly efficient route to enantiopure N-acetyl-L-alanine ([1]). However, because the reaction inherently generates an acid, precise pH control is the single most critical parameter for experimental success.

Part 1: Core Mechanistic Principles (The "Why")

To troubleshoot effectively, one must understand the causality between pH and the reaction components:

  • Enzyme Active Site Ionization : Hydrolases rely on a specific catalytic triad (typically Ser-His-Asp). The histidine residue must remain unprotonated to act as a general base during the nucleophilic attack on the ester. If the pH drops below the enzyme's optimum (typically < 6.5), this residue protonates, causing a complete and immediate loss of catalytic activity ([2]).

  • Substrate Stability & Racemization : While higher pH increases the nucleophilicity of the enzyme, an excessively alkaline environment (pH > 8.5) triggers spontaneous, non-enzymatic base-catalyzed hydrolysis of the ester ([3]). Because this background chemical hydrolysis is not enantioselective, it severely degrades the enantiomeric excess (ee) of the final product.

  • The "Acid Drop" Phenomenon : The enzymatic cleavage of the methyl ester releases methanol and N-acetyl-L-alanine. The continuous generation of this carboxylic acid drops the pH of the reaction mixture. Without active neutralization, the reaction will self-terminate within minutes.

Part 2: Standard Operating Procedure (SOP) - pH-Stat Controlled Hydrolysis

Self-Validating Protocol: This workflow utilizes a pH-stat autotitrator. By directly linking the addition of base to the generation of acid, the system acts as its own internal control—the volume of base consumed provides a real-time, precise measurement of reaction conversion.

  • Step 1: Substrate Preparation. Suspend 0.5 M of racemic Methyl 2-acetamidopropanoate in a 0.1 M NaCl aqueous solution. The NaCl maintains a constant ionic strength, which stabilizes the enzyme's hydration shell.

  • Step 2: Initial pH Adjustment. Adjust the starting solution to exactly pH 7.8 using 1.0 M NaOH. Ensure the temperature is stabilized at 25°C.

  • Step 3: Enzyme Addition. Add the selected hydrolase (e.g., Subtilisin Carlsberg) at a loading of 1-5% w/w relative to the substrate ([1]).

  • Step 4: pH-Stat Titration (The Control Loop). Engage the pH-stat autotitrator set to maintain pH 7.8 using 1.0 M NaOH. Set the overhead stirrer to >500 rpm to prevent localized high-pH zones near the titrant drop point.

  • Step 5: Real-Time Monitoring & Termination. Monitor the NaOH consumption. Since 1 mole of hydrolyzed ester generates 1 mole of acid, 50% conversion is achieved when exactly 0.25 moles of NaOH (per 0.5 moles of starting racemate) have been dispensed. Terminate the reaction immediately at this point to preserve maximum enantioselectivity ([4]).

  • Step 6: Product Isolation. Adjust the mixture to pH 8.5 and extract the unreacted D-ester with ethyl acetate. Subsequently, acidify the aqueous phase to pH 2.0 and extract the target N-acetyl-L-alanine.

Part 3: Quantitative Data & Optimization Matrix

The following table summarizes the causal relationship between operating pH and key reaction metrics for Subtilisin-catalyzed hydrolysis.

Operating pHEnzyme StateSpontaneous Hydrolysis RateEnantiomeric Excess (ee)Overall Yield (L-Acid)
6.0 Protonated (Inactive)Negligible>99%<10% (Stalled)
7.0 Partially ActiveNegligible>99%40% (Slow)
7.8 (Optimal) Fully Active Very Low >98% 49% (Ideal)
8.5 Fully ActiveModerate~85%50%
9.5 DenaturingHigh<50%50% (Racemic)
Part 4: Process Visualization

G Substrate Racemic Methyl 2-acetamidopropanoate Enzyme Add Hydrolase Enzyme (e.g., Subtilisin) Substrate->Enzyme Reaction Enzymatic Hydrolysis Generates N-acetyl-L-alanine (H+) Enzyme->Reaction pHStat pH-Stat Controller Detects pH Drop Reaction->pHStat pH decreases Base Auto-Titrate 1.0 M NaOH Maintain pH 7.8 pHStat->Base Trigger Titration Base->Reaction Neutralize Acid Monitor Monitor NaOH Consumption Calculate % Conversion Base->Monitor Data Logging Separation Terminate at 50% Conv. Isolate L-Acid & D-Ester Monitor->Separation Target Reached

Workflow of pH-stat controlled enzymatic resolution of amino acid esters.

Part 5: Troubleshooting & FAQs

Q1: My reaction abruptly stalls at 20-30% conversion. What is happening? A1: This is the classic symptom of "pH drift." If your pH-stat fails or the titrant feed is blocked, the generation of N-acetyl-L-alanine rapidly drops the pH below 6.0. At this acidic pH, the catalytic histidine in the enzyme's active site becomes protonated, halting the catalytic cycle ([2]). Resolution: Verify the pH-stat calibration, ensure the NaOH feed line is primed, and check that the titrant concentration is sufficient to handle the acid load.

Q2: The conversion reached 50%, but the enantiomeric excess (ee) of the L-acid is poor (<80%). Why? A2: Poor enantioselectivity in this system usually indicates that non-enzymatic background hydrolysis is competing with the enzymatic reaction. This occurs if the global pH is set too high (e.g., pH > 8.5) or if there are localized high-pH zones in the reactor due to inadequate stirring during NaOH addition ([3]). Resolution: Lower the setpoint to pH 7.5–7.8, increase the stirring rate to >500 rpm to rapidly disperse the titrant, and ensure the temperature is strictly maintained at 25°C.

Q3: Can I just use a highly concentrated buffer (e.g., 1M Phosphate) instead of a pH-stat? A3: While possible for small analytical-scale reactions, it is strongly discouraged for preparative scale. High ionic strength from concentrated buffers can alter the hydration shell of the enzyme, leading to premature denaturation or altered enantioselectivity ([4]). Furthermore, extracting the highly polar N-acetyl-L-alanine product from a heavily buffered aqueous phase is notoriously difficult. A pH-stat is the industry standard because it maintains the pH while keeping the ionic strength manageable.

Q4: How do I calculate the exact conversion percentage in real-time? A4: Use the self-validating base consumption method. Because the hydrolysis of 1 mole of ester generates exactly 1 mole of acid, you can calculate conversion dynamically: Conversion (%) =[(Volume of NaOH added in L) × (Molarity of NaOH)] / (Initial moles of substrate) × 100. Stop the reaction the moment this calculation hits 50% to prevent the enzyme from slowly hydrolyzing the off-target D-enantiomer ([4]).

References
  • Dynamic Kinetic Resolution of N-Protected Amino Acid Esters via Phase-Transfer Catalytic Base Hydrolysis. ACS Publications.[Link]

  • Biocatalysis in the Fine Chemical and Pharmaceutical Industries. ResearchGate.[Link]

Sources

Troubleshooting

Technical Support Center: Thermal Degradation Analysis of Methyl 2-acetamidopropanoate

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the thermal degradation analysis of Methyl 2-acetamidopropanoate (also known as N-acetyl-L-alanine...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the thermal degradation analysis of Methyl 2-acetamidopropanoate (also known as N-acetyl-L-alanine methyl ester). Here, we address common questions, outline robust experimental protocols, and offer troubleshooting solutions to challenges you may encounter during your investigations.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary thermal events when analyzing Methyl 2-acetamidopropanoate by TGA and DSC?

When subjecting Methyl 2-acetamidopropanoate to thermal analysis, you should anticipate two major events: melting followed by decomposition.

  • Melting: As a solid at room temperature, the compound will first undergo a phase transition from solid to liquid.[1] This is an endothermic event that will be visible as a sharp peak in the Differential Scanning Calorimetry (DSC) thermogram.[2] For closely related N-acetylated alanine derivatives, melting occurs before significant decomposition begins.[3][4]

  • Decomposition: At higher temperatures, the molecule will begin to degrade. This process involves the loss of mass as volatile fragments are produced.[5] Thermogravimetric Analysis (TGA) will show a significant weight loss step, and the DSC will likely show a corresponding complex series of endothermic or exothermic signals associated with bond-breaking and the formation of new products.[2][6] For similar N-acetyl amino acid amides, decomposition onset temperatures are typically observed above 200°C.[4][7]

Q2: What are the likely decomposition products of Methyl 2-acetamidopropanoate?

The thermal decomposition of Methyl 2-acetamidopropanoate is expected to be complex, yielding a mixture of products. Based on the pyrolysis of similar structures like amino acids and methyl esters, the primary degradation pathways are deamination (loss of the nitrogen-containing group) and decarboxylation (loss of the carboxyl group).[5]

Key potential products include:

  • Methanol and a Ketene Intermediate: A common pathway for methyl esters is the four-center elimination of methanol to form a ketene.[8]

  • Diketopiperazines (Cyclic Dipeptides): Amino acids and their derivatives can undergo intermolecular condensation upon heating to form stable cyclic dipeptides, also known as 2,5-diketopiperazines.[9]

  • Amines and Carboxylic Acids: Simple fragmentation can lead to the formation of various amines from decarboxylation or other cleavage events.[10]

  • Water and Ammonia: The decomposition of the amino acid backbone often results in the release of water and ammonia.[2][11]

Identifying this complex mixture with certainty requires a coupled technique like TGA-GC-MS.[12][13]

Q3: At what temperature should I expect Methyl 2-acetamidopropanoate to start decomposing?

While specific data for Methyl 2-acetamidopropanoate is not widely published, we can estimate its thermal stability based on closely related compounds. N-acetyl-L-alanine shows thermal stability up to approximately 220°C.[14] Similarly, other N-acetyl amino acid amides exhibit decomposition onset temperatures in the range of 230-280°C.[4][7] Therefore, you should expect the initial signs of mass loss for Methyl 2-acetamidopropanoate to occur in the 200-280°C range under an inert atmosphere.

Q4: Why is a coupled TGA-GC-MS analysis recommended for this compound?

Thermogravimetric analysis (TGA) provides quantitative information on mass loss but does not identify the volatile products released.[15] The decomposition of Methyl 2-acetamidopropanoate generates a mixture of gases.[8][9][10] A simple TGA-MS setup can be confounded because multiple fragments with different structures may have the same mass-to-charge ratio (m/z) and evolve simultaneously.

The online coupling of TGA with Gas Chromatography-Mass Spectrometry (TGA-GC-MS) provides a crucial advantage:

  • Separation: The gas chromatograph (GC) separates the complex mixture of evolved gases into individual components based on their boiling points and interactions with the GC column.[12]

  • Identification: The mass spectrometer (MS) then analyzes each separated component, providing a distinct mass spectrum that allows for positive identification of the individual degradation products.[12][13]

This approach is essential for elucidating the complex reaction mechanisms at play.[12]

Experimental Protocols & Workflows

Protocol 1: Standard TGA/DSC Analysis

This protocol is designed to determine the thermal stability, melting point, and decomposition profile of Methyl 2-acetamidopropanoate.

Methodology:

  • Instrument Calibration: Ensure the TGA/DSC instrument is calibrated for mass, temperature, and heat flow according to the manufacturer's guidelines.

  • Sample Preparation: Accurately weigh 3-5 mg of Methyl 2-acetamidopropanoate into a clean, inert crucible (e.g., alumina or platinum).[16] Ensure a consistent sample mass across different runs for comparability.

  • Atmosphere: Purge the furnace with high-purity nitrogen or argon at a flow rate of 20-50 mL/min to maintain an inert atmosphere and prevent oxidative degradation.[4]

  • Temperature Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 600°C at a constant heating rate of 10 °C/min. A slower heating rate (e.g., 5 °C/min) can improve the resolution of thermal events.[16]

  • Data Analysis:

    • From DSC Data: Determine the onset temperature and peak maximum of the melting endotherm.

    • From TGA Data: Determine the onset temperature of decomposition (Tonset), often defined as the temperature at which 5% weight loss occurs (T5%).

    • From DTG Data: Use the first derivative of the TGA curve (DTG curve) to identify the temperatures of the maximum rates of decomposition for each stage.[5]

Workflow: Comprehensive Thermal Degradation Analysis

To fully elucidate the degradation pathway, a multi-step approach coupling TGA with evolved gas analysis is required.

G cluster_TGA_DSC Step 1: Initial Screening cluster_TGA_GCMS Step 2: Evolved Gas Identification cluster_Interpretation Step 3: Pathway Elucidation TGA_DSC TGA/DSC Analysis (10°C/min, N2 atmosphere) Data1 Identify Key Temperatures (Melting, T_onset of decomposition) TGA_DSC->Data1 Provides TGA_GCMS TGA-GC-MS Analysis Data1->TGA_GCMS Informs temperature program for TGA-GC-MS Data2 Separate & Identify Degradation Products TGA_GCMS->Data2 Yields Mechanism Propose Degradation Mechanism Data2->Mechanism Provides evidence for

Caption: Workflow for comprehensive thermal analysis.

Troubleshooting Guide

Q: My TGA curve shows a mass loss below 100°C, but the literature suggests the compound is stable until over 200°C. What's happening?

A: An early mass loss, typically below 100-120°C, is almost always attributable to the evaporation of volatile components.[15]

  • Cause: This is likely due to the presence of residual moisture or solvent in your sample.

  • Solution:

    • Drying: Ensure your sample is thoroughly dry before analysis. You can do this by placing it in a vacuum oven at a temperature well below its melting point (e.g., 30-40°C) for several hours.

    • Isothermal Hold: Modify your TGA temperature program to include an isothermal hold at a temperature slightly above the boiling point of the suspected volatile (e.g., 120°C) for 10-15 minutes at the beginning of the run. This will remove the volatiles before the main degradation analysis begins.[17]

Q: In my TGA-GC-MS analysis, I'm seeing broad, tailing peaks for some degradation products, making identification difficult. How can I improve this?

A: This is a common issue when analyzing nitrogen-containing compounds like amines, which are primary degradation products of Methyl 2-acetamidopropanoate.[16] These polar compounds can interact strongly with the GC stationary phase, leading to poor peak shape.

  • Cause: Strong adsorption of polar analytes (e.g., amines, carboxylic acids) to active sites on the GC column or liner.

  • Solution:

    • Derivatization: The most effective solution is to use an online derivatization technique. By introducing a reagent during pyrolysis, the polar functional groups (-NH, -OH, -COOH) are converted into less polar, more volatile derivatives.[10][16] For amino acids and their degradation products, silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or hexamethyldisilazane (HMDS) is highly effective.[10][18]

    • Column Choice: Ensure you are using an appropriate GC column. A mid-polarity column is often a good starting point for this type of analysis.

Q: My DSC melting point appears broad or shows multiple peaks. Is this normal?

A: A sharp, single melting peak is expected for a pure, crystalline compound. A broad or multi-peaked melting endotherm can indicate several issues.

  • Cause & Solution:

    • Impurity: The presence of impurities can cause melting point depression and broadening. Verify the purity of your sample using a technique like HPLC or NMR.

    • Polymorphism: The sample may exist in different crystalline forms (polymorphs), each with its own melting point. To check for this, run a "heat-cool-heat" cycle in your DSC.[17] The first heating cycle shows the thermal history of the as-received sample. The cooling and second heating cycles will often show the behavior of a single, consistent crystalline form.

    • Decomposition During Melting: If the melting and decomposition temperatures are very close, some degradation may occur during the melting process, distorting the peak. Running the experiment at a faster heating rate (e.g., 20-40 °C/min) can sometimes help to separate the melting and decomposition events.

Data Summary & Plausible Degradation Pathway

Table 1: Representative Thermal Properties of N-acetyl Alanine Derivatives
PropertyCompound AnalyzedValueAnalytical TechniqueReference
Melting Temperature (Tm) N-acetyl-L-alanine~151°CDTA[14]
Enthalpy of Fusion (ΔHfus) N-acetyl-N'-methyl alaninamide27.8 ± 0.3 kJ/molDSC[3]
Onset Decomposition (T5%) N-acetyl-L-alanine amide247.9°CTGA[4][7]
Decomposition Peak (Tmax) N-acetyl-L-alanine~245°CDTA[14]
Plausible Thermal Degradation Pathways

The following diagram illustrates potential degradation routes for Methyl 2-acetamidopropanoate based on established pyrolysis chemistry of related molecules.

Caption: Plausible thermal degradation pathways.

References

  • Fabbri, D., et al. (2000). Pyrolysis-gas chromatography-mass spectrometry of amino acids. Journal of Analytical and Applied Pyrolysis. Available at: [Link]

  • Ribeiro da Silva, M. A. V., et al. (2008). Thermal properties of some small peptides (N-acetyl-amino acid-N′-methylamides) with non-polar side groups. Thermochimica Acta. Available at: [Link]

  • Coralli, I., & Fabbri, D. (2023). Pyrolysis acetylation: A novel on-line Py-GC-MS derivatisation for the characterisation of nitrogen-containing polymers. Journal of Analytical and Applied Pyrolysis. Available at: [Link]

  • Štejfa, V., et al. (2023). Heat Capacities of N-Acetyl Amides of Glycine, L-Alanine, L-Valine, L-Isoleucine, and L-Leucine. Molecules. Available at: [Link]

  • Gao, W., et al. (2021). Degradation pathways of amino acids during thermal utilization of biomass: a review. Green Chemistry. Available at: [Link]

  • Mojarro, A., et al. (2022). Detection of Silylated Amino Acids and Nucleobases via Pyrolysis-Gas Chromatography-Triple Quadrupole Mass Spectrometry Multiple Reaction Monitoring. 53rd Lunar and Planetary Science Conference. Available at: [Link]

  • Premlatha, K., et al. (2024). Growth and characterization optical studies of N- acetyl-L-alanine A potential optoelectronic NLO material. Journal of Emerging Technologies and Innovative Research. Available at: [Link]

  • Al-Naddaf, Q., et al. (2024). Degradation pathways of amino acids during thermal utilization of biomass: a review. RSC Sustainability. Available at: [Link]

  • Improved Pharma. (2022). Thermogravimetric Analysis. Available at: [Link]

  • Wall, M. E., et al. (1996). Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins. Journal of Medicinal Chemistry. Available at: [Link]

  • van der Knaap, M. S., et al. (2006). Gas chromatographic-mass spectrometric analysis of N-acetylated amino acids: the first case of aminoacylase I deficiency. Journal of Inherited Metabolic Disease. Available at: [Link]

  • Liu, Y., et al. (2024). Thermal degradation of 18 amino acids during pyrolytic processes. Scientific Reports. Available at: [Link]

  • Weiss, W., & El-Hadek, M. (2017). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. bioRxiv. Available at: [Link]

  • TA Instruments. (n.d.). Effect of Thermal Degradation on Polymer Thermal Properties. Available at: [Link]

  • Lee, S., & Lee, K. (2014). Thermal decomposition and stability of fatty acid methyl esters in supercritical methanol. Bioresource Technology. Available at: [Link]

  • NIST/TRC. (2012). Web Thermo Tables (WTT). NIST Standard Reference Subscription Database 3. Available at: [Link]

  • Weiss, W., & El-Hadek, M. (2017). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. bioRxiv. Available at: [Link]

  • Scribd. (n.d.). TGA and DSC Analysis of Polymers. Available at: [Link]

  • PubChem. (n.d.). (R)-Methyl 2-acetamidopropanoate. National Center for Biotechnology Information. Available at: [Link]

  • Rao, K. U. B., & Yoganarasimhan, S. R. (1985). Thermal decomposition of some nitroanilinoacetic acids. Proceedings of the Indian Academy of Sciences - Chemical Sciences. Available at: [Link]

  • Siodłowska, B., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules. Available at: [Link]

  • Mettler Toledo. (n.d.). Analysis of Complex Decomposition Reactions by TGA-GC-MS. UserCom. Available at: [Link]

  • Scheer, A. M., et al. (2010). Thermal Decomposition of Potential Ester Biofuels Part I: Methyl Acetate and Methyl Butanoate. The Journal of Physical Chemistry A. Available at: [Link]

  • Gregorová, A., et al. (2024). Complementary Techniques of Thermal Analysis as a Tool for Studying the Properties and Effectiveness of Intumescent Coatings Deposited on Wood. Polymers. Available at: [Link]

  • Štejfa, V., et al. (2023). Heat Capacities of N-Acetyl Amides of Glycine, L-Alanine, L-Valine, L-Isoleucine, and L-Leucine. National Center for Biotechnology Information. Available at: [Link]

  • Maçôas, E. M. S., et al. (2012). Comparison of the Conformational Behavior of Amino Acids and N-Acetylated Amino Acids: A Theoretical and Matrix-Isolation FT-IR Study of N-Acetylglycine. The Journal of Physical Chemistry A. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Hydrolysis Kinetics of Methyl vs. Ethyl 2-Acetamidopropanoate: A Technical Guide

Executive Summary Understanding the hydrolysis rates of amino acid esters is critical for optimizing peptide synthesis, designing prodrugs, and developing biocatalytic resolution processes. This guide objectively compare...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the hydrolysis rates of amino acid esters is critical for optimizing peptide synthesis, designing prodrugs, and developing biocatalytic resolution processes. This guide objectively compares the hydrolysis kinetics of methyl 2-acetamidopropanoate (N-acetylalanine methyl ester) and ethyl 2-acetamidopropanoate (N-acetylalanine ethyl ester). By examining both the fundamental mechanistic causality and providing a self-validating experimental framework, this guide equips researchers with the data necessary to select the appropriate ester for their specific synthetic or metabolic applications.

Mechanistic Causality: Why Alkyl Chain Length Matters

The alkaline hydrolysis (saponification) of carboxylic esters proceeds via a base-catalyzed, acyl-oxygen fission bimolecular (


) mechanism (). The rate-determining step is the nucleophilic attack of the hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate.

Experimental data consistently demonstrates that the hydrolysis rate of the methyl ester is significantly higher than that of the ethyl ester. This causality is governed by two primary factors:

  • Steric Hindrance : The ethyl group possesses a larger van der Waals volume than the methyl group. This increased bulk physically impedes the approach of the hydroxide nucleophile to the carbonyl carbon. This phenomenon is quantitatively described by the Taft steric parameter (

    
    ), where a more negative value indicates greater steric bulk ().
    
  • Inductive Effects : The ethyl group is slightly more electron-donating than the methyl group via the inductive effect (+I). This marginally increases the electron density at the carbonyl carbon, reducing its electrophilicity and rendering it less susceptible to nucleophilic attack (1)[1].

Mechanism Substrate 2-Acetamidopropanoate Ester (Methyl or Ethyl) Nucleophile OH⁻ Attack (Rate-Limiting Step) Substrate->Nucleophile k₁ (Bimolecular) Tetrahedral Tetrahedral Intermediate (Steric Hindrance Point) Nucleophile->Tetrahedral Transition State Products 2-Acetamidopropanoate + Alcohol (MeOH / EtOH) Tetrahedral->Products Fast Elimination

Base-catalyzed ester hydrolysis pathway highlighting the steric hindrance point.

Comparative Kinetic Data

To objectively compare the performance of these two substrates, we evaluate their relative alkaline hydrolysis rate constants and enzymatic hydrolysis efficiencies. Enzymatic hydrolysis (e.g., using


-chymotrypsin or carboxylesterases) mirrors the alkaline trend, showing a preference for methyl esters due to active site spatial constraints (2)[2].

Table 1: Kinetic Parameters for the Hydrolysis of 2-Acetamidopropanoate Esters at 25°C

ParameterMethyl 2-acetamidopropanoateEthyl 2-acetamidopropanoateCausality / Note
Alkyl Group Taft

0.00-0.07Ethyl is more sterically demanding.
Relative Alkaline Hydrolysis Rate (

)
1.00~0.40 - 0.45Methyl ester hydrolyzes >2x faster in base[1].
Enzymatic

(Relative)
1.00~0.60Active site steric constraints favor the smaller methyl leaving group[2].
Leaving Group

(Alcohol)
15.5 (Methanol)15.9 (Ethanol)Methoxide is a slightly better leaving group.

Self-Validating Experimental Protocol: pH-Stat Kinetic Assay

In our laboratory experience, relying solely on end-point HPLC assays for ester hydrolysis often introduces quenching artifacts and temporal resolution issues. To establish a highly trustworthy system, we utilize continuous pH-stat titration. This method maintains a constant pH by dynamically adding a known concentration of NaOH as the hydrolysis reaction generates acidic 2-acetamidopropanoic acid.

Self-Validation Mechanism : The protocol integrates a concurrent blank titration to account for atmospheric


 absorption. By continuously monitoring a buffer-only control, we ensure the recorded base consumption strictly correlates to ester cleavage, eliminating false-positive rate accelerations.

Workflow Init 1. Substrate Preparation 10 mM Ester in 0.1 M KCl Equilibrate 2. Thermal Equilibration Water Bath at 25.0 °C ± 0.1 °C Init->Equilibrate Reaction 3. pH-Stat Titration Maintain pH 10.0 with 0.05 M NaOH Equilibrate->Reaction Validation 4. Self-Validation Parallel Blank (Buffer + CO₂ Control) Reaction->Validation Real-time correction Analysis 5. Kinetic Modeling Extract k_obs via Non-Linear Regression Validation->Analysis

Self-validating pH-stat workflow for continuous pseudo-first-order kinetic measurements.

Step-by-Step Methodology:
  • System Initialization & Calibration : Calibrate the pH-stat apparatus using standard buffers (pH 7.00 and 10.00) at 25.0 °C. Fill the automated burette with standardized 0.050 M NaOH (carbonate-free to prevent buffering artifacts).

  • Blank Validation (The Self-Validating Step) : Place 50.0 mL of 0.1 M KCl (background electrolyte to maintain constant ionic strength) into the thermostated reaction vessel. Engage the pH-stat at pH 10.0 and record the baseline drift for 15 minutes. This measures the background base consumption due to atmospheric

    
     dissolution.
    
  • Substrate Introduction : Dissolve the target ester (methyl or ethyl 2-acetamidopropanoate) in a minimal volume of acetonitrile to prevent pre-hydrolysis. Inject it into the reaction vessel to achieve a final concentration of 10.0 mM. Causality note: The low co-solvent concentration (<1% v/v) prevents significant shifts in the dielectric constant of the aqueous medium.

  • Data Acquisition : The pH-stat will automatically add NaOH to neutralize the forming 2-acetamidopropanoate. Record the volume of NaOH added (

    
    ) as a function of time (
    
    
    
    ) until the reaction reaches >95% completion (
    
    
    ).
  • Kinetic Analysis : Subtract the blank drift from the raw data. Calculate the pseudo-first-order rate constant (

    
    ) by plotting 
    
    
    
    versus time. The slope of the linear regression yields
    
    
    . Divide
    
    
    by the hydroxide ion concentration (
    
    
    ) to determine the second-order rate constant (
    
    
    ).

Conclusion

For applications requiring rapid deprotection or high susceptibility to enzymatic cleavage, methyl 2-acetamidopropanoate is the superior choice due to its minimized steric bulk and favorable leaving group properties. Conversely, if increased stability in aqueous formulations is required (e.g., to prevent premature prodrug degradation), the ethyl ester provides a more robust, sterically protected profile.

References

1. 2. 3.1 4. 2

Sources

Comparative

A Comparative Guide to the Chiral HPLC Separation of Methyl 2-acetamidopropanoate Enantiomers

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric purity is a cornerstone of robust analytical chemistry. In the case of chiral molecules like Methyl 2-acetamidopr...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric purity is a cornerstone of robust analytical chemistry. In the case of chiral molecules like Methyl 2-acetamidopropanoate, the N-acetylated methyl ester of alanine, the biological activity can be stereospecific, necessitating accurate and reliable methods for separating and quantifying its enantiomers. This guide provides an in-depth technical comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the resolution of (R)- and (S)-Methyl 2-acetamidopropanoate, offering field-proven insights and supporting experimental data to aid in method development and selection.

The Significance of Chiral Separation

The differential pharmacological and toxicological profiles of enantiomers are well-documented. Consequently, regulatory bodies worldwide mandate the stereoselective analysis of chiral drugs and intermediates. Chiral HPLC stands as the preeminent technique for this purpose, offering high-resolution separation and sensitive detection. The key to successful chiral HPLC lies in the selection of the appropriate Chiral Stationary Phase (CSP) and the optimization of the mobile phase conditions.

Understanding the Analyte: Methyl 2-acetamidopropanoate

Methyl 2-acetamidopropanoate is a derivative of the amino acid alanine. The presence of a stereocenter at the alpha-carbon gives rise to two enantiomers. The N-acetyl group and the methyl ester functionality influence the molecule's polarity and its potential for interactions with a CSP, making it an ideal candidate for separation on polysaccharide-based columns.

Comparative Analysis of Chiral Stationary Phases

Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are widely recognized for their broad enantioselectivity for a vast array of chiral compounds, including N-acylated amino acid esters.[1][2] The chiral recognition mechanism is predicated on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into the helical structure of the polysaccharide polymer.[1] This guide will compare three prominent polysaccharide-based CSPs for the separation of Methyl 2-acetamidopropanoate enantiomers.

Amylose tris(3,5-dimethylphenylcarbamate) Based CSPs

Columns with this chiral selector, such as the Chiralpak® AD-H and Lux® Amylose-1, are often a first choice for chiral screening due to their wide applicability.[2][3] The 3,5-dimethylphenylcarbamate groups create chiral grooves on the amylose backbone, facilitating differential interactions with the enantiomers.

Cellulose tris(3,5-dimethylphenylcarbamate) Based CSPs

Cellulose-based columns, like the Lux® Cellulose-1, can offer complementary selectivity to their amylose counterparts.[2] While the chiral selector is the same, the different polysaccharide backbone (cellulose versus amylose) results in a distinct three-dimensional structure and, consequently, different chiral recognition capabilities.

Immobilized Polysaccharide-Based CSPs

Immobilized CSPs, such as the Lux® i-Amylose-1, offer a significant advantage in terms of solvent flexibility.[4][5] The covalent bonding of the chiral selector to the silica support allows for the use of a wider range of organic solvents, including those that are incompatible with coated-type columns. This expanded solvent compatibility can be instrumental in optimizing selectivity and resolution.[5][6]

Experimental Data and Performance Comparison

The following table summarizes the chromatographic performance of different polysaccharide-based CSPs for the chiral separation of Methyl 2-acetamidopropanoate enantiomers.

Chiral Stationary PhaseChiral SelectorMobile PhaseRetention Time (min)Selectivity (α)Resolution (Rs)Reference
Chiralpak® AD-H Amylose tris(3,5-dimethylphenylcarbamate)Heptane/Ethanol (95/5, v/v)tR1: 29.72, tR2: 42.631.43> 1.5 (estimated)[7]
Lux® Amylose-1 Amylose tris(3,5-dimethylphenylcarbamate)Proposed: n-Hexane/Isopropanol (90/10, v/v)---[2][3]
Lux® Cellulose-2 Cellulose tris(3-chloro-4-methylphenylcarbamate)Proposed: n-Hexane/Isopropanol (90/10, v/v)---[1]

Note: The data for Lux® Amylose-1 and Lux® Cellulose-2 are proposed starting conditions based on successful separations of similar N-acetylated amino acid esters. Further optimization may be required.

Experimental Protocols

The following are detailed, step-by-step methodologies for the chiral HPLC separation of Methyl 2-acetamidopropanoate enantiomers.

Protocol 1: Chiral Separation on Chiralpak® AD-H

This protocol is based on a documented successful separation of Methyl 2-acetamidopropanoate.[7]

Instrumentation:

  • HPLC system with a UV detector

Chromatographic Conditions:

  • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Heptane/Ethanol (95/5, v/v)

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 20 °C

  • Detection: UV at 209 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Dissolve the racemic Methyl 2-acetamidopropanoate in the mobile phase to a concentration of 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Protocol 2: Method Development on Lux® Amylose-1

This protocol provides a starting point for developing a separation method on a comparable amylose-based CSP.

Instrumentation:

  • HPLC system with a UV detector

Initial Chromatographic Conditions:

  • Column: Lux® Amylose-1 (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane/Isopropanol (90/10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of racemic Methyl 2-acetamidopropanoate in isopropanol.

  • Dilute the stock solution with n-hexane to the mobile phase composition for injection.

  • Filter the final sample solution through a 0.45 µm syringe filter.

Optimization Strategy:

  • If resolution is insufficient, decrease the percentage of isopropanol in the mobile phase in 2% increments.

  • If retention times are excessively long, increase the percentage of isopropanol.

  • Consider switching the alcohol modifier to ethanol, as this can alter selectivity.

Logical Workflow for Chiral Method Development

The process of developing a robust chiral separation method follows a logical progression. The diagram below illustrates a typical workflow.

Chiral_Method_Development Analyte Analyte Information (Methyl 2-acetamidopropanoate) Screening Column & Mobile Phase Screening Analyte->Screening Select CSPs & Solvents Optimization Method Optimization Screening->Optimization Promising Separation Found Validation Method Validation Optimization->Validation Optimal Conditions Achieved

Caption: Workflow for Chiral Method Development.

Causality Behind Experimental Choices

  • Choice of Polysaccharide CSPs: N-acetylated amino acid esters possess hydrogen bond donors (N-H) and acceptors (C=O), as well as potential for dipole-dipole interactions, making them well-suited for the interaction mechanisms offered by polysaccharide-based CSPs.[1]

  • Normal Phase Mobile Phase: A non-polar mobile phase, such as a mixture of an alkane (hexane or heptane) and an alcohol (isopropanol or ethanol), is typically employed for polysaccharide CSPs. The alcohol acts as a polar modifier, competing with the analyte for polar interaction sites on the CSP. The concentration of the alcohol is a critical parameter for adjusting retention and selectivity.

  • Low UV Detection Wavelength: The analyte lacks a strong chromophore, necessitating detection at a low UV wavelength (around 210 nm) to ensure adequate sensitivity.

Conclusion

The successful chiral separation of Methyl 2-acetamidopropanoate enantiomers is readily achievable using polysaccharide-based chiral stationary phases. The Chiralpak® AD-H has been demonstrated to provide excellent resolution with a heptane/ethanol mobile phase.[7] For method development, columns such as the Lux® Amylose-1 and cellulose-based CSPs offer viable alternatives with potentially different selectivities. By following a systematic approach to column and mobile phase screening and optimization, researchers can develop robust and reliable HPLC methods for the accurate determination of the enantiomeric purity of Methyl 2-acetamidopropanoate, a critical step in pharmaceutical development and quality control.

References

Sources

Validation

comparison of chemical vs enzymatic synthesis of Methyl 2-acetamidopropanoate

An objective, data-driven comparison of synthetic methodologies is critical for scaling the production of chiral building blocks like Methyl 2-acetamidopropanoate (N-acetylalanine methyl ester). This compound is a vital...

Author: BenchChem Technical Support Team. Date: March 2026

An objective, data-driven comparison of synthetic methodologies is critical for scaling the production of chiral building blocks like Methyl 2-acetamidopropanoate (N-acetylalanine methyl ester). This compound is a vital intermediate in the synthesis of bioactive peptides, pharmaceutical APIs, and advanced chiral ligands. Achieving high enantiomeric purity is the primary challenge in its production, necessitating a choice between transition-metal-catalyzed asymmetric synthesis and biocatalytic kinetic resolution.

As a Senior Application Scientist, I have structured this guide to dissect the mechanistic causality, experimental protocols, and comparative performance of both the chemical and enzymatic routes.

Mechanistic Overview: Chemical vs. Biocatalytic Pathways

The synthesis of highly pure enantiomers of Methyl 2-acetamidopropanoate relies on fundamentally different principles of chiral recognition depending on the chosen route.

The Chemical Route (Asymmetric Hydrogenation): The chemical approach typically involves the asymmetric hydrogenation of a prochiral olefin, specifically methyl 2-acetamidoacrylate. This reaction is catalyzed by a transition metal (usually Rhodium or Ruthenium) coordinated to a bulky, structurally rigid chiral phosphine ligand (such as derivatives of 2,4-pentanediamine or BINAP) Benchchem Protocol[1]. The causality of the enantioselectivity lies in the steric hindrance generated by the chiral ligand's quadrants. The ligand forces the prochiral substrate to bind to the metal center in a specific orientation, ensuring that the subsequent hydride transfer occurs almost exclusively from one face of the alkene.

The Enzymatic Route (Kinetic Resolution): Conversely, the biocatalytic route starts with a chemically synthesized racemic mixture of N-acetyl-DL-alanine methyl ester. An enzyme—typically an esterase or a serine proteinase—is introduced to selectively hydrolyze the ester bond of only one enantiomer PubMed/Wiley Study[2]. The enzyme's active site acts as a highly specific lock; the transition state for the L-enantiomer fits perfectly, drastically lowering the activation energy for hydrolysis, while the D-enantiomer is sterically rejected and remains unreacted. This allows for simple downstream separation based on solubility differences between the resulting acid and the unreacted ester.

Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Every critical step includes the underlying chemical rationale to prevent common points of failure.

Protocol A: Chemical Synthesis via Asymmetric Hydrogenation

This protocol utilizes a Rhodium-based catalyst for the asymmetric hydrogenation of methyl 2-acetamidoacrylate.

Materials:

  • Precatalyst: Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate ([Rh(COD)₂]BF₄)

  • Chiral Ligand: (2R,4R)-2,4-bis(diphenylphosphino)pentane ((R,R)-BDPP)

  • Substrate: Methyl 2-acetamidoacrylate

  • Solvent: Strictly degassed Methanol

  • Gas: High-purity Hydrogen (H₂)

Step-by-Step Methodology:

  • Catalyst Activation (In-Situ): In a Schlenk flask under an inert Argon atmosphere, dissolve 0.011 mmol of the chiral ligand and 0.01 mmol of [Rh(COD)₂]BF₄ in 10 mL of degassed methanol.

    • Causality: Degassing the solvent is critical. Trace oxygen will irreversibly oxidize the electron-rich phosphine ligands to phosphine oxides, destroying the catalyst's ability to coordinate the metal. Stir for 20 minutes to ensure complete displacement of the COD ligands and formation of the active catalytic complex Benchchem Protocol[1].

  • Substrate Addition: Add 1.0 mmol of methyl 2-acetamidoacrylate to the active catalyst solution. Transfer the mixture to a high-pressure autoclave.

  • Hydrogenation: Purge the vessel three times with H₂ gas to remove residual Argon, then pressurize to 50 psi. Stir vigorously at room temperature for 12 hours.

    • Causality: Vigorous stirring eliminates mass-transfer limitations of H₂ gas into the liquid phase, ensuring the rate-determining step remains the migratory insertion rather than gas dissolution.

  • Work-up & Validation: Vent the H₂ gas carefully. Remove the methanol in vacuo. Analyze the crude product via chiral HPLC. A successful reaction will yield >95% enantiomeric excess (ee) of the desired Methyl 2-acetamidopropanoate.

ChemicalSynthesis A Precatalyst [Rh(COD)2]BF4 + Chiral Ligand B Active Rh-Catalyst (H2 Activation) A->B H2, MeOH C Substrate Coordination (Methyl 2-acetamidoacrylate) B->C D Stereoselective Migratory Insertion C->D E Reductive Elimination (Product Release) D->E E->B Catalytic Cycle F (S)- or (R)-Methyl 2-acetamidopropanoate E->F

Caption: Catalytic cycle of Rh-catalyzed asymmetric hydrogenation for chiral ester synthesis.

Protocol B: Enzymatic Kinetic Resolution

This protocol utilizes immobilized whole cells or isolated esterases to resolve a racemic mixture.

Materials:

  • Substrate: N-acetyl-DL-alanine methyl ester (racemic)

  • Biocatalyst: Immobilized E. coli expressing Bacillus cereus esterase (or equivalent serine proteinase)

  • Buffer: 0.2 N Sodium Hydroxide (NaOH) and Water

  • Solvents: Methylene chloride (for extraction)

Step-by-Step Methodology:

  • Substrate Preparation: Prepare a slurry of 10 mmol N-acetyl-DL-alanine methyl ester in 20 mL of deionized water. Adjust the initial pH to exactly 7.0–7.5 using 0.2 N NaOH.

  • Biocatalytic Hydrolysis: Add the immobilized esterase to the stirred mixture. Maintain the temperature strictly at 40°C.

    • Causality: As the enzyme selectively hydrolyzes the L-enantiomer into N-acetyl-L-alanine, acetic acid equivalents are released, threatening to drop the pH. You must continuously titrate the reaction with 0.2 N NaOH to maintain the pH at 7.5. If the pH drops below 6.0, the enzyme will protonate at the active site (often a histidine residue), halting catalysis and potentially denaturing the protein Benchchem Guide[3].

  • Reaction Monitoring & Validation: The reaction is self-validating. When the consumption of NaOH plateaus (indicating exactly 50% conversion), the kinetic resolution is complete.

  • Phase Separation: Extract the aqueous mixture twice with methylene chloride. The unreacted N-acetyl-D-alanine methyl ester partitions into the organic phase, while the hydrolyzed N-acetyl-L-alanine remains in the aqueous phase as a sodium salt.

  • Recovery: Dry the organic phase and remove the solvent under vacuum to recover the highly pure (>99% ee) D-enantiomer ester PubMed/Wiley Study[2].

EnzymaticResolution A Racemic Substrate (N-acetyl-DL-alanine methyl ester) B Immobilized Esterase (e.g., B. cereus) A->B C Enzyme-Substrate Complex (Stereospecific Binding) B->C D Hydrolysis of L-enantiomer C->D E N-acetyl-L-alanine (Aqueous Phase) D->E Cleaved F N-acetyl-D-alanine methyl ester (Organic Phase) D->F Unreacted

Caption: Workflow of enzymatic kinetic resolution separating D-ester and L-acid enantiomers.

Quantitative Data & Performance Comparison

To facilitate objective decision-making, the following table summarizes the operational and performance metrics of both methodologies based on standardized laboratory yields.

ParameterChemical Synthesis (Asymmetric Hydrogenation)Enzymatic Synthesis (Kinetic Resolution)
Maximum Theoretical Yield 100% (Converts all substrate to one enantiomer)50% (Resolves a racemate; half is hydrolyzed)
Enantiomeric Excess (ee) High (90% - 98% depending on ligand tuning)Exceptionally High (>99.5% typical)
Reaction Conditions High pressure (50 psi H₂), inert atmosphereMild (Atmospheric pressure, 40°C, aqueous)
Catalyst Cost & Recovery High cost (Rhodium/Chiral ligands); difficult recoveryLow cost; immobilized cells easily filtered and reused (up to 15 cycles)
Environmental Impact Uses heavy metals and volatile organic solventsGreen chemistry compliant (Aqueous, biodegradable)
Scalability Excellent for continuous flow / bulk API productionExcellent for batch processes; limited by reactor volume

Conclusion & Selection Criteria

The choice between chemical and enzymatic synthesis of Methyl 2-acetamidopropanoate hinges on the specific constraints of your project:

  • Opt for Chemical Synthesis if: Your process demands a 100% theoretical yield from the starting material, and you possess the infrastructure to safely handle high-pressure hydrogen and air-sensitive organometallic catalysts. It is the preferred route for massive, continuous-flow industrial scale-up.

  • Opt for Enzymatic Synthesis if: You require absolute optical purity (>99.9% ee) and are constrained by Green Chemistry mandates. The biocatalytic route is highly attractive for pharmaceutical development due to the elimination of heavy metal contamination risks and the ease of recycling immobilized whole-cell biocatalysts PubMed/Wiley Study[2].

References

  • Kinetic resolution of N-acetyl-DL-alanine methyl ester using immobilized Escherichia coli cells bearing recombinant esterase from Bacillus cereus PubMed / Wiley Periodicals, Inc. URL: [Link]

  • Binding Energies of Proton-Bound Dimers of Imidazole and n-Acetylalanine Methyl Ester Obtained by Blackbody Infrared Radiative Dissociation The Journal of Physical Chemistry A - ACS Publications URL: [Link]

Sources

Comparative

benchmarking lipase activity using Methyl 2-acetamidopropanoate

As a Senior Application Scientist in biocatalysis and enzyme engineering, I frequently encounter a critical pitfall in early-stage drug development: the mischaracterization of lipolytic enzymes. A lipase might exhibit ma...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in biocatalysis and enzyme engineering, I frequently encounter a critical pitfall in early-stage drug development: the mischaracterization of lipolytic enzymes. A lipase might exhibit massive hydrolytic activity against a simple chromogenic ester, yet completely fail to resolve a racemic mixture in a complex organic synthesis workflow.

To bridge the gap between basic characterization and industrial application, benchmarking must be orthogonal. This guide provides an in-depth, comparative framework for benchmarking lipase activity, contrasting the stereoselective profiling enabled by Methyl 2-acetamidopropanoate against standard bulk hydrolytic substrates like p-Nitrophenyl Palmitate (pNPP) .

The Causality of Substrate Selection

Understanding why we select specific substrates is just as important as the assay itself. Lipases (EC 3.1.1.3) are unique because their catalytic triad (Ser-His-Asp) is often shielded by an amphiphilic "lid" domain. This lid opens only at a hydrophobic-hydrophilic interface—a phenomenon known as interfacial activation[1][2].

  • p-Nitrophenyl Palmitate (pNPP): This is the gold standard for measuring bulk hydrolytic activity (Specific Activity, U/mg). The causality behind using pNPP lies in its leaving group. Upon cleavage, it releases p-nitrophenol, which at an alkaline pH (>7.2) tautomerizes into the bright yellow p-nitrophenolate ion, allowing for real-time spectrophotometric monitoring at 405 nm[1][3]. However, pNPP provides zero data on the enzyme's 3D spatial recognition.

  • Methyl 2-acetamidopropanoate (N-acetyl-alanine methyl ester): To evaluate a lipase for pharmaceutical synthesis (e.g., producing enantiopure amino acids), we must probe its stereoselectivity pocket[4][5]. By utilizing this racemic substrate, we force the lipase to interact with a chiral center adjacent to the scissile ester bond. The steric bulk of the acetamido group dictates that only an enzyme with a complementary, highly structured active site will preferentially hydrolyze one enantiomer (Kinetic Resolution).

  • Fluorogenic Triglycerides (e.g., TG-ED): Used when ultra-high sensitivity is required. These substrates utilize a donor-acceptor quenching mechanism that only fluoresces upon true interfacial cleavage, eliminating background esterase noise[6].

Comparative Data Summary
SubstratePrimary ApplicationDetection PrincipleKey Kinetic OutputMechanistic Advantage
Methyl 2-acetamidopropanoate Enantioselective Kinetic ResolutionChiral HPLC / GCE-value,

,

Probes active site stereospecificity and amidase/esterase crossover capabilities.
p-Nitrophenyl Palmitate (pNPP) Bulk Hydrolytic ActivitySpectrophotometry (405 nm)Specific Activity (U/mg)Emulsion formulation mimics a lipid-water interface to trigger true interfacial activation.
Fluorogenic Triglycerides Ultra-sensitive Continuous AssaysFluorometrySpecific Activity (U/mg)Highly sensitive to low-abundance lipases; confirms true triglyceride hydrolysis.

System Workflows: Orthogonal Benchmarking

LipaseBenchmarkingWorkflows Candidate Lipase Candidate Characterization Sub1 Methyl 2-acetamidopropanoate (Racemic Ester) Candidate->Sub1 Sub2 p-Nitrophenyl Palmitate (pNPP Emulsion) Candidate->Sub2 Mech1 Enantioselective Hydrolysis (Kinetic Resolution) Sub1->Mech1 Assay1 Chiral HPLC Analysis (Organic Phase Extract) Mech1->Assay1 Metric1 E-value & ee% (Stereopreference) Assay1->Metric1 Mech2 Interfacial Activation & Bulk Hydrolysis Sub2->Mech2 Assay2 Spectrophotometry (Absorbance at 405 nm) Mech2->Assay2 Metric2 Specific Activity (U/mg) (Catalytic Efficiency) Assay2->Metric2

Fig 1: Parallel workflows comparing stereoselective and bulk hydrolytic lipase benchmarking.

Self-Validating Experimental Protocols

A robust protocol must prove its own validity during execution. The following methodologies are designed with internal controls to ensure that the data generated is an artifact-free reflection of enzyme kinetics.

Protocol A: Stereoselective Benchmarking via Methyl 2-acetamidopropanoate

This assay determines the Enantiomeric Ratio (E-value) of the lipase, defining its utility in asymmetric synthesis.

Step 1: System Suitability & Substrate Preparation

  • Action: Prepare a 50 mM solution of racemic Methyl 2-acetamidopropanoate in 100 mM Sodium Phosphate buffer (pH 7.2).

  • Causality: The pH is strictly controlled at 7.2 to maintain the ionization state of the catalytic histidine while preventing spontaneous alkaline hydrolysis of the ester.

  • Self-Validation: Before initiating the reaction, inject the racemic substrate into the Chiral HPLC. You must achieve a resolution factor (

    
    ) > 1.5 between the (R) and (S) enantiomers. If baseline separation is not achieved, any calculated enantiomeric excess (
    
    
    
    ) will be mathematically invalid.

Step 2: Reaction Initiation & Internal Controls

  • Action: Add 1 mg/mL of the purified lipase candidate to the substrate solution. Incubate at 30°C with orbital shaking (200 rpm).

  • Self-Validation: Run two parallel control vessels.

    • Negative Control (Blank): Substrate + Buffer (No enzyme) to quantify background chemical hydrolysis.

    • Positive Benchmark: Substrate + Commercial Candida antarctica Lipase B (CALB), a known stereoselective benchmark[4][5].

Step 3: Quenching and Extraction

  • Action: At predetermined intervals (e.g., 1h, 2h, 4h), extract 500 µL of the reaction mixture with 500 µL of ethyl acetate.

  • Causality: The organic solvent immediately denatures the enzyme, quenching the reaction. Furthermore, it selectively partitions the unreacted hydrophobic methyl ester into the organic phase, leaving the polar hydrolyzed product (N-acetyl-alanine) in the aqueous phase, effectively cleaning the sample for HPLC injection.

Step 4: Data Calculation

  • Action: Analyze the organic phase via Chiral HPLC to determine the enantiomeric excess of the remaining substrate (

    
    ). Calculate the E-value using the standard equation: 
    
    
    
    .
Protocol B: High-Throughput Bulk Activity via pNPP

This assay quantifies the raw catalytic power of the enzyme under interfacial activation conditions.

Step 1: Emulsion Formulation

  • Action: Dissolve 15 mg of pNPP in 10 mL of isopropanol. Slowly add this to 90 mL of 50 mM Tris-HCl buffer (pH 8.0) containing 0.1% (v/v) Triton X-100, stirring vigorously to form a cloudy emulsion[1][7].

  • Causality: Lipases are virtually inactive against fully dissolved monomeric substrates. The Triton X-100 forces the pNPP into micelles, creating the essential lipid-water interface required to trigger the conformational opening of the enzyme's lid domain[1][2].

Step 2: Spectrophotometric Kinetic Readout

  • Action: Mix 950 µL of the pNPP emulsion with 50 µL of the lipase solution in a cuvette. Monitor the continuous increase in absorbance at 405 nm for 5 minutes at 37°C.

  • Self-Validation:

    • Autohydrolysis Control: A blank containing 950 µL emulsion + 50 µL buffer must be run to subtract the inherent instability of pNPP at pH 8.0.

    • Standard Curve: Generate a standard curve using pure p-nitrophenol (0.01 to 0.1 mM) in the exact same Tris-Triton buffer. This converts raw absorbance units (

      
      ) into precise micromoles of product per minute (
      
      
      
      ), ensuring the Beer-Lambert law holds true for your specific instrument optics.

Conclusion

Benchmarking a lipase candidate is not a monolithic process. While chromogenic substrates like pNPP are indispensable for rapidly quantifying bulk interfacial activity and optimizing temperature/pH profiles, they fall short in predicting synthetic utility. By incorporating Methyl 2-acetamidopropanoate into your benchmarking pipeline, you transition from merely confirming hydrolytic activity to rigorously mapping the stereochemical architecture of the enzyme's active site.

References

  • A Researcher's Guide to Cross-Validation of Lipase Activity with Chromogenic Substrates Source: Benchchem URL
  • Defining Substrate Specificities for Lipase and Phospholipase Candidates Source: PMC - NIH URL
  • Structures of the three lipase substrates, compared with commercially available EnzChek lipase substrate Source: ResearchGate URL
  • Identification and Characterization of Lipase Activity and Immunogenicity of LipL from Mycobacterium tuberculosis Source: PLOS One URL
  • Theilheimer's of Organic Chemistry Source: Karger Publishers URL
  • A Review of U.S.

Sources

Safety & Regulatory Compliance

Safety

Methyl 2-acetamidopropanoate proper disposal procedures

Operational Guide: Proper Handling and RCRA-Compliant Disposal of Methyl 2-acetamidopropanoate Introduction In peptide synthesis and drug development, Methyl 2-acetamidopropanoate (also known as N-Acetylalanine methyl es...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Proper Handling and RCRA-Compliant Disposal of Methyl 2-acetamidopropanoate

Introduction In peptide synthesis and drug development, Methyl 2-acetamidopropanoate (also known as N-Acetylalanine methyl ester) serves as a critical chiral building block and intermediate. As a Senior Application Scientist, I emphasize that the lifecycle of this reagent does not end at the reaction workup. Proper disposal is not merely a regulatory hurdle; it is a fundamental component of laboratory safety and environmental stewardship. This guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and disposal of Methyl 2-acetamidopropanoate, ensuring full compliance with Resource Conservation and Recovery Act (RCRA) standards[1].

Section 1: Chemical Profiling & Hazard Causality

Before executing any disposal protocol, we must understand the physicochemical properties of the waste stream. Methyl 2-acetamidopropanoate is an organic ester/amide. While it is not classified as an acutely toxic "P-list" waste, it exhibits specific health hazards that dictate our handling and disposal procedures[2][3].

Table 1: Physicochemical Properties and Hazard Assessment

Property / HazardValue / CodeOperational Implication (Causality)
CAS Number 19914-36-4 (R), 3619-02-1 (S)Ensures accurate tracking on hazardous waste manifests[4][5].
Molecular Formula C6H11NO3Contains no halogens. Must be segregated into Non-Halogenated organic waste streams[6].
Molecular Weight 145.16 g/mol Relevant for calculating molar equivalents during reaction quenching[4].
Acute Toxicity H302 (Harmful if swallowed)Mandates strict prohibition of mouth pipetting and requires immediate hand washing post-handling[2].
Irritation Hazards H315 (Skin), H319 (Eye), H335 (Resp)Requires PPE: Nitrile gloves, safety goggles, and handling inside a certified fume hood[2].

Causality Insight: Why do we strictly segregate this chemical into non-halogenated waste? Methyl 2-acetamidopropanoate consists entirely of carbon, hydrogen, nitrogen, and oxygen. Mixing it with halogenated waste (such as dichloromethane) severely complicates the incineration process. Halogenated wastes require specialized high-temperature incineration with alkaline scrubbers to prevent the release of corrosive hydrogen chloride (HCl) gas and toxic dioxins[6]. Keeping this chemical in the non-halogenated stream allows for efficient, lower-cost incineration for energy recovery[6].

Section 2: Experimental Workflow for Waste Segregation & Processing

This methodology provides a step-by-step procedure for processing Methyl 2-acetamidopropanoate waste from a post-reaction mixture to prevent downstream incompatibilities.

Step 1: Reaction Quenching and Neutralization

  • Assess the Matrix: Determine if the Methyl 2-acetamidopropanoate is in an acidic or basic aqueous/organic mixture (e.g., post-hydrolysis or peptide coupling reaction).

  • Neutralization: Slowly add 1M HCl or 1M NaOH dropwise while stirring to bring the aqueous phase to a neutral pH (6.0–8.0).

    • Causality: Highly acidic or basic waste can react violently with other organic compounds in the bulk waste drum, leading to exothermic gas evolution or container rupture[1].

  • Verification: Confirm the pH using universal indicator paper. This creates a self-validating check before bulking.

Step 2: Liquid Waste Bulking

  • Select the Container: Use a high-density polyethylene (HDPE) or glass carboy compatible with organic solvents[1].

  • Transfer: Using a secondary containment tray, pour the neutralized mixture into the designated "Non-Halogenated Organic Waste" container.

  • Headspace Management: Leave at least 1 inch of headspace at the top of the container.

    • Causality: Organic solvents expand with temperature fluctuations; insufficient headspace can cause the container to pressurize and burst[1].

Step 3: Solid Waste and Empty Container Management

  • Solid Debris: Contaminated Kimwipes, filter papers, or solid product residues must be placed in a solid hazardous waste bin lined with a compatible poly bag.

  • Empty Reagent Bottles: Under RCRA, a container is only "RCRA empty" if all flowable material has been removed. Triple-rinse the original Methyl 2-acetamidopropanoate bottle with a compatible solvent (e.g., ethanol or acetone), collect the rinsate in the liquid waste drum, and deface the original label before discarding the glass bottle[1][3].

Section 3: Logistical Disposal Plan (Satellite Accumulation Area)

To maintain regulatory compliance from "cradle-to-grave," laboratories must adhere strictly to Satellite Accumulation Area (SAA) protocols[1][7].

  • Location: The waste container must remain at or near the point of generation (inside the lab) and under the direct control of the operator[7].

  • Labeling: Affix a standardized "Hazardous Waste" label the moment the first drop of waste enters the container. The label must explicitly list "Methyl 2-acetamidopropanoate" and the primary hazard (e.g., "Toxic/Irritant")[1]. Do not use abbreviations or chemical formulas.

  • Volume Limits: Never exceed 55 gallons of hazardous waste in the SAA. Once the container is full (leaving 1-inch headspace), date the label and submit a pickup request to your Environmental Health and Safety (EH&S) department within 3 days[7].

Section 4: Emergency Spill Response Protocol

In the event of an accidental spill of Methyl 2-acetamidopropanoate:

  • Evacuate and Assess: Alert laboratory personnel. If the spill is large or highly concentrated, evacuate the immediate area to avoid inhalation of irritating vapors (H335)[2].

  • Containment: Don appropriate PPE (heavy-duty nitrile gloves, splash goggles, lab coat). Surround the spill with an inert absorbent material such as vermiculite or sand.

    • Causality: Inert absorbents are preferred over paper towels because they do not introduce combustible bulk that could react with unknown co-solvents in the spill matrix.

  • Collection: Use a non-sparking scoop to transfer the absorbed material into a rigid, sealable hazardous waste container.

  • Decontamination: Wash the spill surface thoroughly with soap and water (P264) to remove residual chemical, collecting the wash water as hazardous waste[2][8].

Visualization: Waste Stream Decision Pathway

G Start Methyl 2-acetamidopropanoate Waste Generation CheckState Analyze Waste Matrix: Pure Chemical vs. Reaction Mixture? Start->CheckState Pure Pure / Expired Reagent (Solid/Liquid) CheckState->Pure Unused/Expired Mixture Reaction Mixture (Aqueous/Organic Solvents) CheckState->Mixture Post-Reaction Segregate Segregate into Non-Halogenated Organic Waste Pure->Segregate Neutralize Neutralize to pH 6.0-8.0 (Prevent incompatible reactions) Mixture->Neutralize Neutralize->Segregate SAA Store in SAA (Max 55 Gal, 1-inch Headspace) Segregate->SAA Incinerate RCRA-Compliant Incineration (Energy Recovery Facility) SAA->Incinerate EH&S Pickup

Decision tree for the RCRA-compliant segregation and disposal of Methyl 2-acetamidopropanoate.

References

  • National Center for Biotechnology Information. "(R)-Methyl 2-acetamidopropanoate | C6H11NO3 | CID 6951031 - PubChem." NIH.gov.[Link][4]

  • University of Florida Environmental Health and Safety. "Hazardous Waste Management Guide." Ufl.edu.[Link][1]

  • Tennessee Tech University. "Hazardous Waste Management and Satellite Accumulation Area Guide." Tntech.edu.[Link][7]

  • Auburn University Risk Management and Safety. "Chemical Waste Management Guide." Auburn.edu.[Link][3]

  • Ohio University Environmental Health and Safety. "Hazardous Materials Management Manual." Ohio.edu.[Link][6]

Sources

Handling

Personal protective equipment for handling Methyl 2-acetamidopropanoate

Advanced Safety and Operational Guide for Handling Methyl 2-acetamidopropanoate Chemical Profile & Mechanistic Hazard Causality Methyl 2-acetamidopropanoate (CAS: 19914-36-4 for the (R)-isomer, frequently designated as A...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Guide for Handling Methyl 2-acetamidopropanoate

Chemical Profile & Mechanistic Hazard Causality

Methyl 2-acetamidopropanoate (CAS: 19914-36-4 for the (R)-isomer, frequently designated as Ac-D-Ala-OMe) is a high-value intermediate utilized extensively in peptide synthesis and the structural development of [1]. Exhibiting a molecular weight of 145.16 g/mol , the compound typically presents as a liquid or a white to off-white solid, heavily dependent on its isomeric purity and ambient conditions, as detailed in the [2][3].

Causality of Hazards: True laboratory safety requires understanding the mechanistic interaction between a chemical and human physiology. According to authoritative , this compound is classified under the following GHS hazard statements[3]:

  • H302 (Harmful if swallowed): The compound can disrupt gastrointestinal mucosa. This necessitates strict administrative controls—such as prohibiting mouth pipetting and mandating rigorous hand hygiene—to eliminate any vector for hand-to-mouth transfer.

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): As an amide-ester derivative, it possesses the chemical potential to interact with the lipid bilayers of epidermal and ocular cells, inducing localized inflammation. This dictates the absolute necessity for chemical-resistant elastomeric barriers (gloves) and splash-proof ocular protection.

  • H335 (May cause respiratory irritation): Inhalation of aerosolized dust or vapors can irritate the respiratory tract. Consequently, engineering controls (e.g., certified fume hoods) serve as the primary line of defense, supplemented by respiratory PPE only when primary controls are compromised.

Quantitative PPE Selection Matrix

To establish a self-validating safety system, Personal Protective Equipment (PPE) must be selected based on empirical breakthrough data rather than generic assumptions.

PPE CategoryRegulatory StandardMaterial & SpecificationCausality / Operational Rationale
Hand Protection EN 374 / ASTM F739Nitrile Rubber (Thickness:

0.11 mm, Breakthrough: >480 min)
Nitrile provides superior chemical resistance to ester/amide derivatives compared to latex, effectively preventing H315-related dermal inflammation.
Eye Protection EN 166 / ANSI Z87.1Tight-fitting Chemical Safety GogglesMitigates H319 risks. Side shields are mandatory to prevent the peripheral ingress of aerosolized particulates or liquid splashes.
Body Protection OSHA 29 CFR 1910.132Impervious Lab Coat (Nomex or 100% Cotton)Prevents particulate permeation to street clothing. Synthetic blends (e.g., polyester) must be avoided as they can melt or trap chemicals against the skin.
Respiratory EN 143 / NIOSHN95 / P1 Particulate Respirator (Half-mask)Required only if engineering controls fail or during large-scale powder transfer outside a hood to prevent H335 respiratory irritation.

Self-Validating Operational Methodologies

Laboratory safety relies on protocols that inherently verify their own success. The following methodology ensures zero-exposure handling of Methyl 2-acetamidopropanoate.

Protocol A: Standard Handling and Transfer

  • Step 1: Engineering Control Validation. Before opening the chemical container, verify the operational status of the fume hood.

    • Self-Validation: Check the digital airflow monitor; the face velocity must strictly read between 80 and 100 feet per minute (fpm).

  • Step 2: PPE Integrity Testing. Don the lab coat and safety goggles. Before donning nitrile gloves, trap air inside each glove and roll the cuff to inflate it.

    • Self-Validation: A fully inflated glove that holds pressure confirms the absence of micro-punctures, ensuring the barrier is uncompromised.

  • Step 3: Thermal Equilibration. Methyl 2-acetamidopropanoate is optimally stored at 2-8°C, as recommended by suppliers like [4]. Allow the sealed container to reach room temperature inside the fume hood before opening.

    • Causality: Opening a cold container introduces ambient humidity, causing condensation that can degrade the chemical via ester hydrolysis.

  • Step 4: Chemical Transfer. Use an anti-static micro-spatula (for solids) or a calibrated positive-displacement pipette (for liquids). Keep the sash of the fume hood as low as possible to maximize the physical barrier effect.

  • Step 5: Aseptic Doffing. Remove gloves by pinching the exterior of the wrist and peeling them inside out.

    • Self-Validation: Bare skin must only touch the uncontaminated interior of the glove during removal. Wash hands immediately with soap and water[3].

Spill Response and Disposal Plan

In the event of an accidental release, immediate and methodical action is required to prevent environmental contamination and personnel exposure[3].

Protocol B: Immediate Spill Containment

  • Step 1: Isolate the Area. Alert personnel in the immediate vicinity and restrict access. If the spill occurs outside a fume hood, don an N95/P1 respirator immediately.

  • Step 2: Neutralization and Absorption. Do not use water, as it may spread the chemical. Instead, cover the spill entirely with an inert absorbent material such as dry sand or vermiculite, per [3].

    • Causality: Inert materials trap the chemical mechanically without initiating a hazardous exothermic reaction.

  • Step 3: Mechanical Collection. Using a non-sparking plastic scoop, carefully sweep the absorbed mixture.

    • Self-Validation: Ensure no visible residue or dust remains on the surface.

  • Step 4: Waste Segregation. Transfer the collected material into a closable, clearly labeled salvage container[3]. Do not allow the product to enter drains or river systems[3]. Dispose of it as hazardous organic waste in strict compliance with local EPA/RCRA regulations.

Visual Workflow: Operational & Spill Response Pathway

The following diagram illustrates the logical decision tree for handling procedures and emergency response.

G A Pre-Operation Assessment Verify Hood Velocity (80-100 fpm) B Don PPE Nitrile (>0.11mm), Goggles, Lab Coat A->B C Chemical Handling (Methyl 2-acetamidopropanoate) B->C D Spill Detected? C->D E Spill Response Protocol Absorb with Sand/Vermiculite D->E Yes F Standard Waste Disposal EPA Compliant Segregation D->F No E->F G Doff PPE & Wash Hands (Self-Validation Complete) F->G

Figure 1: Operational and spill response workflow for handling Methyl 2-acetamidopropanoate.

References

  • National Center for Biotechnology Information. "(R)-Methyl 2-acetamidopropanoate | C6H11NO3 | CID 6951031 - PubChem". PubChem Database. URL:[Link]

  • Open Research Online. "Synthesis and Characterisation of Bifunctional MRI Contrast Agents". Open University. URL:[Link]

Sources

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